molecular formula C35H72O3 B054053 1,2-O-Dihexadecyl-sn-glycerol

1,2-O-Dihexadecyl-sn-glycerol

Cat. No.: B054053
M. Wt: 540.9 g/mol
InChI Key: YQDJMFFVPVZWNK-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2,3-Bis(hexadecyloxy)propan-1-ol is a synthetic, enantiomerically pure ether lipid that serves as a critical intermediate and functional component in advanced chemical and biological research. This compound features two C16 (hexadecyl) chains linked via flexible ether bonds to a glycerol backbone, conferring unique biophysical properties ideal for constructing stable, well-defined model membranes. Its chiral structure is essential for studies where stereospecific interactions are a focus. Key Research Applications and Value: • Synthesis of Phospholipase-Resistant Lipids: This diacylglycerol analog is a key precursor for synthesizing advanced phospholipids, such as the phospholipase-resistant diether phosphonolipid DEPN-8. These synthetic lipids are pivotal in developing inhibition-resistant synthetic lung surfactants for research into Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS) . • Membrane Biophysics and Dynamics: As a major structural component of artificial lipid bilayers, this compound helps researchers explore membrane composition, structure, and function. The ether linkages allow for stronger intermolecular hydrogen bonding between headgroups, influencing membrane fluidity, packing, and the stability of lipid rafts . It is also instrumental in studying membrane fusion events and facilitating the immobilization of lipo-oligonucleotides for DNA hybridization studies at membrane interfaces . • Cellular Signaling Investigations: This compound acts as a stable analog of diacylglycerol (DAG), a key second messenger. It is used to activate Protein Kinase C (PKC) isoforms in a controlled manner, enabling the study of downstream signaling pathways in cell proliferation and differentiation . It also serves as a substrate for studying the activity and specificity of diacylglycerol kinases (DGKs) . • Prodrug and Drug Delivery Systems: The lipid serves as a lipophilic modifier in prodrug strategies to enhance the cellular delivery of polar active compounds, such as acyclic nucleoside phosphonates, by increasing their bioavailability and membrane permeability . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2S)-2,3-dihexadecoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-34-35(33-36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDJMFFVPVZWNK-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H72O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the structure of 1,2-O-Dihexadecyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2-O-Dihexadecyl-sn-glycerol

Introduction

This compound is a synthetic, saturated dialkyl glyceryl ether.[1][2][3][4][5] It belongs to a broader class of molecules known as ether lipids, which are characterized by one or more alkyl chains attached to the glycerol (B35011) backbone via an ether linkage, in contrast to the more common ester linkages found in diacyl- and triacylglycerols.[6] This structural difference confers unique chemical and physical properties, making ether lipids like this compound vital components in various biological and research applications.

This molecule is particularly significant as a structural mimic of 1,2-diacylglycerol (DAG), a critical second messenger in cellular signaling.[1][7] Unlike DAG, the ether linkages in this compound are resistant to hydrolysis by phospholipases, making it a stable analog for studying DAG-mediated signaling pathways.[8] Its applications span from serving as a lipid anchor in the synthesis of glycolipids to its use in liposomal drug delivery systems and research into the biophysical properties of cell membranes.[1][2][9]

Chemical Structure and Stereochemistry

The structure of this compound is defined by three key components:

  • A Glycerol Backbone : A three-carbon alcohol that forms the scaffold of the molecule.

  • Two Hexadecyl Chains : These are 16-carbon saturated alkyl chains (also known as palmityl groups) attached to the glycerol backbone.

  • Ether Linkages : The hexadecyl chains are connected to the sn-1 and sn-2 positions of the glycerol backbone via ether bonds (-O-).

  • A Free Hydroxyl Group : The sn-3 position of the glycerol backbone possesses a primary hydroxyl group (-OH).

The designation "sn" (stereospecific numbering) indicates that the stereochemistry at the C2 position of the glycerol is defined. In this case, it refers to the (S)-configuration, with the formal name being (S)-2,3-Bis(hexadecyloxy)propan-1-ol.[10] This specific spatial arrangement is crucial for its interaction with biological systems, particularly enzymes that recognize DAG.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Formal Name (S)-2,3-Bis(hexadecyloxy)propan-1-ol[10]
Synonyms DG(O-16:0/O-16:0/0:0)[1]
CAS Number 67337-03-5[1][10]
Molecular Formula C₃₅H₇₂O₃[1][10]
Molecular Weight 540.9 g/mol [1]
Appearance A solid[1]
Purity ≥95%[1]
Solubility Ethanol (B145695): ~0.5 mg/mL; Also soluble in Chloroform, Methanol, DMF, and DMSO. Insoluble in aqueous solutions like PBS (pH 7.2).[1][7][11]
Storage Temperature -20°C[1][7]
Stability ≥ 4 years (when stored properly)[1][7]

Role in Cellular Signaling: A Diacylglycerol Mimic

Ether lipids are integral to cellular signaling and membrane dynamics.[6][12] this compound's primary role in research stems from its structural analogy to 1,2-diacylglycerol (DAG). DAG is a pivotal second messenger that activates Protein Kinase C (PKC), a family of enzymes that phosphorylate target proteins to regulate a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[13]

The activation of PKC is a central event in many signal transduction pathways. Typically, the binding of an extracellular ligand (e.g., a hormone or growth factor) to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG. While IP₃ diffuses into the cytoplasm to trigger calcium release, DAG remains in the membrane and recruits PKC, leading to its activation.

Because this compound mimics DAG, it can be used to directly and persistently activate PKC, bypassing the need for receptor stimulation and PLC activation. Its ether bonds are resistant to cellular lipases, resulting in a more sustained signal compared to natural DAG, which is rapidly metabolized. This makes it an invaluable tool for dissecting the downstream effects of PKC activation.

PKC_Activation_Pathway Ligand Hormone / Growth Factor GPCR GPCR / RTK Ligand->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates DAG_Analog This compound (DAG Mimic) PKC Protein Kinase C (PKC) DAG_Analog->PKC Sustained Activation DAG->PKC Recruits & Activates Cell_Response Downstream Cellular Response (e.g., Gene Expression, Proliferation) PKC->Cell_Response Phosphorylates Target Proteins Ca_Release->PKC Co-activates

Caption: PKC signaling pathway showing activation by DAG and its mimic, this compound.

Experimental Protocols

General Protocol for Cell Culture Treatment

This protocol outlines a general method for treating cultured cells with this compound to study its effects on cellular processes, such as cell differentiation.[14]

Materials:

  • This compound

  • Ethanol (or DMSO), sterile

  • Cell culture medium (e.g., RPMI, DMEM) appropriate for the cell line

  • Adherent or suspension cells in culture

  • Sterile microcentrifuge tubes and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-5 mg/mL) of this compound in sterile ethanol or DMSO. The choice of solvent depends on the tolerance of the specific cell line. Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 1-10 µg/mL). It is critical to add the stock solution to the medium dropwise while vortexing to prevent precipitation of the lipid.

  • Cell Treatment: Remove the existing medium from the cultured cells. For adherent cells, wash once with sterile PBS. Add the medium containing this compound to the cells.

  • Vehicle Control: Prepare a vehicle control by adding an equivalent volume of the solvent (ethanol or DMSO) to the culture medium without the lipid. This is crucial to ensure that any observed effects are due to the compound and not the solvent.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Analysis: Following incubation, harvest the cells and analyze for the desired endpoints, such as changes in morphology, protein expression (via Western blot), gene expression (via RT-qPCR), or enzyme activity.

Synthesis of a this compound Derivative

This protocol provides a conceptual outline for the synthesis of derivatives from this compound, a common application for this compound.[15] The example focuses on attaching a polyethylene (B3416737) glycol (PEG) spacer, a technique used to create amphiphilic molecules for drug delivery or surface modification.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • A base (e.g., Sodium hydride, Pyridine)

  • PEG derivative with a reactive group (e.g., Benzyl-protected PEG-tosylate)

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • Magnetic stirrer and heating mantle

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane (B92381), Ethyl Acetate)

Procedure:

  • Deprotonation: Dissolve this compound in an anhydrous solvent under an inert atmosphere. Cool the solution in an ice bath. Add a base, such as sodium hydride (NaH), portion-wise to deprotonate the primary hydroxyl group at the sn-3 position, forming a sodium alkoxide intermediate.

  • Coupling Reaction: While stirring, add the protected PEG-tosylate derivative to the reaction mixture. Allow the reaction to warm to room temperature and then heat gently (e.g., to 40-60°C) to drive the nucleophilic substitution reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Quenching: Once the reaction is complete, cool the mixture and carefully quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate (B1210297) in hexane to isolate the PEGylated lipid.

  • Deprotection (if necessary): If a protecting group (like benzyl) was used on the PEG chain, remove it in a subsequent step (e.g., via catalytic hydrogenation) to yield the final desired derivative.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

This compound is a chemically stable and biologically potent tool for researchers in lipid biology, cell signaling, and drug development. Its core structure, featuring two ether-linked hexadecyl chains on a stereospecific glycerol backbone, allows it to function as a persistent mimic of the second messenger diacylglycerol. This property enables the detailed investigation of PKC-mediated signaling pathways and their downstream consequences. Furthermore, its utility as a synthetic building block for creating more complex lipids and amphiphiles underscores its versatility and importance in the broader field of biochemical research.

References

An In-depth Technical Guide to the Chemical Properties of 1,2-O-Dihexadecyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological significance, and experimental applications of 1,2-O-Dihexadecyl-sn-glycerol. This saturated dialkyl glyceryl ether serves as a crucial non-hydrolyzable analog of the endogenous second messenger diacylglycerol (DAG), making it an invaluable tool for elucidating cellular signaling pathways, particularly those involving Protein Kinase C (PKC). Its unique structural stability also lends itself to applications in the development of advanced drug delivery systems, such as liposomes.

Core Chemical and Physical Properties

This compound is a synthetic lipid characterized by two sixteen-carbon alkyl chains attached to the sn-1 and sn-2 positions of a glycerol (B35011) backbone via ether linkages. This ether linkage, in contrast to the ester linkage found in natural diacylglycerols, confers resistance to enzymatic hydrolysis by lipases.

PropertyValueSource(s)
Molecular Formula C₃₅H₇₂O₃[1][2]
Molecular Weight 540.94 g/mol [1][2]
CAS Number 67337-03-5[1][2]
Appearance White powder/solid[3]
Melting Point 50 - 53 °C[3]
Solubility Ethanol: 0.5 mg/mL[1]
Purity ≥ 99% (TLC)[3]
Storage -20°C to 0-8°C[1][3]
Stability ≥ 4 years (at -20°C)[1]
Synonyms (S)-2,3-Bis(hexadecyloxy)propan-1-ol, D-α,β-Dihexadecyl-glycerol, DG(O-16:0/O-16:0/0:0)[1][2][3]

Role in Cellular Signaling: The Diacylglycerol Pathway

This compound functions as a structural mimic of endogenous sn-1,2-diacylglycerol, a critical second messenger produced upon the hydrolysis of plasma membrane phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). DAG, along with calcium ions released from the endoplasmic reticulum, allosterically activates conventional and novel isoforms of Protein Kinase C (PKC) at the cell membrane. This activation initiates a cascade of phosphorylation events that regulate a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.

The use of a non-hydrolyzable analog like this compound allows for sustained and specific activation of PKC-dependent pathways, enabling researchers to study their downstream effects without the confounding variable of rapid metabolic degradation.

Diacylglycerol_Signaling_Pathway Diacylglycerol (DAG) Signaling Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG_analog This compound (DAG Analog) PIP2->DAG_analog Mimics Endogenous DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG_analog->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates (cPKC) Substrates Downstream Substrates PKC->Substrates Phosphorylates Response Cellular Responses (Proliferation, Differentiation, etc.) Substrates->Response Leads to

Caption: Diacylglycerol (DAG) signaling pathway activation.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the Williamson ether synthesis, starting from a chiral glycerol precursor. This method involves the alkylation of the hydroxyl groups of a protected glycerol molecule with hexadecyl bromide.

Materials:

  • (R)-(-)-Glycidol or (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

  • Hexadecyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Tetrabutylammonium iodide (TBAI) (catalyst)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) (for chromatography)

Procedure:

  • Preparation of Protected Glycerol Alkoxide: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), add a stir bar and sodium hydride (2.2 equivalents). Carefully wash the NaH with anhydrous hexane to remove the mineral oil, then suspend it in anhydrous DMF.

  • To this suspension, slowly add a solution of (S)-Solketal (1 equivalent) in anhydrous DMF at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. This forms the sodium alkoxide of solketal.

  • Williamson Ether Synthesis: Add a catalytic amount of TBAI to the reaction mixture. Then, add hexadecyl bromide (2.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-70°C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Deprotection and Work-up: After the reaction is complete, cool the mixture to 0°C and cautiously quench the excess NaH with methanol, followed by the slow addition of water.

  • Add aqueous HCl (e.g., 1 M) to hydrolyze the acetonide protecting group. Stir at room temperature for 2-4 hours until TLC analysis indicates complete deprotection.

  • Extract the product with diethyl ether (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Synthesis_Workflow Synthesis Workflow for this compound start (S)-Solketal alkoxide Alkoxide Formation (NaH, DMF) start->alkoxide ether_synthesis Williamson Ether Synthesis (Hexadecyl Bromide, TBAI) alkoxide->ether_synthesis deprotection Deprotection & Work-up (HCl, Extraction) ether_synthesis->deprotection purification Purification (Silica Gel Chromatography) deprotection->purification analysis Analysis (NMR, TLC, MS) purification->analysis product This compound analysis->product

Caption: General workflow for the synthesis of this compound.

Purification and Analysis

Purification by Column Chromatography:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of hexane and ethyl acetate is typically used. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

  • Procedure:

    • Pack a glass column with a slurry of silica gel in hexane.

    • Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the initial mobile phase and load it onto the column.

    • Elute the column with the solvent gradient.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified this compound as a white solid.

Analysis:

  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: Petroleum ether : diethyl ether : acetic acid (80:20:1, v/v/v).

    • Visualization: Staining with phosphomolybdic acid or iodine vapor. The Rf value will be lower than that of less polar lipids like triglycerides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in CDCl₃): Expected signals include a triplet around 0.88 ppm (methyl groups of alkyl chains), a broad singlet around 1.25 ppm (methylene groups of alkyl chains), multiplets for the glycerol backbone protons (around 3.4-3.7 ppm), and a signal for the hydroxyl proton.

    • ¹³C NMR (in CDCl₃): Expected signals include peaks for the methyl carbons (~14 ppm), numerous methylene (B1212753) carbons in the alkyl chains (~22-32 ppm), and signals for the glycerol backbone carbons (~64, 72, 79 ppm).

  • Mass Spectrometry (MS): To confirm the molecular weight (540.94 g/mol ).

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a radioactive filter-binding assay to measure the ability of this compound to activate PKC.

Materials:

  • Purified recombinant PKC isoform (e.g., PKCα).

  • This compound and Phosphatidylserine (B164497) (PS).

  • PKC substrate (e.g., myelin basic protein or a specific peptide).

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM CaCl₂.

  • [γ-³²P]ATP.

  • P81 phosphocellulose paper.

  • 75 mM phosphoric acid.

  • Scintillation counter.

Procedure:

  • Prepare Lipid Vesicles: Co-sonicate this compound and phosphatidylserine in an appropriate buffer to form lipid vesicles. These vesicles will mimic the cell membrane.

  • Set up Kinase Reaction: In a microcentrifuge tube, combine the assay buffer, the prepared lipid vesicles, the PKC substrate, and the purified PKC enzyme.

  • Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.

  • Stop Reaction: Terminate the reaction by spotting an aliquot of the mixture onto a P81 phosphocellulose paper square. The paper binds the phosphorylated substrate.

  • Washing: Wash the P81 paper squares three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity retained on the paper using a scintillation counter. The amount of incorporated ³²P is proportional to the PKC activity.

Liposome (B1194612) Preparation by Thin-Film Hydration

Materials:

  • This compound.

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC).

  • Cholesterol (optional, for membrane stability).

  • Chloroform/methanol solvent mixture (e.g., 2:1 v/v).

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Rotary evaporator.

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm).

Procedure:

  • Lipid Film Formation: Dissolve this compound and other lipids (e.g., DPPC, cholesterol) in the chloroform/methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. A thin, uniform lipid film will form on the flask's inner surface. Dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Add the hydration buffer (pre-warmed to a temperature above the lipid phase transition temperature) to the flask. Agitate the flask to suspend the lipid film, forming multilamellar vesicles (MLVs).

  • Extrusion (Sizing): To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times using a liposome extruder.

This comprehensive guide provides the foundational knowledge and detailed protocols necessary for the effective use of this compound in research and development. Its unique properties as a stable DAG analog make it an indispensable tool for advancing our understanding of cellular signaling and for the design of novel therapeutic delivery systems.

References

An In-depth Technical Guide to the Cellular Mechanism of Action of 1,2-O-Dihexadecyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-O-Dihexadecyl-sn-glycerol is a synthetic, cell-permeable, and metabolically stable analog of the endogenous second messenger sn-1,2-diacylglycerol (DAG). As a saturated dialkyl glyceryl ether, it serves as a valuable tool for investigating the complex roles of DAG-mediated signaling pathways in a multitude of cellular processes.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cells, with a primary focus on its interaction with Protein Kinase C (PKC) and other potential cellular effectors. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual diagrams of the key signaling cascades it modulates, offering a foundational resource for researchers in cell biology and drug development.

Introduction: The Significance of Diacylglycerol Signaling

Diacylglycerols (DAGs) are critical lipid second messengers generated at the cell membrane in response to a wide array of extracellular stimuli. The activation of various cell surface receptors, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), triggers the hydrolysis of membrane phospholipids, predominantly phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC).[3][4] This enzymatic reaction yields two pivotal second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3), which mobilizes intracellular calcium, and DAG, which remains embedded in the plasma membrane.

The canonical and most extensively studied function of DAG is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.[3][4] Upon binding to DAG, conventional (cPKC) and novel (nPKC) isoforms of PKC are recruited to the plasma membrane. This translocation, often in concert with an increase in intracellular calcium for cPKCs, induces a conformational change that relieves autoinhibition and activates the kinase.[3] Activated PKC then phosphorylates a diverse array of substrate proteins, thereby regulating a multitude of cellular functions, including proliferation, differentiation, apoptosis, and secretion.[5]

Beyond the well-established PKC pathway, DAG is now recognized to modulate the activity of several other protein families that possess a conserved C1 domain, the canonical DAG-binding motif. These non-PKC DAG effectors include Protein Kinase D (PKD), Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins (Rac-GAPs), and Munc13 proteins, highlighting the pleiotropic nature of DAG signaling.[6][7][8]

Synthetic, cell-permeable DAG analogs like this compound are indispensable research tools that enable the direct and specific activation of DAG-dependent pathways, circumventing the need for receptor stimulation. The ether linkages at the sn-1 and sn-2 positions of this compound confer resistance to hydrolysis by cellular lipases, resulting in a more sustained activation of DAG signaling pathways compared to their ester-linked counterparts.[9]

Core Mechanism of Action: Mimicry of Endogenous Diacylglycerol

The primary mechanism of action for this compound is its function as a structural mimic of endogenous sn-1,2-diacylglycerol. This structural similarity allows it to directly engage and activate proteins that possess a conserved C1 domain.

Activation of Protein Kinase C (PKC)

The C1 domain is a cysteine-rich zinc-finger motif that serves as the binding site for both DAG and tumor-promoting phorbol (B1677699) esters.[10] The binding of this compound to the C1 domain of conventional and novel PKC isoforms induces their translocation from the cytosol to the plasma membrane.[6] This membrane association is a critical step in the activation process. For conventional PKCs (α, βI, βII, γ), full activation also requires the binding of Ca2+ to their C2 domain.[3] Novel PKCs (δ, ε, η, θ) are calcium-independent in their activation.[3] Atypical PKCs (ζ, ι/λ) lack a typical C1 domain and are not regulated by DAG.[3]

The ether linkages in this compound make it resistant to metabolic degradation, leading to prolonged activation of PKC compared to endogenous acyl-linked DAGs. However, it is important to note that ether-linked DGs have been shown to differentially regulate PKC isotypes, with some studies indicating that they can lead to the inactivation of specific isoforms like PKC-epsilon, resulting in growth arrest.[9]

Modulation of Non-PKC Diacylglycerol Effectors

Increasing evidence suggests that the biological effects of DAG analogs are not solely mediated by PKC. Several other proteins containing C1 domains can be direct targets of this compound. These include:

  • Protein Kinase D (PKD): A family of serine/threonine kinases that are downstream targets of PKC and can also be directly activated by DAG.[4]

  • Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These are guanine (B1146940) nucleotide exchange factors for Ras and Rap small G proteins, playing a crucial role in T-cell activation and other cellular processes.[6]

  • Chimaerins: A family of Rac GTPase-activating proteins (GAPs) involved in the regulation of the actin cytoskeleton.[6][7]

  • Munc13 proteins: Scaffolding proteins essential for neurotransmitter release and vesicle priming.[6]

The sustained presence of the metabolically stable this compound may lead to the prolonged activation of these non-PKC effectors, contributing to its overall cellular effects.

Quantitative Data

Quantitative data on the direct interaction of this compound with specific PKC isoforms or other DAG effectors is limited in the current literature. The majority of quantitative studies have been performed with other synthetic DAG analogs, such as 1,2-dioctanoyl-sn-glycerol (B43705) (DiC8) and 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG). The following tables summarize representative quantitative data for these related compounds to provide a comparative context.

Table 1: Effective Concentrations of Diacylglycerol Analogs in Cellular Assays

Diacylglycerol AnalogCell TypeAssayEffective ConcentrationReference
1,2-dioctanoyl-sn-glycerol (DiC8)Embryonic chicken spinal cord explantsNeurite outgrowth5 µM (stimulation), 60 µM (inhibition)[11]
1,2, dioctanoyl-sn-glycerol (DOG)Mouse embryonic stem cellsProliferationDose-dependent increase[5]

Table 2: Comparative Activation of PKC Isoforms by Different Diacylglycerol Species

PKC IsoformDiacylglycerol SpeciesRelative ActivationReference
PKCα18:0/22:6-DGLess preference at 2 mmol%[12]
PKCβIIVarious DGsModerate activation, no significant preference[12]
PKCγ18:0/22:6-DGModerate preference at 2 mmol%[12]
PKCδ18:0/22:6-DGModerate preference at 20 and 200 mmol%[12]
PKCε18:0/22:6-DGModerate preference at 2000 mmol%[12]
PKCθ18:0/22:6-DGStrongest activation, preference at 2 and 20 mmol%[12]

Signaling Pathways

The primary signaling pathway activated by this compound is the Protein Kinase C pathway. The following diagram illustrates the canonical activation of PKC by this DAG analog and its downstream consequences.

PKC_Signaling cluster_membrane Plasma Membrane DAG_analog This compound PKC_active Active PKC DAG_analog->PKC_active Binds to C1 domain PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Translocation Substrate Substrate Protein PKC_active->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Protein Substrate->Substrate_P Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Substrate_P->Cellular_Response Leads to

Canonical PKC signaling pathway activated by this compound.

As mentioned, this compound can also influence other signaling pathways through non-PKC effectors. The following diagram illustrates the potential divergence of DAG signaling.

DAG_Effector_Pathways cluster_effectors C1 Domain-Containing Effectors DAG_analog This compound PKC PKC DAG_analog->PKC PKD PKD DAG_analog->PKD RasGRP RasGRP DAG_analog->RasGRP Chimaerin Chimaerin DAG_analog->Chimaerin Munc13 Munc13 DAG_analog->Munc13 Cellular_Response1 Cellular_Response1 PKC->Cellular_Response1 Diverse Cellular Responses Cellular_Response2 Cellular_Response2 PKD->Cellular_Response2 Gene Expression, Cell Migration Cellular_Response3 Cellular_Response3 RasGRP->Cellular_Response3 Ras/MAPK Pathway Activation Cellular_Response4 Cellular_Response4 Chimaerin->Cellular_Response4 Actin Cytoskeleton Regulation Cellular_Response5 Cellular_Response5 Munc13->Cellular_Response5 Neurotransmitter Release

Divergent signaling pathways potentially modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound and its analogs.

In Vitro Protein Kinase C (PKC) Activity Assay (Radioactive Method)

This protocol describes a common method for measuring the activity of purified or immunoprecipitated PKC in response to this compound.[13]

Materials:

  • Purified or immunoprecipitated PKC

  • This compound

  • Phosphatidylserine (B164497) (PS)

  • PKC substrate peptide (e.g., QKRPSQRSKYL)

  • [γ-³²P]ATP

  • Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 1 mM sodium orthovanadate, 1 mM DTT

  • Lipid Activator Solution: Prepare a mixture of this compound and PS in chloroform, evaporate the solvent under nitrogen, and resuspend in ADB by sonication.

  • ATP/Mg²⁺ Cocktail: ATP and MgCl₂ in ADB.

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Prepare Lipid Vesicles: Mix this compound and phosphatidylserine in a glass tube. Evaporate the solvent under a stream of nitrogen. Resuspend the lipid film in assay buffer and sonicate to form vesicles.

  • Reaction Setup: In a microcentrifuge tube on ice, add the following in order:

    • 10 µL Substrate Cocktail (containing substrate peptide and CaCl₂)

    • 10 µL Inhibitor Cocktail (if testing inhibitors) or ADB

    • 10 µL Lipid Activator Solution

    • 10 µL Enzyme Preparation (purified PKC or immunoprecipitate)

  • Initiate Reaction: Start the kinase reaction by adding 10 µL of the [γ-³²P]ATP/Mg²⁺ cocktail.

  • Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes.

  • Stop Reaction: Spot 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.

  • Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

PKC_Assay_Workflow start Start prepare_reagents Prepare Reagents (Lipid vesicles, PKC, Substrate) start->prepare_reagents setup_reaction Set up Reaction on Ice prepare_reagents->setup_reaction initiate_reaction Initiate with [γ-³²P]ATP setup_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction (Spot on P81 paper) incubate->stop_reaction wash Wash P81 Paper stop_reaction->wash quantify Quantify Radioactivity wash->quantify end End quantify->end

Experimental workflow for an in vitro PKC activity assay.
Cell-Based Assay for PKC Translocation

This protocol describes a method to visualize the translocation of a PKC isoform from the cytosol to the plasma membrane upon treatment with this compound using immunofluorescence microscopy.

Materials:

  • Cultured cells expressing the PKC isoform of interest (e.g., HEK293, HeLa)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against the PKC isoform

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentration of this compound (or vehicle control) for the desired time period.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.

  • Immunostaining:

    • Incubate with the primary antibody diluted in blocking solution overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

  • Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips on microscope slides.

  • Imaging: Visualize the subcellular localization of the PKC isoform using a fluorescence microscope.

Conclusion

This compound is a powerful research tool for dissecting the intricate web of cellular signaling pathways regulated by the second messenger diacylglycerol. Its primary mechanism of action involves mimicking endogenous DAG to activate a range of C1 domain-containing proteins, most notably the conventional and novel isoforms of Protein Kinase C. The metabolic stability conferred by its ether linkages allows for sustained activation of these pathways, providing a unique advantage for studying their long-term consequences. While quantitative data specifically for this compound is still emerging, the established protocols and the wealth of information on related DAG analogs provide a solid framework for its application in research. Future studies focusing on the isoform-specific effects of this and other ether-linked DAGs on both PKC and non-PKC effectors will undoubtedly provide deeper insights into the complexity and specificity of lipid-mediated signal transduction. This knowledge will be invaluable for the development of novel therapeutic strategies targeting diseases where DAG signaling is dysregulated, such as cancer and metabolic disorders.

References

A Technical Guide to the Biological Role of Dialkyl Glyceryl Ethers in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dialkyl glyceryl ethers (DAGEs) are a unique class of ether lipids characterized by two alkyl chains linked to a glycerol (B35011) backbone via ether bonds. Once considered minor and inert membrane components, DAGEs and their derivatives are now recognized as critical players in a multitude of cellular functions. They are integral to the structural integrity of cellular membranes, particularly in the formation of lipid rafts and the regulation of membrane fluidity. Beyond their structural roles, DAGEs serve as precursors to potent signaling molecules, such as platelet-activating factor (PAF), and are directly implicated in the modulation of key signaling pathways, including the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) cascades. Aberrations in DAGE metabolism are linked to various pathologies, including cancer, neurodegenerative disorders, and metabolic diseases, highlighting their potential as therapeutic targets and disease biomarkers. This guide provides a comprehensive overview of the metabolism, structural functions, and signaling roles of DAGEs, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Metabolism of Dialkyl Glyceryl Ethers

The biosynthesis of ether lipids is a conserved pathway that begins in the peroxisome and is completed in the endoplasmic reticulum (ER).

2.1 Biosynthesis The initial steps of DAGE synthesis occur in the peroxisome.[1] The process starts with dihydroxyacetone phosphate (B84403) (DHAP), which is acylated by glyceronephosphate O-acyltransferase (GNPAT) to form acyl-DHAP.[1] Subsequently, the key enzyme alkylglycerone phosphate synthase (AGPS) exchanges the acyl group for a long-chain fatty alcohol, creating the first ether-linked intermediate, alkyl-DHAP.[1][2] This intermediate is then reduced and further modified in the ER to produce various DAGEs and their phospholipid derivatives, such as plasmalogens and the precursors for PAF.[1][2] The metabolism of DAGEs can vary significantly between different tissues, such as the liver and intestine.[3]

DAGE_Biosynthesis Figure 1: Biosynthesis Pathway of Ether Lipids G3P Glycerol-3-Phosphate DHAP Dihydroxyacetone Phosphate (DHAP) G3P->DHAP GPD1 (Peroxisome) Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP Alkyl-DHAP (First Ether Lipid) Acyl_DHAP->Alkyl_DHAP AGPS (Key Enzyme) Fatty_Alcohol Fatty Alcohol Fatty_Alcohol->Acyl_DHAP Alkyl_G3P 1-Alkyl-sn-Glycerol-3-P Alkyl_DHAP->Alkyl_G3P Reduction (ER) Alkyl_Acyl_Glycerol 1-Alkyl-2-Acyl-Glycerol Alkyl_G3P->Alkyl_Acyl_Glycerol Acylation DAGE_PL DAGE-containing Phospholipids (B1166683) (e.g., PC, PE) Alkyl_Acyl_Glycerol->DAGE_PL Kennedy Pathway Plasmalogens Plasmalogens DAGE_PL->Plasmalogens Desaturation PAF Platelet-Activating Factor (PAF) DAGE_PL->PAF Remodeling Pathway

Figure 1: Core biosynthesis pathway of ether lipids, starting in the peroxisome.

Structural Roles in Cellular Membranes

DAGEs and their derivatives are fundamental structural components of cellular membranes, where they impart unique biophysical properties.[4][5]

  • Membrane Fluidity and Stability: The ether linkage at the sn-1 position, lacking a carbonyl oxygen, allows for closer packing of lipid chains and stronger intermolecular hydrogen bonding between headgroups compared to diacyl phospholipids.[4] This contributes to increased membrane stability and reduced permeability, which is particularly important in specialized cells and extremophilic organisms like Archaea that utilize tetraether lipids for thermal adaptation.[1][6]

  • Lipid Raft Organization: Ether lipids, including plasmalogens, are crucial for the formation and stability of lipid rafts.[4] These cholesterol- and sphingolipid-rich microdomains act as platforms for cellular signaling by concentrating receptors and signaling proteins.[4]

  • Membrane Fusion: Ether lipids have a propensity to form non-lamellar, inverted hexagonal structures, a characteristic thought to facilitate membrane fusion events, such as neurotransmitter release and viral entry.[4]

Roles in Cellular Signaling

DAGEs are not merely structural lipids; they are active participants in cellular signaling, both as precursors to potent lipid mediators and as direct modulators of signaling enzymes.[4][7]

4.1 Precursors to Signaling Molecules

  • Platelet-Activating Factor (PAF): DAGE-containing phospholipids are precursors to PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine), a powerful signaling molecule.[1][8] PAF is a pro-inflammatory mediator involved in platelet aggregation, immune responses, and the induction of cyclooxygenase-2 (COX-2).[7][8]

  • Plasmalogens: These vinyl-ether lipids are abundant in the brain, heart, and immune cells.[4] They function as endogenous antioxidants by scavenging reactive oxygen species, thereby protecting cells from oxidative stress.[4][8] Their depletion is associated with chronic inflammation and neurodegenerative diseases.[8][9]

4.2 Direct Modulation of Signaling Pathways

  • Protein Kinase C (PKC) Pathway: Alkylglycerols have been shown to directly bind and inhibit protein kinase C (PKC) in vitro.[9] PKC is a critical family of enzymes that regulates cell proliferation, differentiation, and apoptosis.[10] Physiologically, PKC is activated by diacylglycerol (DAG).[11][12] By interacting with the DAG-binding site, DAGEs can act as competitive inhibitors or modulators of PKC activation, thereby influencing downstream cellular events.[9][11]

  • Peroxisome Proliferator-Activated Receptor (PPAR): DAGEs can regulate adipogenesis, presumably through the PPARγ receptor.[9] Furthermore, alkyl glycerol treatment has been shown to rescue plasmalogen levels and prevent hepatic steatosis through a PPARα-dependent mechanism.[4]

  • MAPK Pathway: As precursors to signaling molecules like PAF, DAGEs can indirectly influence the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, p38).[9][13] These pathways are central to regulating cellular responses to a wide array of stimuli, including growth factors and stress, and are involved in proliferation, differentiation, and apoptosis.[13][14][15]

DAGE_Signaling Figure 2: Signaling Roles of Dialkyl Glyceryl Ethers (DAGEs) cluster_membrane Cell Membrane cluster_cytosol Cytosol DAGE_PL DAGE-Phospholipid (e.g., Alkyl-PC) cPLA2 cPLA2 DAGE_PL->cPLA2 Substrate PKC_mem PKC MAPK MAPK Cascade (ERK, JNK, p38) PKC_mem->MAPK Activates Receptor GPCR / RTK PLC PLC Receptor->PLC Stimulus Receptor->MAPK Activates DAG DAG PLC->DAG Generates DAG->PKC_mem Activates DAGE DAGEs / Alkylglycerols DAGE->PKC_mem Inhibits LPCAT LPCAT cPLA2->LPCAT via Lyso-PAF PAF PAF LPCAT->PAF Synthesizes PAF->Receptor Autocrine/ Paracrine Downstream Cellular Responses (Proliferation, Inflammation) MAPK->Downstream

Figure 2: DAGEs act as precursors to PAF and directly modulate PKC signaling.

Quantitative Data on Glyceryl Ether Distribution

The concentration of DAGEs varies significantly across different tissues and is notably altered in pathological conditions like cancer.

Table 1: Glyceryl Ether Content in Normal vs. Neoplastic Tissues

Tissue Type Lipid Fraction Glyceryl Ether Content (% of Lipid Fraction) Reference
Normal Rat Tissues Neutral Lipids 0.3 - 1.2% [16]
Transplantable Animal Tumors Neutral Lipids 0.5 - 2.9% [17]
Rat Brain, Heart, Marrow, Muscle, Spleen Phospholipids 4.5 - 12.0% [16]

| Transplantable Animal Tumors | Phospholipids | 1.36 - 5.64% |[17] |

Data indicates that the quantity of glyceryl ethers in the neutral lipid fraction of tumors is significantly higher than that found in many normal tissues.[17]

Key Experimental Protocols

6.1 Protocol: Extraction and Quantification of DAGEs from Mammalian Cells

This protocol outlines a general workflow for the extraction and analysis of DAGEs from cultured cells using modern liquid chromatography-mass spectrometry (LC-MS) techniques, adapted from methodologies described in the literature.[18][19]

1. Cell Harvesting and Lysis: a. Culture mammalian cells to ~80-90% confluency in an appropriate vessel (e.g., 10 cm dish, ~1-2 x 107 cells).[20] b. Aspirate media, wash cells twice with ice-cold 1x Phosphate-Buffered Saline (PBS). c. Lyse cells using a suitable method, such as scraping in a methanol-based buffer to immediately quench enzymatic activity. For subcellular fractionation, a mild digitonin (B1670571) buffer can be used.[21]

2. Lipid Extraction (Bligh-Dyer Method): a. Transfer the cell lysate to a glass tube. b. Add chloroform (B151607) and water (or PBS) to the methanol (B129727) lysate to achieve a final single-phase ratio of Chloroform:Methanol:Water (1:2:0.8, v/v/v). c. Vortex thoroughly and incubate on ice for 30 minutes. d. Add additional chloroform and water to break the phase, achieving a final ratio of Chloroform:Methanol:Water (2:2:1.8, v/v/v). e. Centrifuge at ~1000 x g for 10 minutes at 4°C to separate the phases. f. Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette.

3. DAGE Separation and Quantification (LC-RI-MS): a. Dry the extracted lipid phase under a stream of nitrogen gas. b. Reconstitute the lipid film in a suitable solvent for HPLC injection (e.g., acetonitrile/dichloromethane mixture).[18] c. Inject the sample onto a reversed-phase HPLC system equipped with an octadecyl silica (B1680970) (C18) column.[18] d. Use an isocratic mobile phase, such as acetonitrile:dichloromethane (65:35, v/v), for separation.[18] e. Detect and quantify DAGE species using a Refractive Index (RI) detector for general quantification and an in-line Electrospray Ionization Time-of-Flight Mass Spectrometer (ESI-TOF-MS) for identification and species-specific quantification.[18] DAGEs typically form [M+NH4]+ adducts, which can be analyzed via tandem MS (MS/MS) for structural confirmation.[18][19]

DAGE_Quantification_Workflow Figure 3: Experimental Workflow for DAGE Quantification start 1. Cell Culture (~10^7 cells) harvest 2. Harvest & Wash (Ice-cold PBS) start->harvest extract 3. Lipid Extraction (Bligh-Dyer) harvest->extract separate 4. HPLC Separation (C18 Column) extract->separate detect 5. Detection & ID (RI & ESI-MS) separate->detect quantify 6. Data Analysis & Quantification detect->quantify

Figure 3: A streamlined workflow for the extraction and quantification of DAGEs.

6.2 Protocol: Cell Proliferation Assay (Flow Cytometry)

This method assesses the impact of DAGEs on cell proliferation by analyzing DNA content.[22]

1. Cell Treatment: a. Seed cells in a multi-well plate at a density that allows for logarithmic growth over the experiment's duration. b. Treat cells with the desired concentrations of a specific DAGE (e.g., batyl alcohol) or a vehicle control. c. Incubate for a defined period (e.g., 24, 48, 72 hours).

2. Cell Preparation: a. Harvest cells by trypsinization and collect them by centrifugation (300 x g, 5 min). b. Wash the cell pellet with cold PBS. c. Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at 4°C for at least 30 minutes.

3. DNA Staining: a. Centrifuge the fixed cells and wash with PBS to remove ethanol. b. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA). c. Incubate in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis: a. Analyze the stained cells on a flow cytometer. b. Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) parameters. c. Measure the fluorescence intensity of the DNA dye. Cells in the G1 phase will have 1x DNA content, while cells in G2/M will have 2x DNA content. Cells in the S phase will have an intermediate DNA content. d. Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using cell cycle analysis software to determine the effect of DAGE treatment on cell proliferation.[22]

Conclusion and Future Perspectives

Dialkyl glyceryl ethers are multifaceted lipids that are indispensable for cellular architecture and signaling. Their roles extend from maintaining membrane dynamics to modulating critical enzymatic pathways and serving as reservoirs for potent lipid mediators. The elevated levels of DAGEs in tumor cells suggest a role in cancer biology and present opportunities for developing novel diagnostic markers and therapeutic strategies.[17] Future research should focus on elucidating the specific functions of different DAGE molecular species, identifying the precise protein targets with which they interact, and exploring the therapeutic potential of modulating ether lipid metabolism in cancer, inflammatory disorders, and neurodegeneration.

References

1,2-O-Dihexadecyl-sn-glycerol: A Stable Diacylglycerol Mimic for Signal Transduction Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-O-Dihexadecyl-sn-glycerol is a synthetic, non-metabolizable analog of the endogenous second messenger sn-1,2-diacylglycerol (DAG). Its unique ether-linked hexadecyl chains, in contrast to the ester-linked acyl chains of natural DAGs, confer metabolic stability, making it an invaluable tool for the sustained activation of specific signaling pathways in vitro and in cell-based assays. This guide provides a comprehensive overview of this compound, detailing its function as a DAG mimic, its impact on Protein Kinase C (PKC) signaling, relevant experimental protocols, and a summary of its physicochemical properties.

Introduction: The Role of Diacylglycerol in Cellular Signaling

Diacylglycerols are critical second messengers generated at the cell membrane through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1] The canonical signaling DAG is the sn-1,2 stereoisomer, which recruits and activates a host of downstream effector proteins, most notably the Protein Kinase C (PKC) family.[1][2] PKC isoforms play crucial roles in a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and migration.[3][4] The transient nature of endogenous DAG, which is rapidly metabolized, presents challenges for studying its downstream effects. Metabolically stable mimics like this compound offer a solution to this problem.

This compound as a Diacylglycerol Mimic

This compound is a saturated dialkyl glyceryl ether that structurally mimics endogenous diacylglycerol.[5][6] The key difference lies in the ether linkages at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, which are resistant to hydrolysis by cellular lipases that would normally degrade ester-linked DAGs. This metabolic stability allows for prolonged and controlled activation of DAG-dependent signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Formal Name (2S)-2,3-bis(hexadecyloxy)propan-1-ol[6]
Synonyms DG(O-16:0/O-16:0/0:0)[6]
Molecular Formula C₃₅H₇₂O₃[5][6]
Molecular Weight 540.9 g/mol [6]
CAS Number 67337-03-5[6]
Appearance Solid[6]
Solubility Ethanol (B145695) (0.5 mg/mL)[6]

Mechanism of Action: Activation of Protein Kinase C

The primary mechanism by which this compound exerts its biological effects is through the activation of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[4] Like endogenous DAG, it binds to the C1 domain of these PKC isoforms, inducing a conformational change that relieves autoinhibition and promotes kinase activity.[3] This leads to the phosphorylation of a multitude of downstream protein targets, thereby propagating the signaling cascade.

The activation of PKC by DAG is a critical step in numerous signaling pathways. The signaling cascade is initiated by the activation of Phospholipase C (PLC), which cleaves PIP₂ into inositol (B14025) trisphosphate (IP₃) and DAG.[3] While IP₃ stimulates the release of intracellular calcium, DAG recruits PKC to the membrane, leading to its full activation.[3]

PKC_Activation_Pathway PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 cleaves DAG sn-1,2-Diacylglycerol (DAG) or this compound PLC->DAG PIP2 PIP₂ Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC_active Active PKC DAG->PKC_active activates PKC_inactive Inactive PKC PKC_inactive->PKC_active Downstream Downstream Targets PKC_active->Downstream phosphorylates Response Cellular Response Downstream->Response

Figure 1: Simplified signaling pathway of Protein Kinase C (PKC) activation.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in cell culture experiments and in vitro assays. Optimization may be required for specific cell types and experimental conditions.

Preparation of this compound Stock Solution

Materials:

  • This compound

  • Ethanol, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of ethanol to achieve the desired stock concentration (e.g., 0.5 mg/mL).

  • Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid in dissolution.

  • Store the stock solution at -20°C.

Cell Treatment with this compound

Materials:

  • Cultured cells in appropriate growth medium

  • This compound stock solution

  • Vehicle control (ethanol)

  • Serum-free medium (or low-serum medium)

Procedure:

  • Plate cells at the desired density and allow them to adhere overnight.

  • The following day, replace the growth medium with serum-free or low-serum medium for a period of serum starvation (e.g., 2-4 hours), if required for the specific assay.

  • Prepare the final working concentrations of this compound by diluting the stock solution in the appropriate cell culture medium. Also, prepare a vehicle control with the same final concentration of ethanol.

  • Remove the starvation medium and add the medium containing this compound or the vehicle control to the cells.

  • Incubate the cells for the desired time period at 37°C in a CO₂ incubator.

  • Proceed with downstream analysis (e.g., Western blotting for phosphorylated proteins, immunofluorescence, or cell-based assays).

In Vitro Protein Kinase C Activity Assay

This protocol is a general guideline for a mixed micellar assay to measure PKC activity.

Materials:

  • Purified Protein Kinase C enzyme

  • This compound

  • Phosphatidylserine (B164497) (PS)

  • Triton X-100

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing appropriate cofactors like CaCl₂ and MgCl₂)

  • PKC substrate (e.g., a specific peptide substrate)

  • [γ-³²P]ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare mixed micelles by drying down the desired amounts of this compound and phosphatidylserine from organic solvent under a stream of nitrogen.

  • Resuspend the lipid film in assay buffer containing Triton X-100 and sonicate to form micelles.

  • Set up the kinase reaction by adding the assay buffer, mixed micelles, PKC substrate, and purified PKC enzyme to a microcentrifuge tube.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

Experimental_Workflow start Start stock_prep Prepare Stock Solution (this compound in Ethanol) start->stock_prep cell_culture Culture and Seed Cells start->cell_culture treatment Treat Cells with This compound or Vehicle Control stock_prep->treatment serum_starve Serum Starvation (optional) cell_culture->serum_starve serum_starve->treatment incubation Incubate for Desired Time treatment->incubation analysis Downstream Analysis (e.g., Western Blot, IF) incubation->analysis end End analysis->end

Figure 2: General workflow for cell-based experiments using this compound.

Applications in Research and Drug Development

The metabolic stability of this compound makes it a valuable tool in several areas of research:

  • Elucidating Signaling Pathways: By providing a sustained activation of PKC and other DAG effectors, this mimic allows researchers to dissect the downstream consequences of this signaling axis without the confounding variable of rapid DAG metabolism.

  • High-Throughput Screening: It can be used as a positive control in high-throughput screens for inhibitors of PKC or other components of the DAG signaling pathway.

  • Drug Delivery Systems: As a saturated dialkyl glyceryl ether, it has been utilized as a component in the formulation of liposomes for drug delivery.[7] Its incorporation can influence the stability and biophysical properties of the lipid bilayer.[5]

Conclusion

This compound is a powerful and versatile tool for researchers studying diacylglycerol-mediated signal transduction. Its metabolic stability provides a means to overcome the transient nature of endogenous DAG, enabling a more detailed and controlled investigation of its downstream effects. The protocols and information provided in this guide offer a solid foundation for the successful application of this diacylglycerol mimic in a variety of experimental contexts.

References

The Pivotal Role of Ether Lipids in Cellular Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Intricate Signaling Functions of Ether Lipids, Unveiling Novel Therapeutic Avenues

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the complex and critical functions of ether lipids in cellular signaling pathways. From their fundamental role in membrane architecture to their direct action as signaling molecules, this document provides a comprehensive overview of the current understanding of ether lipid biology, with a focus on actionable insights for therapeutic innovation.

Introduction to Ether Lipids: Beyond Structural Components

Ether lipids are a unique class of glycerophospholipids distinguished by an ether bond at the sn-1 position of the glycerol (B35011) backbone, in contrast to the more common ester linkage. This structural difference imparts distinct physicochemical properties that have profound implications for their biological functions. The major classes of ether lipids include plasmanyl lipids, with a saturated alkyl chain, and plasmenyl lipids (plasmalogens), which possess a characteristic vinyl-ether linkage. While constituting approximately 20% of the total phospholipid pool in mammals, their distribution is tissue-specific, with high concentrations in the brain, heart, and immune cells.[1][2][3]

Beyond their structural roles in maintaining membrane fluidity and facilitating membrane fusion events, ether lipids are integral to the organization of lipid raft microdomains—cholesterol-rich membrane regions that serve as platforms for cellular signaling.[4][5] Furthermore, a growing body of evidence highlights their active participation in signal transduction, both as signaling molecules themselves and as modulators of key signaling cascades.[6][7]

Biosynthesis of Ether Lipids: A Peroxisomal and Endoplasmic Reticulum Affair

The biosynthesis of ether lipids is a multi-step process initiated in the peroxisomes and completed in the endoplasmic reticulum (ER).[6][8] This pathway is critical for maintaining cellular levels of these important lipids, and its dysregulation is associated with several human diseases.

Key Enzymatic Steps in Ether Lipid Biosynthesis:
EnzymeAbbreviationLocationSubstrateProductFunction
Glyceronephosphate O-acyltransferaseGNPATPeroxisomeDihydroxyacetone phosphate (B84403) (DHAP)Acyl-DHAPCatalyzes the first step of glycerolipid synthesis.
Alkylglycerone phosphate synthaseAGPSPeroxisomeAcyl-DHAP, Fatty alcoholAlkyl-DHAPForms the characteristic ether bond.
Fatty acyl-CoA reductase 1FAR1PeroxisomeFatty acyl-CoAFatty alcoholSupplies the fatty alcohols for the AGPS reaction; considered a rate-limiting step.[9][10]
Acyl/alkyl-DHAP reductasePeroxisomeAlkyl-DHAP1-O-alkyl-sn-glycerol-3-phosphate (AGP)Reduces the keto group on DHAP.
Plasmanylethanolamine desaturasePEDS1 (TMEM189)Endoplasmic ReticulumPlasmanylethanolaminePlasmenylethanolamineIntroduces the vinyl-ether bond to form plasmalogens.

Note: While extensive research has been conducted on these enzymes, specific Km and Vmax values can vary depending on the experimental conditions and are a continued area of investigation. One study on Fatty Acyl-CoA Reductase 1 (FAR1) demonstrated that the catalytic efficiency (kcat/Km) for C18:1-CoA was 4.7 times higher than for shorter-chain analogs.[11]

Ether_Lipid_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP Dihydroxyacetone phosphate (DHAP) Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS AGP 1-O-alkyl-sn-glycerol- 3-phosphate (AGP) Alkyl_DHAP->AGP Acyl/alkyl-DHAP reductase Plasmanyl_PE Plasmanylethanolamine AGP->Plasmanyl_PE Further processing in ER Fatty_acyl_CoA Fatty acyl-CoA Fatty_alcohol Fatty alcohol Fatty_acyl_CoA->Fatty_alcohol FAR1 Fatty_alcohol->Alkyl_DHAP Plasmalogen_PE Plasmenylethanolamine (Plasmalogen) Plasmanyl_PE->Plasmalogen_PE PEDS1

Figure 1: Overview of the ether lipid biosynthesis pathway.

Ether Lipids in G-Protein Coupled Receptor (GPCR) Signaling: The PAF Receptor Pathway

One of the most well-characterized signaling roles of ether lipids is exemplified by platelet-activating factor (PAF). PAF is a potent signaling molecule that belongs to the plasmanylcholine family and is involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[12]

PAF exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[13] The binding affinity of PAF to its receptor is high, with a reported equilibrium dissociation constant (KD) in the nanomolar range (e.g., 4.74 ± 2.59 nM in rat peritoneal polymorphonuclear leukocytes).[14]

Upon PAF binding, the PAFR couples to Gαq and Gαi heterotrimeric G-proteins, initiating downstream signaling cascades:[15][16]

  • Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[15]

  • Gαi Pathway: The Gαi pathway is also implicated in PAFR signaling, although its downstream effectors are less clearly defined in this context.

The activation of these pathways culminates in various cellular responses, including platelet aggregation, inflammation, and bronchoconstriction.[12]

PAF_Signaling PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gαq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_response Cellular Responses (e.g., Inflammation, Platelet Aggregation) Ca_release->Cellular_response PKC_activation->Cellular_response

Figure 2: The PAF receptor signaling pathway via Gαq.

Modulation of PI3K/Akt and MAPK Signaling Pathways

Ether lipids and their metabolites have been shown to modulate the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to cell growth, proliferation, survival, and differentiation.

  • PI3K/Akt Pathway: Some ether-linked diglycerides have been found to reduce prosurvival PI3K/Akt signaling.[6] Conversely, alkenyl-LPA, an ether lipid variant, has been shown to lead to the phosphorylation and activation of Akt in ovarian cancer cells.[17] Synthetic anticancer ether lipids, such as edelfosine, are thought to exert their effects by interfering with the PI3K/Akt pathway, leading to apoptosis in cancer cells.[16] The mechanism can involve the mislocalization of Akt, preventing its activation.[8]

  • MAPK Pathway: Ether-linked diglycerides can inhibit platelet-derived growth factor (PDGF)-stimulated ERK (a member of the MAPK family) activation in a PKC-ε-dependent manner.[6] Alkenyl-LPA can also stimulate MAP kinases in mouse fibroblasts.[17] Furthermore, polyunsaturated fatty acids (PUFAs) released from plasmalogens can inhibit MAPK pathways that are activated by lipopolysaccharides.[4]

PI3K_MAPK_Signaling cluster_ether_lipids Ether Lipids & Metabolites cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Alkenyl_LPA Alkenyl-LPA PI3K_Akt PI3K/Akt Pathway Alkenyl_LPA->PI3K_Akt Activates MAPK MAPK Pathway (e.g., ERK) Alkenyl_LPA->MAPK Activates Ether_DG Ether-linked Diglycerides Ether_DG->PI3K_Akt Inhibits Ether_DG->MAPK Inhibits PUFA PUFAs from Plasmalogens PUFA->MAPK Inhibits Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival MAPK->Proliferation Inflammation Inflammation MAPK->Inflammation

Figure 3: Modulation of PI3K/Akt and MAPK pathways by ether lipids.

The Emerging Role of Ether Lipids in Ferroptosis

Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Recent studies have identified polyunsaturated ether phospholipids (B1166683) (PUFA-ePLs) as critical drivers of ferroptosis susceptibility.

The synthesis of PUFA-ePLs in peroxisomes provides the necessary substrates for lipid peroxidation. The vinyl-ether bond of plasmalogens is particularly susceptible to oxidation. The accumulation of oxidized PUFA-ePLs leads to membrane damage and ultimately cell death. Interestingly, cancer cells that develop resistance to ferroptosis often exhibit a downregulation of PUFA-ePLs. This highlights the peroxisome-ether phospholipid axis as a potential therapeutic target for modulating ferroptosis in cancer and other diseases.

Ferroptosis_Pathway Peroxisome Peroxisome PUFA_ePL Polyunsaturated Ether Phospholipids (PUFA-ePLs) Peroxisome->PUFA_ePL Biosynthesis Lipid_Peroxidation Lipid Peroxidation PUFA_ePL->Lipid_Peroxidation Iron Iron (Fe²⁺) Iron->Lipid_Peroxidation Catalyzes Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Ferroptosis Ferroptosis Membrane_Damage->Ferroptosis

Figure 4: Role of polyunsaturated ether phospholipids in ferroptosis.

Other Signaling Roles of Ether Lipid Metabolites

The enzymatic breakdown of ether lipids generates a variety of bioactive molecules with signaling properties.

  • Fatty Aldehydes: Plasmalogenase-mediated cleavage of the vinyl-ether bond of plasmalogens releases fatty aldehydes. In inflammatory conditions, hypochlorous and hypobromous acids generated by neutrophils and eosinophils, respectively, can react with plasmalogens to produce 2-chloro- and 2-bromo-fatty aldehydes.[17] These aldehydes can activate JNK signaling, leading to apoptosis.[16][17] For instance, in unstimulated human neutrophils and monocytes, the level of 2-chlorofatty aldehyde is very low (<0.5 pmol/10^6 cells), but stimulation with a phorbol (B1677699) ester can increase this level by 5- to 10-fold.[17]

  • Alkyl-Lysophosphatidic Acid (alkyl-LPA): This ether lipid analog of lysophosphatidic acid (LPA) can also act as a signaling molecule by binding to GPCRs.[6]

Experimental Protocols for Studying Ether Lipid Signaling

A variety of experimental techniques are employed to investigate the role of ether lipids in cell signaling. Below are overviews of key methodologies.

Lipid Extraction

The accurate analysis of ether lipids begins with their efficient extraction from biological samples. The Folch and Bligh & Dyer methods are two of the most widely used protocols.

Bligh & Dyer Method Workflow:

Bligh_Dyer_Workflow start Sample (e.g., cell pellet, tissue) homogenize Homogenize in Chloroform (B151607):Methanol:Water (1:2:0.8) start->homogenize add_chloroform Add Chloroform homogenize->add_chloroform add_water Add Water add_chloroform->add_water centrifuge Centrifuge to Separate Phases add_water->centrifuge collect_lower Collect Lower (Organic) Phase centrifuge->collect_lower dry Evaporate Solvent collect_lower->dry end Lipid Extract dry->end

Figure 5: Workflow for the Bligh & Dyer lipid extraction method.

Detailed Protocol for Bligh & Dyer Lipid Extraction:

  • Sample Preparation: For a 1 ml aqueous sample, use a glass tube.

  • Solvent Addition: Add 3.75 ml of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.

  • Phase Separation: Add 1.25 ml of chloroform and vortex. Then, add 1.25 ml of deionized water and vortex again.

  • Centrifugation: Centrifuge at low speed (e.g., 1000 rpm) for 5 minutes to achieve phase separation. The upper phase is aqueous, and the lower phase is the organic layer containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase using a Pasteur pipette.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator.

  • Storage: Store the dried lipid extract at -80°C until analysis.[6]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the sensitive and specific quantification of individual ether lipid species.

General LC-MS/MS Protocol for Ether Lipid Analysis:

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent, such as a mixture of acetonitrile, isopropanol, and water.

  • Chromatographic Separation: Separate the lipid species using a reversed-phase liquid chromatography (RPLC) column (e.g., C8 or C18). A gradient elution with a mobile phase consisting of an aqueous solvent with a modifier (e.g., ammonium (B1175870) formate) and an organic solvent mixture (e.g., methanol/acetonitrile/isopropanol) is typically used.

  • Mass Spectrometry Analysis: Ionize the eluted lipids using electrospray ionization (ESI) in both positive and negative ion modes. Perform tandem mass spectrometry (MS/MS) to fragment the parent ions and generate characteristic product ions for identification and quantification. Specific precursor-to-product ion transitions are used for selected reaction monitoring (SRM) for targeted quantification.

Cell-Based Signaling Assays

Calcium Mobilization Assay: This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the PAFR.

Workflow for Calcium Mobilization Assay:

Calcium_Mobilization_Workflow start Seed cells expressing the receptor of interest load_dye Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) start->load_dye add_antagonist Add test antagonist (optional) load_dye->add_antagonist add_agonist Add agonist (e.g., PAF) add_antagonist->add_agonist measure_fluorescence Measure fluorescence change over time add_agonist->measure_fluorescence end Quantify intracellular calcium concentration measure_fluorescence->end

Figure 6: Workflow for a calcium mobilization assay.

IP-One Assay: This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust method for quantifying Gq-coupled receptor activation.

Luciferase Reporter Assay: This assay is used to measure the transcriptional activation of downstream signaling pathways. A reporter gene (e.g., luciferase) is placed under the control of a promoter that is responsive to a specific signaling pathway.

Conclusion and Future Directions

Ether lipids are far more than passive structural components of cellular membranes. They are dynamic players in a multitude of signaling pathways that govern cellular function in both health and disease. From the potent inflammatory signaling of PAF to the emerging role of PUFA-ePLs in ferroptosis, the signaling functions of ether lipids present a rich landscape for therapeutic intervention.

The continued development of advanced analytical techniques, such as sophisticated LC-MS/MS-based lipidomics, will be crucial for further dissecting the complex roles of individual ether lipid species in specific signaling contexts. A deeper understanding of the enzymatic regulation of ether lipid metabolism will also unveil novel targets for drug development. As our knowledge of the intricate signaling networks involving ether lipids expands, so too will the opportunities to translate this fundamental biological understanding into innovative therapies for a wide range of human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

References

1,2-O-Dihexadecyl-sn-glycerol: A Key Precursor for Plasmalogen Synthesis and Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-O-Dihexadecyl-sn-glycerol, a dialkyl glyceryl ether, and its critical role as a precursor in the biosynthesis of plasmalogens. Plasmalogens are a unique class of ether phospholipids (B1166683) vital for the structural integrity of cell membranes, intracellular signaling, and antioxidant defense. Deficiencies in plasmalogen levels are linked to a range of severe neurological and metabolic disorders, making their study and the development of therapeutic interventions a key area of research. This document details the biosynthetic pathways, experimental methodologies for manipulating plasmalogen levels using precursors, and the signaling cascades in which these lipids participate.

Introduction to Plasmalogens

Plasmalogens are a distinct group of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[1][2][3][4][5] This feature distinguishes them from the more common diacyl phospholipids, which have an ester bond at this position.[5] The sn-2 position is typically occupied by a polyunsaturated fatty acid (PUFA), such as arachidonic acid (AA) or docosahexaenoic acid (DHA).[6][7][8] The most common head groups are ethanolamine (B43304) (leading to plasmenylethanolamine, PlsEtn) and choline (B1196258) (plasmenylcholine, PlsCho).[6][7]

Constituting up to 20% of the total phospholipid mass in humans, plasmalogens are particularly abundant in the brain, heart, and immune cells.[1][9][10] Their unique structure confers specific properties, including roles in membrane fluidity, formation of lipid rafts, vesicular fusion, and protection against oxidative stress.[4][11][12]

The De Novo Biosynthesis of Plasmalogens

The synthesis of plasmalogens is a multi-step process that begins in the peroxisomes and is completed in the endoplasmic reticulum (ER).[2][6][13][14][15][16]

Peroxisomal Steps:

  • Acylation of DHAP: The pathway initiates with the acylation of dihydroxyacetone phosphate (B84403) (DHAP) by the enzyme dihydroxyacetone phosphate acyltransferase (DHAPAT), forming 1-acyl-DHAP.[6][11][14][16]

  • Formation of the Ether Bond: Next, alkyl-DHAP synthase (ADHAPS) replaces the acyl chain with a long-chain fatty alcohol, creating the characteristic ether linkage and forming 1-O-alkyl-DHAP.[6][11][14] The availability of fatty alcohols, produced by fatty acyl-CoA reductases (FAR1/2), is considered a rate-limiting step in this pathway.[3][14][17]

  • Reduction: The ketone group on 1-O-alkyl-DHAP is then reduced by an acyl/alkyl DHAP reductase (AADHAP-R) to form 1-O-alkyl-sn-glycero-3-phosphate (Alkyl-G3P).[6][13][14]

Endoplasmic Reticulum (ER) Steps: 4. Acylation at sn-2: Alkyl-G3P is transported to the ER, where an acyltransferase adds a fatty acid (often a PUFA) to the sn-2 position, yielding 1-O-alkyl-2-acyl-G3P.[14][17] 5. Dephosphorylation: A phosphohydrolase removes the phosphate group to produce 1-O-alkyl-2-acyl-sn-glycerol (AAG).[6][14] 6. Head Group Attachment: A phosphotransferase adds either ethanolamine or choline to the sn-3 position, forming the complete plasmanyl-phospholipid (e.g., 1-O-alkyl-2-acyl-glycero-phosphoethanolamine).[6][7] 7. Vinyl-Ether Bond Formation: In the final and defining step, the enzyme plasmanylethanolamine desaturase (PEDS1/TMEM189) introduces a double bond into the alkyl chain at the sn-1 position, creating the vinyl-ether linkage and yielding the mature plasmalogen.[3][6]

Plasmalogen_Biosynthesis cluster_Peroxisome Peroxisome cluster_ER Endoplasmic Reticulum (ER) DHAP Dihydroxyacetone Phosphate (DHAP) Acyl_DHAP 1-Acyl-DHAP DHAP->Acyl_DHAP DHAPAT Alkyl_DHAP 1-O-Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP ADHAPS Alkyl_G3P 1-O-Alkyl-G3P Alkyl_DHAP->Alkyl_G3P AADHAP-R Alkyl_G3P_transport Alkyl_G3P->Alkyl_G3P_transport Fatty_Alcohol Fatty Alcohol Fatty_Alcohol->Alkyl_DHAP FAR1 FAR1 FAR1->Fatty_Alcohol Alkyl_Acyl_G3P 1-O-Alkyl-2-Acyl-G3P AAG 1-O-Alkyl-2-Acyl-sn-Glycerol (AAG) Alkyl_Acyl_G3P->AAG Phosphohydrolase Plasmanyl_PE Plasmanyl- ethanolamine AAG->Plasmanyl_PE Ethanolamine Phosphotransferase Plasmalogen Plasmalogen (PlsEtn) Plasmanyl_PE->Plasmalogen PEDS1 / TMEM189 Alkyl_G3P_transport->Alkyl_Acyl_G3P AAG3P-AT (Acylation) Bypass_Entry Bypass_Entry->AAG Exogenous_Precursor Exogenous Precursor (e.g., 1-O-Hexadecyl-sn-glycerol) Exogenous_Precursor->Bypass_Entry Phosphorylation & entry into ER pathway

Caption: De novo biosynthesis of plasmalogens and the precursor bypass pathway.

This compound as a Synthetic Precursor

Compounds like this compound and its monoalkyl counterpart, 1-O-hexadecyl-sn-glycerol (HG), serve as valuable tools in research.[18][19][20][21] When supplied exogenously to cells, these precursors can bypass the initial rate-limiting peroxisomal steps of the de novo pathway.[5][22][23]

Monoalkylglycerols such as HG readily cross the plasma membrane and are phosphorylated in the cytosol by an alkylglycerol kinase.[5][22] The resulting 1-O-alkyl-sn-glycero-3-phosphate then enters the biosynthetic pathway in the ER, where it is acylated and converted into mature plasmalogens.[22][23] This "salvage" pathway allows researchers to effectively increase cellular plasmalogen levels, even in cells with defective peroxisomal function, making it a cornerstone of Plasmalogen Replacement Therapy (PRT) research.[2][5]

Experimental Protocols and Data Presentation

The use of ether lipid precursors to modulate cellular lipidomes is a common experimental approach. The following outlines a general methodology based on published studies.

General Experimental Protocol: Increasing Cellular Plasmalogens
  • Cell Culture: Human cell lines such as prostate cancer PC-3 cells or epithelial HEp-2 cells are cultured under standard conditions.[22][24]

  • Precursor Preparation: A stock solution of 1-O-hexadecyl-sn-glycerol (HG) is prepared.

  • Cell Treatment: Cells are incubated with the HG precursor. A typical concentration used in studies with HeLa cells is 40 µM.[11] For control experiments, cells may be left untreated or treated with a corresponding fatty acyl analogue like DL-α-palmitin.[22][24]

  • Lipid Extraction: After incubation (e.g., 24-48 hours), cells are harvested, and total lipids are extracted using a standard method, such as the Bligh and Dyer or Folch procedures.

  • Lipid Analysis: The extracted lipids are analyzed and quantified. The preferred method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which allows for the precise identification and quantification of different lipid species, including the discrimination between plasmalogen (plasmenyl) and plasmanyl isomers.[1][3][4][25][26]

Quantitative Data: Effect of Hexadecylglycerol on Cellular Lipids

Supplementing cells with an ether lipid precursor like hexadecylglycerol (HG) leads to significant and specific changes in the cellular lipidome. The following table summarizes quantitative data from a study on HEp-2 cells treated with HG.

Table 1: Changes in Ether Phospholipid Species in HEp-2 Cells after HG Treatment

Lipid SpeciesControl Cells (pmol/mg protein)HG-Treated Cells (pmol/mg protein)Fold Change
PE P-16:0/18:1 10.3200.719.5
PE P-16:0/18:2 3.347.714.5
PE P-16:0/20:4 3.135.511.5
PC O-16:0/16:0 1.118.016.4
PC O-16:0/18:1 1.516.511.0

Data adapted from studies on HEp-2 cells.[24][27] "PE P" refers to ethanolamine plasmalogens (plasmenyl), while "PC O" refers to choline plasmanyl lipids (alkyl). The notation "16:0" indicates the hexadecyl chain provided by the precursor.

As shown, treatment with HG specifically and dramatically increases the levels of ether lipids containing a 16-carbon chain at the sn-1 position.[22][27]

Analytical Methods for Plasmalogen Characterization

The structural similarity between plasmalogens, their plasmanyl precursors, and their diacyl counterparts presents an analytical challenge.[3]

  • Acid Hydrolysis: A classic method exploits the acid-lability of the vinyl-ether bond. Acid treatment cleaves this bond, releasing a fatty aldehyde that can be derivatized and quantified. However, this method cannot measure the plasmanyl (alkyl-ether) counterparts.[3]

  • Nuclear Magnetic Resonance (NMR): 31P NMR spectroscopy can be used to analyze phospholipid head groups.[1]

  • Mass Spectrometry (MS): Modern lipidomics relies heavily on soft ionization MS techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with liquid chromatography (LC-MS/MS).[1][3][25] Optimized fragmentation strategies in tandem MS are crucial for distinguishing between plasmenyl and plasmanyl isomers and accurately quantifying each species.[3][25][26]

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Analysis Lipid Analysis Culture Culture Cells (e.g., HEp-2, PC-3) Treatment Treat with Precursor (1-O-Hexadecyl-sn-glycerol) Culture->Treatment Control Control Group (Untreated or Palmitin) Culture->Control Harvest Harvest Cells Treatment->Harvest Control->Harvest Extraction Total Lipid Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification of Lipid Species LCMS->Quant Data Data Interpretation Quant->Data Harvest->Extraction

Caption: General workflow for studying the effects of plasmalogen precursors.

Plasmalogens in Cellular Signaling

Beyond their structural roles, plasmalogens are increasingly recognized as active participants in signal transduction.[2][28]

  • Source of Lipid Mediators: The PUFA at the sn-2 position of plasmalogens, particularly arachidonic acid, can be released by a specific phospholipase A2.[22] This released AA serves as a precursor for the synthesis of pro-inflammatory eicosanoids.[2]

  • Modulation of Kinase Pathways: Plasmalogen levels have been shown to influence key signaling cascades. Deficiencies in plasmalogens can impair the activation of protein kinase B (AKT) and extracellular signal-regulated kinase (ERK).[29] Restoring plasmalogen levels can normalize the activation of these pathways.[29]

  • Membrane Dynamics and Signaling Platforms: By influencing the properties of lipid rafts, plasmalogens can affect the localization and function of signaling proteins, thereby modulating cellular responses.[30]

Signaling_Pathways cluster_Kinases Kinase Activation cluster_Mediators Lipid Mediator Release Plasmalogens Plasmalogens (in membrane) AKT AKT Pathway Plasmalogens->AKT modulates ERK ERK Pathway Plasmalogens->ERK modulates AA Arachidonic Acid (AA) Plasmalogens->AA releases PLA2 Cell_Prolif Cell Proliferation & Survival AKT->Cell_Prolif ERK->Cell_Prolif PLA2 Phospholipase A2 Eicosanoids Eicosanoids AA->Eicosanoids converted to

Caption: Key signaling roles of plasmalogens.

Applications in Drug Development and Research

The ability to manipulate plasmalogen levels and the stable nature of the ether bond make this compound and related compounds valuable in several fields:

  • Research Tool: These precursors are essential for studying the specific functions of plasmalogens in cell biology, allowing researchers to investigate the consequences of increased ether lipid levels.[22][24][27]

  • Drug Delivery Systems: The metabolic stability of the ether linkages compared to ester bonds makes dialkyl glycerols like this compound attractive components for liposome (B1194612) formulations.[18][31] They can form stable lipid bilayers for encapsulating and delivering therapeutic agents.[18]

  • Therapeutic Potential: Plasmalogen replacement therapy, using precursors that can bypass biosynthetic defects, is a promising strategy for diseases characterized by plasmalogen deficiency, such as Alzheimer's disease, Parkinson's disease, and the peroxisomal disorder Rhizomelic Chondrodysplasia Punctata (RCDP).[5][10][12][14]

Conclusion

This compound and related alkylglycerols are more than just structural lipids; they are pivotal precursors for the synthesis of plasmalogens and powerful tools for biomedical research. A thorough understanding of the plasmalogen biosynthetic pathway, the means to experimentally modulate it, and the resulting impact on cellular signaling is crucial for professionals in lipid research and drug development. As the link between plasmalogen deficiency and major human diseases becomes clearer, the importance of these precursor molecules in developing novel diagnostic and therapeutic strategies will continue to grow.

References

The Dual Nature of Ether-Linked Diacylglycerol Analogs: A Technical Guide to the Interaction of 1,2-O-Dihexadecyl-sn-glycerol with Protein Kinase C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-O-Dihexadecyl-sn-glycerol is a synthetic, saturated dialkyl glyceryl ether that serves as a structural mimic of the endogenous second messenger sn-1,2-diacylglycerol (DAG).[1] While endogenous DAG is a canonical activator of conventional and novel Protein Kinase C (PKC) isoforms, ether-linked analogs such as this compound are increasingly recognized for their potential to act as modulators, and likely inhibitors, of PKC signaling. This technical guide provides an in-depth analysis of the interaction between this compound and PKC, summarizing the available data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. Due to a lack of direct quantitative data for this specific compound, this guide draws upon established principles of PKC regulation by analogous ether lipids to infer its mechanism of action.

Introduction to this compound and Protein Kinase C

Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal to a multitude of cellular signaling pathways that regulate cell growth, differentiation, apoptosis, and metabolism.[2][3] The activation of conventional (cPKC) and novel (nPKC) isoforms is canonically triggered by the binding of DAG to their conserved C1 domains, which induces a conformational change that relieves autoinhibition and promotes kinase activity.

This compound, with its stable ether linkages replacing the more labile ester bonds of endogenous DAG, presents a unique tool for investigating PKC signaling. While structurally similar to DAG, the ether modification is thought to alter its interaction with the C1 domain, potentially leading to competitive inhibition rather than activation. This is supported by findings that other ether lipids can antagonize the effects of PKC activators.

Quantitative Data on the Interaction of Diacylglycerol Analogs with Protein Kinase C

The following table summarizes the types of interactions and concentrations used for various DAG analogs in PKC studies, which can serve as a reference for designing experiments with this compound.

CompoundClassTypical Concentration RangeObserved Effect on PKCReference(s)
1,2-Dioctanoyl-sn-glycerol (DOG)Diacylglycerol Analog (Activator)1-100 µMActivation, Translocation from cytosol to membrane[6][7][8]
Phorbol 12-Myristate 13-Acetate (PMA)Phorbol Ester (Activator)1-100 nMPotent activation and translocation[2]
1-O-Hexadecyl-2-O-acetyl-sn-glycerolEther Lipid (Inhibitor)Not specifiedInhibition[4][9]
Plasmanyl-(N-acyl)-ethanolamineEther Phospholipid (Inhibitor)Ki = 40 µMCompetitive inhibition with respect to phosphatidylserine (B164497)[5]

Signaling Pathways and Mechanism of Action

The canonical activation of PKC by DAG involves its recruitment to the cell membrane, where it binds to the C1 domain of PKC, leading to the activation of the kinase and downstream phosphorylation of target proteins. In contrast, it is hypothesized that this compound, due to its ether linkages, binds to the C1 domain in a manner that does not induce the activating conformational change. Instead, it likely acts as a competitive antagonist, occupying the binding site and preventing the binding of endogenous DAG, thereby inhibiting PKC activation.

PKC_Inhibition_by_Dihexadecylglycerol cluster_membrane Cell Membrane cluster_cytosol Cytosol PKC_inactive Inactive PKC C1_domain C1 Domain PKC_inactive->C1_domain contains PKC_active Active PKC Substrate Substrate Protein PKC_active->Substrate Phosphorylates DAG Endogenous sn-1,2-Diacylglycerol DAG->C1_domain Binds & Activates DHG 1,2-O-Dihexadecyl- sn-glycerol DHG->C1_domain Binds & Inhibits C1_domain->PKC_active pSubstrate Phosphorylated Substrate

Figure 1: Proposed inhibitory mechanism of this compound on PKC activation.

Experimental Protocols

The following protocols are adapted from established methods for studying PKC activity and can be used to investigate the effects of this compound.

In Vitro PKC Kinase Assay (Radioactive Method)

This assay measures the ability of a compound to modulate the phosphorylation of a substrate by a purified PKC isoform.

Materials:

  • Purified recombinant PKC isoform (e.g., PKCα, β, δ)

  • This compound

  • Phosphatidylserine (PS)

  • PKC substrate (e.g., myelin basic protein or specific peptide)

  • [γ-³²P]ATP

  • Kinase assay buffer (20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles:

    • Co-solubilize this compound and phosphatidylserine in chloroform (B151607) in a glass tube.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in kinase assay buffer and sonicate to form small unilamellar vesicles.

  • Set up Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase assay buffer, lipid vesicles, PKC substrate, and the purified PKC enzyme.

    • To test for inhibition, pre-incubate the enzyme with the lipid vesicles containing this compound before adding the substrate and ATP.

  • Initiate Reaction:

    • Start the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for 10-20 minutes.

  • Stop Reaction and Measure Phosphorylation:

    • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

In_Vitro_PKC_Kinase_Assay_Workflow start Start prepare_lipids Prepare Lipid Vesicles (PS +/- Dihexadecylglycerol) start->prepare_lipids setup_reaction Set up Kinase Reaction (PKC enzyme, substrate) prepare_lipids->setup_reaction initiate_reaction Initiate with [γ-³²P]ATP setup_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction on P81 paper incubate->stop_reaction wash Wash to remove free ATP stop_reaction->wash measure Measure Radioactivity wash->measure end End measure->end

Figure 2: Workflow for an in vitro PKC kinase assay.
Cellular PKC Translocation Assay

This assay assesses the ability of a compound to inhibit the translocation of PKC from the cytosol to the plasma membrane in response to an activator.

Materials:

  • Cell line expressing a fluorescently tagged PKC isoform (e.g., PKCα-GFP)

  • This compound

  • PKC activator (e.g., Phorbol 12-Myristate 13-Acetate - PMA)

  • Cell culture medium

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture cells expressing the fluorescently tagged PKC isoform on glass-bottom dishes suitable for microscopy.

    • Pre-incubate the cells with varying concentrations of this compound for a designated time.

  • Stimulation:

    • Add a known PKC activator (e.g., PMA) to stimulate the translocation of the fluorescently tagged PKC.

  • Imaging:

    • Acquire fluorescence images of the cells before and after the addition of the activator using a confocal microscope.

  • Analysis:

    • Quantify the fluorescence intensity in the cytosol and at the plasma membrane to determine the extent of PKC translocation. Compare the translocation in cells pre-treated with this compound to control cells.

PKC_Translocation_Assay_Workflow start Start culture_cells Culture cells with PKC-GFP start->culture_cells pre_incubate Pre-incubate with This compound culture_cells->pre_incubate stimulate Stimulate with PKC Activator (PMA) pre_incubate->stimulate image Acquire Confocal Images stimulate->image analyze Analyze Fluorescence (Cytosol vs. Membrane) image->analyze end End analyze->end

Figure 3: Workflow for a cellular PKC translocation assay.

Logical Relationships in the Inhibitory Action

The inhibitory effect of this compound on PKC-mediated cellular responses can be understood through a logical sequence of events. The presence of the ether-linked analog competitively blocks the binding of the natural activator, DAG, to the C1 domain. This lack of proper activation prevents the downstream phosphorylation of PKC substrates, ultimately leading to the inhibition of the cellular response.

Logical_Relationship_of_Inhibition DHG This compound Present DAG_binding Endogenous DAG cannot bind to C1 domain DHG->DAG_binding causes PKC_activation PKC is not activated DAG_binding->PKC_activation leads to Phosphorylation Substrate phosphorylation is inhibited PKC_activation->Phosphorylation results in Cellular_response Cellular response is blocked Phosphorylation->Cellular_response consequently

Figure 4: Logical flow of PKC inhibition by this compound.

Conclusion

This compound represents a valuable chemical tool for the study of Protein Kinase C signaling. Based on the evidence from related ether-linked lipids, it is predicted to function as a competitive inhibitor of PKC by targeting the C1 domain. The experimental protocols detailed in this guide provide a framework for researchers to investigate and quantify the specific effects of this compound on PKC activity and downstream cellular processes. Further research is warranted to determine the precise binding kinetics and isoform selectivity of this compound, which will be crucial for its application in dissecting the complex roles of PKC in health and disease and for its potential development as a therapeutic modulator.

References

Technical Guide: Physicochemical Properties of 1,2-O-Dihexadecyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 1,2-O-Dihexadecyl-sn-glycerol, a key intermediate in the synthesis of complex lipids and a valuable component in drug delivery systems. This document outlines its physical state, appearance, and key quantitative data, along with standardized experimental protocols for their determination.

Physical State and Appearance

This compound is a saturated dialkyl glyceryl ether.[1][2][3] At room temperature, it exists as a white powder or solid.[1][4][5] The racemic mixture, 1,2-O-Dihexadecyl-rac-glycerol, is described as a crystalline solid.[6] Its two hexadecyl ether chains confer significant hydrophobic characteristics, making it a structural mimic of diacylglycerol (DAG).[1][6]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. This data is crucial for its application in pharmaceutical formulations and biochemical assays.

PropertyValueSource
Appearance White Powder / Solid[1][4][5]
Melting Point 50 - 53 °C[4][5]
Molecular Formula C₃₅H₇₂O₃[1][4][5][7]
Molecular Weight 540.9 - 541.0 g/mol [1][6][7]
Purity ≥95% - 99%[1][4][5]
Solubility (Ethanol) 0.5 mg/mL[1]
Solubility (rac-form) DMF: 20 mg/mLDMSO: 5 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 0.25 mg/mL[6]
Storage Temperature -20°C to 8°C[1][4][5][7]

Standardized Experimental Protocols

The following sections detail generalized methodologies for determining the key physicochemical properties of lipid compounds like this compound.

Determination of Melting Point (Capillary Method)

The melting point range is a critical indicator of purity. The capillary method is a standard and accessible technique for its determination.

Methodology:

  • Sample Preparation: A small amount of the dry this compound powder is finely crushed and packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

  • Purity Correlation: A sharp melting range (e.g., < 2 °C) typically indicates high purity, whereas a broad range suggests the presence of impurities.

Assessment of Solubility

Solubility is determined by finding the maximum concentration of a solute that can dissolve in a specific solvent at a given temperature.

Methodology:

  • Solvent Selection: A known volume (e.g., 1.0 mL) of the selected solvent (e.g., ethanol) is placed in a small, clear glass vial.

  • Solute Addition: Pre-weighed, incremental amounts of this compound are added to the solvent.

  • Dissolution: After each addition, the mixture is agitated vigorously (e.g., using a vortex mixer) and visually inspected for complete dissolution. Sonication or gentle warming may be applied to facilitate dissolution, followed by equilibration at the target temperature (e.g., 25 °C).

  • Saturation Point: The process is continued until a point where a portion of the added solid no longer dissolves, indicating that the solution is saturated.

  • Quantification: The total mass of the dissolved solute is used to calculate the solubility, typically expressed in mg/mL.

Purity Analysis by Thin-Layer Chromatography (TLC)

TLC is a common technique used to assess the purity of lipid compounds. The purity of ≥ 99% is often determined by this method.[4][5]

Methodology:

  • Stationary Phase: A TLC plate, typically coated with silica (B1680970) gel, is used as the stationary phase.

  • Sample Application: A small spot of a dilute solution of this compound in a volatile solvent is applied near the bottom of the TLC plate.

  • Mobile Phase and Development: The plate is placed in a sealed chamber containing a suitable mobile phase (solvent system). The mobile phase moves up the plate by capillary action, carrying the sample components with it.

  • Separation: Components of the sample separate based on their differential partitioning between the stationary and mobile phases. Due to its hydrophobic nature, this compound will have a high retention factor (Rf) in many common solvent systems.

  • Visualization: After the solvent front nears the top of the plate, the plate is removed and dried. The spots are visualized, often using a general stain like potassium permanganate (B83412) or iodine vapor, as lipids are typically not UV-active.

  • Purity Assessment: A pure compound should ideally appear as a single spot. The presence of multiple spots indicates impurities.

Applications and Experimental Workflow

This compound is widely utilized as a lipid anchor for the synthesis of more complex molecules, such as synthetic glycolipids, and as a key structural component in liposomal drug delivery systems.[1][2][3][4][7] Its ether linkages provide greater chemical stability against enzymatic degradation compared to ester-linked glycerolipids.

The diagram below illustrates a generalized workflow for the synthesis of a target glycolipid using this compound as a foundational lipid anchor.

G start This compound (Lipid Anchor) protect Protect primary hydroxyl group (e.g., with a trityl group) start->protect Step 1 couple Glycosidic Bond Formation (Coupling Reaction) protect->couple Step 2 activate Activate protected sugar moiety (e.g., as a glycosyl donor) activate->couple deprotect Deprotection of sugar hydroxyls and lipid anchor couple->deprotect Step 3 purify Purification of final product (e.g., Chromatography) deprotect->purify Step 4 final Target Glycolipid purify->final Final Product

References

A Technical Guide to DG(O-16:0/O-16:0/0:0): An Ether-Linked Diacylglycerol Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ether-linked diacylglycerol (DG) analog, DG(O-16:0/O-16:0/0:0), also known as 1,2-O-Dihexadecyl-sn-glycerol. This document details its physicochemical properties and explores its role in cellular signaling, contrasting its activity with the more common ester-linked diacylglycerols.

Core Molecular Data

DG(O-16:0/O-16:0/0:0) is a saturated dialkyl glyceryl ether characterized by the presence of two hexadecyl (16:0) chains linked to the sn-1 and sn-2 positions of the glycerol (B35011) backbone via ether bonds. This structural feature distinguishes it from its ester-linked counterpart, 1,2-dipalmitoyl-sn-glycerol, and confers unique chemical and biological properties.

PropertyValueReference
Synonym This compound[1]
Molecular Formula C35H72O3[1]
Formula Weight 540.9 g/mol [1]
CAS Number 67337-03-5[1]
Structure Saturated dialkyl glyceryl ether[1]

Signaling Pathways of Ether-Linked Diacylglycerols

Unlike their ester-linked counterparts that are known to activate protein kinase C (PKC) isozymes, ether-linked diacylglycerols such as DG(O-16:0/O-16:0/0:0) exhibit distinct signaling properties. Research has demonstrated that these molecules can induce growth arrest in vascular smooth muscle cells by negatively regulating key mitogenic signaling cascades.[1]

Specifically, cell-permeable ether-linked DGs have been shown to inhibit the platelet-derived growth factor (PDGF)-stimulated ERK pathway in a PKC-epsilon-dependent manner.[1] Furthermore, they attenuate the pro-survival phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1] This inhibition is achieved by disrupting the interaction between the subunits of PI3K.[1]

DG_O_16_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PDGFR PDGF Receptor PI3K PI3K PDGFR->PI3K ERK ERK PDGFR->ERK Akt Akt PI3K->Akt DG_O DG(O-16:0/O-16:0/0:0) DG_O->PI3K inhibits interaction of subunits PKCe PKC-ε DG_O->PKCe inhibits PKCe->ERK Proliferation Cell Growth & Survival ERK->Proliferation Akt->Proliferation PDGF PDGF PDGF->PDGFR

Inhibitory signaling pathway of DG(O-16:0/O-16:0/0:0).

Experimental Protocols

The following outlines a conceptual methodology for investigating the effects of DG(O-16:0/O-16:0/0:0) on cell signaling, based on established research.

Cell Culture and Treatment
  • Cell Seeding: Vascular smooth muscle cells are cultured in appropriate media and seeded at a desired density.

  • Serum Starvation: Prior to treatment, cells are typically serum-starved to reduce basal signaling activity.

  • Lipid Preparation: DG(O-16:0/O-16:0/0:0) is dissolved in a suitable solvent, such as ethanol, to create a stock solution. This stock is then diluted in serum-free media to the final working concentration. A vehicle control (media with the same final concentration of ethanol) should be run in parallel.

  • Treatment: Cells are incubated with the DG(O-16:0/O-16:0/0:0) solution or vehicle control for a predetermined period.

  • Stimulation: Following treatment, cells are stimulated with a growth factor, such as platelet-derived growth factor (PDGF), to activate the signaling pathways of interest.

Analysis of Signaling Pathway Activation
  • Protein Extraction: After stimulation, cells are lysed to extract total protein.

  • Western Blotting: Protein extracts are separated by SDS-PAGE and transferred to a membrane. The activation (phosphorylation) of key signaling proteins such as ERK and Akt is assessed using phospho-specific antibodies. Total protein levels for ERK and Akt are also measured as loading controls.

  • PI3K Subunit Interaction: Co-immunoprecipitation assays can be performed to assess the interaction between the regulatory and catalytic subunits of PI3K in the presence and absence of DG(O-16:0/O-16:0/0:0).

Cell Proliferation Assay
  • Cell Treatment: Cells are treated with DG(O-16:0/O-16:0/0:0) as described above.

  • Quantification: Cell proliferation can be measured using various standard assays, such as BrdU incorporation or direct cell counting, at different time points after treatment and stimulation.

This technical guide provides foundational information on DG(O-16:0/O-16:0/0:0) for researchers. The unique signaling properties of this ether-linked lipid analog present opportunities for its use as a tool to modulate cellular growth and survival pathways, and may inform the development of novel therapeutic strategies.

References

An In-depth Technical Guide to 1,2-O-Dihexadecyl-sn-glycerol in Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-O-Dihexadecyl-sn-glycerol, a pivotal synthetic lipid analog in the field of lipidomics and cell signaling research. As a stable mimic of the endogenous second messenger diacylglycerol (DAG), it serves as an invaluable tool for elucidating the complex roles of DAG-mediated signaling pathways. This document details its synonyms, involvement in cellular signaling, quantitative effects on key enzymes, and detailed experimental protocols for its application.

Core Concepts: Synonyms and Chemical Properties

This compound is a saturated dialkyl glyceryl ether, a structural analog of diacylglycerol where the ester linkages at the sn-1 and sn-2 positions are replaced by more stable ether bonds. This modification prevents its degradation by cellular lipases, making it a reliable tool for prolonged stimulation of DAG-sensitive pathways. A comprehensive list of its synonyms and chemical identifiers is provided below to facilitate cross-referencing in literature and databases.

Synonym/Identifier Source/Database
(S)-2,3-Bis(hexadecyloxy)propan-1-olIUPAC Name
DG(O-16:0/O-16:0/0:0)Lipidomics Abbreviation
D-α,β-Dihexadecyl-glycerolCommon Name
CAS 67337-03-5Chemical Abstracts Service

Signaling Pathways and Mechanisms of Action

As a diacylglycerol mimic, this compound primarily functions by activating Protein Kinase C (PKC) isoforms and serving as a substrate for Diacylglycerol Kinase (DGK).

Protein Kinase C (PKC) Activation

This compound directly binds to the C1 domain of conventional and novel PKC isoforms, inducing a conformational change that relieves autoinhibition and activates the kinase. This activation is a critical step in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The general pathway for PKC activation by a DAG analog is depicted below.

PKC_Activation cluster_membrane DAG_analog 1,2-O-Dihexadecyl- sn-glycerol PKC_active Active PKC (Membrane) DAG_analog->PKC_active Binds to C1 Domain Membrane Plasma Membrane PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Translocation Phosphorylation Phosphorylation PKC_active->Phosphorylation Catalyzes Downstream Downstream Substrates Downstream->Phosphorylation Cellular_Response Cellular Response Phosphorylation->Cellular_Response Leads to

Canonical PKC signaling pathway activated by a DAG analog.
Diacylglycerol Kinase (DGK) Interaction

This compound can also be phosphorylated by diacylglycerol kinases, converting it to phosphatidic acid (PA). This reaction terminates DAG-mediated signaling while initiating PA-dependent pathways. The ether linkages in this compound make it a relatively poor substrate for some DGK isoforms, leading to a more sustained DAG signal compared to its ester-linked counterparts.

DGK_Pathway DAG_analog This compound (DAG signal) DGK Diacylglycerol Kinase (DGK) DAG_analog->DGK Substrate PA Phosphatidic Acid (PA signal) DGK->PA Produces ADP ADP DGK->ADP ATP ATP ATP->DGK Phosphate Donor

Metabolism of a DAG analog by Diacylglycerol Kinase.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the literature, data from structurally similar diacylglycerol analogs can provide valuable insights for experimental design. A related compound, 1-O-hexadecyl-2-O-methyl-sn-glycerol, has been shown to inhibit cytosolic DGK with an IC50 of approximately 15 µM[1].

The table below summarizes typical working concentrations for diacylglycerol analogs in various cellular assays, which can serve as a starting point for dose-response experiments.

Compound Concentration(s) Cell Type/System Observed Effect Reference(s)
1,2-dioctanoyl-sn-glycerol (diC8)5 µMEmbryonic chicken spinal cord explant culturesStimulated neurite outgrowth[2]
1,2-dioctanoyl-sn-glycerol (diC8)30-60 µMNeuronal cell cultureRetraction of filopodia and increased protrusion of lamellipodia[2]
1,2-didecanoylglycerol10-100 µMVarious cell linesActivation of cPKCs and nPKCs[3]
1-O-Hexadecylglycerol20 µMHEp-2, PC-3 cellsIncrease in intracellular ether lipids[4]

Experimental Protocols

The following section provides detailed methodologies for the preparation and use of this compound in common lipid research applications.

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for obtaining reproducible experimental results.

Materials:

  • This compound powder

  • Anhydrous Ethanol (B145695) (≥99.5%) or DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Solvent Addition: Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10-20 mM).

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization (Optional): For cell culture applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the solvent.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C.

Cell Treatment for Signaling Studies

This protocol outlines a general workflow for treating cultured cells to investigate the effects of this compound on cellular signaling.

Cell_Treatment_Workflow Start Start Seed_Cells Seed cells in culture plates Start->Seed_Cells Allow_Adherence Allow cells to adhere and grow (e.g., 24 hours) Seed_Cells->Allow_Adherence Prepare_Working_Solution Prepare working solution of This compound in culture medium Allow_Adherence->Prepare_Working_Solution Treat_Cells Treat cells with working solution and vehicle control Prepare_Working_Solution->Treat_Cells Incubate Incubate for desired time (minutes to hours) Treat_Cells->Incubate Harvest_Cells Harvest cells for downstream analysis (e.g., Western blot, kinase assay) Incubate->Harvest_Cells End End Harvest_Cells->End

Experimental workflow for cell treatment.

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a working solution by diluting the stock solution directly into pre-warmed cell culture medium to the desired final concentration (e.g., 10-50 µM). A vehicle control with the same final solvent concentration should also be prepared.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 5 minutes to 24 hours) depending on the specific cellular response being investigated.

  • Downstream Analysis: Following incubation, harvest the cells for analysis of protein phosphorylation, enzyme activity, or other relevant endpoints.

In Vitro Protein Kinase C (PKC) Activity Assay (Radiometric)

This assay directly measures the ability of this compound to activate purified PKC isoforms by quantifying the phosphorylation of a specific substrate.

Materials:

  • Purified PKC isoform

  • PKC substrate (e.g., histone H1 or a specific peptide)

  • This compound

  • Phosphatidylserine (B164497) (PS)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles: In a glass tube, mix this compound and phosphatidylserine in chloroform (B151607) at the desired molar ratio. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. Resuspend the lipid film in kinase reaction buffer by vortexing or sonication to form small unilamellar vesicles.

  • Set up the Kinase Reaction: In a microcentrifuge tube, combine the kinase reaction buffer, the prepared lipid vesicles, the PKC substrate, and the purified PKC enzyme.

  • Initiate the Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is within the linear range.

  • Stop the Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter.

In Vitro Diacylglycerol Kinase (DGK) Assay (Fluorometric)

This protocol describes a non-radioactive method to measure DGK activity using this compound as a substrate. The production of phosphatidic acid is coupled to a fluorometric readout.

Materials:

  • Purified DGK enzyme

  • This compound

  • ATP

  • Lipase (B570770)

  • Glycerol-3-phosphate oxidase

  • Fluorometric probe (e.g., Amplex Red)

  • Assay buffer

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, ATP, and this compound substrate. Add the DGK enzyme or test compounds.

  • First Incubation (DGK Reaction): Incubate the plate at 37°C to allow for the production of phosphatidic acid.

  • Second Incubation (Lipase Reaction): Add lipase to each well to hydrolyze the newly formed phosphatidic acid to glycerol-3-phosphate. Incubate at 37°C.

  • Detection: Add a detection mixture containing glycerol-3-phosphate oxidase and the fluorometric probe.

  • Measurement: Incubate at room temperature, protected from light, and measure the fluorescence using a microplate reader. The fluorescence intensity is proportional to the DGK activity.

Liposome (B1194612) Preparation for Cellular Delivery

Liposomes can be used to deliver this compound to cells. The thin-film hydration method followed by extrusion is a common technique.

Liposome_Preparation_Workflow Start Start Dissolve_Lipids Dissolve this compound and other lipids in organic solvent Start->Dissolve_Lipids Evaporate_Solvent Evaporate solvent to form a thin lipid film Dissolve_Lipids->Evaporate_Solvent Hydrate_Film Hydrate (B1144303) the lipid film with aqueous buffer to form MLVs Evaporate_Solvent->Hydrate_Film Extrude Extrude through polycarbonate membranes of defined pore size Hydrate_Film->Extrude Characterize Characterize liposomes (size, zeta potential) Extrude->Characterize End End Characterize->End

Workflow for liposome preparation.

Procedure:

  • Lipid Film Formation: Dissolve this compound and any other desired lipids (e.g., phosphatidylcholine, cholesterol) in an organic solvent (e.g., chloroform:methanol) in a round-bottom flask. Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film.

  • Hydration: Add an aqueous buffer to the flask and agitate to hydrate the lipid film, forming multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times to form unilamellar vesicles of a uniform size.

  • Characterization: Characterize the liposomes for size, polydispersity index, and zeta potential using techniques such as dynamic light scattering.

This technical guide provides a foundational understanding and practical protocols for the use of this compound in lipid research. The stability and specific activity of this diacylglycerol analog make it an indispensable tool for dissecting the intricate signaling pathways governed by lipid second messengers.

References

The Influence of 1,2-O-Dihexadecyl-sn-glycerol on Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O-Dihexadecyl-sn-glycerol is a saturated dialkyl glyceryl ether, a synthetic analog of the crucial second messenger diacylglycerol (DAG).[1][2][3][4][5] Its structure, featuring two hexadecyl chains linked to the glycerol (B35011) backbone via ether bonds, distinguishes it from the more common diacylglycerols with ester linkages. This structural difference has profound implications for its role within cellular membranes, affecting membrane fluidity, lipid packing, and signal transduction pathways. Ether lipids, in general, are known to form more ordered and tightly packed membrane structures compared to their ester-linked counterparts.[6] This technical guide provides an in-depth analysis of the role of this compound in modulating membrane fluidity, details the experimental protocols used to characterize these effects, and visualizes its involvement in cellular signaling.

The Impact of this compound on Membrane Biophysical Properties

The ether linkages in this compound lead to a different molecular geometry and intermolecular interactions compared to diacylglycerols. This results in altered membrane characteristics, most notably a decrease in membrane fluidity. The absence of carbonyl groups, present in ester-linked lipids, allows for closer packing of the alkyl chains, leading to a more ordered and less dynamic membrane environment.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes expected values based on the known behavior of similar long-chain saturated ether lipids in model membrane systems. These values are typically obtained using techniques such as fluorescence anisotropy and differential scanning calorimetry (DSC).

Biophysical ParameterExpected Effect of this compoundTechniqueReference Compound/System
Fluorescence Anisotropy (r) of DPH IncreaseFluorescence SpectroscopyMembranes with saturated ester-linked lipids
Main Phase Transition Temperature (Tm) IncreaseDifferential Scanning Calorimetry (DSC)Phosphatidylcholine Liposomes
Transition Enthalpy (ΔH) IncreaseDifferential Scanning Calorimetry (DSC)Phosphatidylcholine Liposomes
Membrane Permeability DecreasePermeability AssaysPhosphatidylcholine Liposomes

Note: DPH (1,6-diphenyl-1,3,5-hexatriene) is a fluorescent probe whose rotational freedom is restricted in more ordered membranes, leading to higher anisotropy values.[7][8][9][10][11][12][13] An increase in Tm and ΔH in DSC measurements indicates a more stable, ordered membrane that requires more energy to transition from a gel to a liquid-crystalline phase.[14][15][16][17][18][19][20][21][22][23][24]

Signaling Pathways Involving this compound

As a diacylglycerol mimic, this compound is expected to activate conventional and novel isoforms of Protein Kinase C (PKC).[25][26][27][28][29] PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The activation of PKC by DAG analogs is a key mechanism in signal transduction.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage DHG 1,2-O-Dihexadecyl- sn-glycerol (Membrane-Associated) PIP2->DHG 4. Mimics DAG PKC_active Active PKC Ligand Extracellular Ligand Ligand->GPCR 1. Binding PKC_inactive Inactive PKC PKC_inactive->PKC_active 5. Activation & Translocation Substrate Substrate Protein PKC_active->Substrate 6. Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response 7. Downstream Effects

PKC Activation by this compound.

Experimental Protocols

Preparation of Liposomes

A common method for preparing model membranes to study the effects of lipids like this compound is the thin-film hydration technique.[30][31][32][33][34][35]

Liposome_Preparation_Workflow start Start dissolve 1. Dissolve Lipids (e.g., in Chloroform/Methanol) start->dissolve mix 2. Mix this compound with primary phospholipid dissolve->mix evaporate 3. Evaporate Solvent (Nitrogen stream or rotary evaporator) mix->evaporate film Lipid Film Formed evaporate->film hydrate 4. Hydrate with Buffer (above lipid Tm) film->hydrate vortex 5. Vortex/Agitate hydrate->vortex extrude 6. Extrude through membrane (for uniform size) vortex->extrude liposomes Unilamellar Liposomes extrude->liposomes

References

Methodological & Application

Application Note: Preparation of 1,2-O-Dihexadecyl-sn-glycerol Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer and are valuable as delivery vehicles for therapeutic agents. 1,2-O-Dihexadecyl-sn-glycerol (DHG) is a saturated dialkyl glyceryl ether that can be used to form highly stable liposomes.[1][2] Its structure, featuring two hexadecyl ether chains, provides resistance to enzymatic degradation compared to ester-linked lipids, making DHG-containing liposomes robust carriers for drug delivery.[3][4] The hydrophobic nature of DHG makes it an excellent component for forming stable lipid bilayers capable of encapsulating both hydrophilic and lipophilic compounds.[3] This document provides a detailed protocol for the preparation and characterization of DHG-containing liposomes using the thin-film hydration method followed by extrusion. This is a widely used technique that produces unilamellar vesicles with a controlled and uniform size distribution.[5][6]

Experimental Protocols

Protocol 1: Liposome (B1194612) Formulation via Thin-Film Hydration and Extrusion

This protocol describes the most common method for liposome preparation, which involves forming a thin lipid film, hydrating it to create multilamellar vesicles (MLVs), and then reducing the size and lamellarity through extrusion to produce large unilamellar vesicles (LUVs).[7][8]

Materials and Equipment:

  • This compound (DHG)

  • Co-lipids such as Cholesterol or Phosphatidylcholine (optional, to modulate membrane properties)

  • Organic Solvent: Chloroform or a Chloroform:Methanol mixture (e.g., 2:1 v/v)[9]

  • Hydration Buffer: Phosphate-Buffered Saline (PBS), HEPES, or other suitable aqueous buffer

  • Round-bottom flask (50 mL or 100 mL)

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes (gas-tight)

  • High-purity nitrogen or argon gas

Procedure:

  • Lipid Dissolution:

    • Weigh the desired amounts of this compound and any other lipids (e.g., cholesterol). A common molar ratio for stable liposomes is a 55:45 ratio of the primary lipid to cholesterol.[10][11]

    • Dissolve the lipid mixture completely in a suitable volume of organic solvent in a round-bottom flask. Ensure the volume is sufficient to dissolve the lipids entirely but minimal enough for efficient evaporation (e.g., 2-5 mL for 10-50 mg of lipid).

    • If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.[9]

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature that facilitates evaporation but does not degrade the lipids (typically 35-45°C).[9]

    • Begin rotating the flask and gradually reduce the pressure to evaporate the solvent. The rotation ensures the formation of a thin, uniform lipid film on the inner surface of the flask.[8]

    • Once a visible film has formed and the bulk of the solvent is removed, continue to apply a high vacuum for at least 1-2 hours to ensure the complete removal of any residual organic solvent.[5]

  • Hydration of Lipid Film:

    • Introduce the hydration buffer into the flask. If a hydrophilic drug is to be encapsulated, it should be dissolved in this buffer.[5][7]

    • The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipid mixture to ensure proper hydration and formation of vesicles.[9]

    • Gently rotate the flask by hand or on the rotary evaporator (without vacuum) for 30-60 minutes. This process swells the lipid film, causing it to detach from the flask wall and form multilamellar vesicles (MLVs).[5][12] The resulting suspension will appear milky.

  • Extrusion (Size Reduction):

    • Assemble the liposome extrusion device with a polycarbonate membrane of the desired pore size (e.g., 100 nm). For a more uniform size distribution, a sequential extrusion process through membranes of decreasing pore size (e.g., 400 nm then 100 nm) can be performed.[6]

    • Transfer the MLV suspension into a gas-tight syringe.

    • Pass the suspension through the membrane to another syringe. This process should be repeated an odd number of times (typically 11-21 passes) to ensure the entire sample passes through the filter a final time.[5]

    • The resulting translucent suspension contains large unilamellar vesicles (LUVs) with a relatively uniform size distribution.

  • Purification (Optional):

    • To remove any unencapsulated drug, the liposome suspension can be purified using methods such as size exclusion chromatography or dialysis against the hydration buffer.

Protocol 2: Characterization of Liposomes

Analytical characterization is critical to ensure the quality, stability, and performance of the liposomal formulation.[13]

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Laser Doppler Velocimetry.[5]

  • Procedure:

    • Dilute a small aliquot of the final liposome suspension with the hydration buffer to an appropriate concentration for measurement.

    • Use a DLS instrument (e.g., Malvern Zetasizer) to measure the average particle size (hydrodynamic diameter) and PDI. A PDI value below 0.3 is generally considered acceptable for a homogenous population.[5]

    • The same instrument can typically measure the Zeta Potential, which provides information about the surface charge of the liposomes and is an indicator of colloidal stability.

2. Encapsulation Efficiency (%EE):

  • Method: Separation of free drug from encapsulated drug followed by quantification.

  • Procedure:

    • Separate the unencapsulated (free) drug from the liposomes using a method like size exclusion chromatography or centrifugal ultrafiltration.

    • Quantify the amount of drug in the liposome fraction and the amount of total drug initially added.

    • The %EE is calculated using the formula: %EE = (Amount of Encapsulated Drug / Total Amount of Drug) x 100

Data Presentation

The following table summarizes key parameters in the preparation of DHG liposomes.

Parameter Component/Step Typical Value / Range Purpose / Note
Lipid Composition DHG : Cholesterol55 : 45 (molar ratio)Cholesterol is often included to modulate membrane rigidity, stability, and permeability.[10]
Lipid Concentration Total Lipid10 - 50 mgThe amount of lipid used to form the initial film.
Solvent Volume Chloroform/Methanol2 - 5 mLMust be sufficient to fully dissolve lipids.
Hydration Buffer PBSpH 7.4The aqueous phase that forms the core of the liposome. Can contain the hydrophilic drug.
Hydration Temperature Water Bath> Lipid TcHydrating above the phase transition temperature ensures membrane fluidity for vesicle formation.
Extrusion Membrane Pore Size100 nmDetermines the final average size of the liposomes.[6]
Extrusion Number of Passes11 - 21 passesAn odd number of passes ensures the entire sample is processed through the membrane.[5]
Characterization PDI< 0.3Indicates a narrow and homogenous size distribution of the liposome population.[5]
Characterization Size (Diameter)100 - 150 nmDependent on the extrusion membrane pore size.

Visualizations

// Diagram Specifications graph [size="10,5!", dpi=72]; // Corresponds to approx. 720px width } ends_dot Caption: Experimental workflow for preparing and characterizing DHG liposomes.

LiposomeStructure

References

Application Notes and Protocols for 1,2-O-Dihexadecyl-sn-glycerol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O-Dihexadecyl-sn-glycerol is a synthetic, saturated dialkyl glycerol (B35011) ether lipid that offers unique advantages in the design and formulation of advanced drug delivery systems.[1][2][3] Its ether linkages, in contrast to the ester bonds found in many naturally occurring phospholipids, confer enhanced stability against enzymatic degradation and pH-mediated hydrolysis. This increased stability makes it an excellent candidate for constructing robust nanocarriers such as liposomes and nanostructured lipid carriers (NLCs), designed to improve the therapeutic efficacy and bioavailability of encapsulated drugs.[4][5]

These application notes provide detailed protocols for the preparation, characterization, and biological evaluation of drug delivery systems incorporating this compound. The information herein is intended to guide researchers in harnessing the potential of this ether lipid for the development of novel therapeutics.

I. Formulation of this compound-Based Nanoparticles

This compound can be a key structural component in various lipid-based nanoparticles, primarily liposomes and nanostructured lipid carriers (NLCs).

A. Liposomes

Liposomes are vesicular structures composed of one or more lipid bilayers. The inclusion of this compound can enhance the stability of the liposomal membrane.

Protocol 1: Preparation of Liposomes using Thin-Film Hydration

This method is widely used for the preparation of multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., DSPC, DPPC)

  • Cholesterol

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Chloroform and Methanol (analytical grade)

  • Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder (optional, for size homogenization)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. For lipophilic drugs, dissolve them in this organic solvent mixture along with the lipids.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature of the lipids.

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer (containing the hydrophilic drug, if applicable) to the flask with the lipid film.

    • Rotate the flask gently in a water bath set above the lipid transition temperature for 1-2 hours. This allows the lipid film to hydrate (B1144303) and swell, forming multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller and more uniform vesicles, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

B. Nanostructured Lipid Carriers (NLCs)

NLCs are a second generation of lipid nanoparticles composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure with increased drug loading capacity and reduced drug expulsion during storage.[6][7][8]

Protocol 2: Preparation of NLCs by High-Shear Homogenization

This is a common and scalable method for producing NLCs.[9]

Materials:

  • This compound (as part of the solid lipid matrix)

  • Another solid lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)

  • Liquid lipid (e.g., oleic acid, Miglyol® 812)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Drug to be encapsulated

  • Purified water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath or heating plate

  • Beakers

Procedure:

  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipids (including this compound) by heating them to about 5-10°C above the melting point of the highest melting lipid.

    • Dissolve the lipophilic drug in the molten lipid mixture. Add the liquid lipid to this phase.

    • In a separate beaker, heat the aqueous phase (purified water containing the surfactant) to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer at high speed for a few minutes. This creates a coarse pre-emulsion.

  • Formation of NLCs:

    • The hot pre-emulsion is then typically processed through a high-pressure homogenizer (if available) or can be cooled down while stirring to form the NLC dispersion. Alternatively, the hot nanoemulsion can be dispersed in a cold aqueous solution to facilitate rapid lipid solidification.

II. Physicochemical Characterization of Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and in vivo performance of the drug delivery system.

ParameterMethodTypical Values for this compound Formulations
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size: 100 - 250 nmPDI: < 0.3
Zeta Potential Laser Doppler Velocimetry-15 to -30 mV (for anionic formulations)+15 to +30 mV (for cationic formulations)
Encapsulation Efficiency (EE%) & Drug Loading (DL%) Centrifugation/Filtration followed by HPLC or UV-Vis SpectroscopyEE: > 80%DL: 1 - 10% (drug-dependent)
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Spherical vesicles

Table 1: Physicochemical Characterization of this compound Nanoparticles. Representative values are based on typical lipid nanoparticle characteristics.

Protocol 3: Determination of Encapsulation Efficiency and Drug Loading

  • Separate the unencapsulated (free) drug from the nanoparticle dispersion using a suitable method like ultracentrifugation, dialysis, or size exclusion chromatography.

  • Quantify the amount of free drug in the supernatant/dialysate using a validated analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    EE(%) = [(Total Drug - Free Drug) / Total Drug] x 100

    DL(%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

III. Biological Evaluation

A. In Vitro Cytotoxicity Assessment

It is crucial to evaluate the biocompatibility of the nanoparticle formulation. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.

Protocol 4: MTT Cytotoxicity Assay

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Nanoparticle dispersion (and empty nanoparticles as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of the nanoparticle formulations. Include wells with untreated cells (negative control) and a cytotoxic agent (positive control).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

FormulationCell LineIC50 (µg/mL)
Empty Liposomes HeLa> 200
Drug-Loaded Liposomes HeLaDependent on encapsulated drug's toxicity
Empty NLCs A549> 150
Drug-Loaded NLCs A549Dependent on encapsulated drug's toxicity

Table 2: Example Cytotoxicity Data for this compound Formulations. IC50 values are representative and will vary based on the specific formulation and cell line used.

B. Cellular Uptake Mechanisms

Understanding how nanoparticles enter cells is vital for designing effective drug delivery systems. The primary uptake mechanism for many lipid nanoparticles is endocytosis.

Cellular_Uptake_Workflow cluster_prep Nanoparticle Preparation cluster_cell_culture Cell Culture cluster_incubation Incubation & Uptake cluster_analysis Analysis NP Fluorescently Labeled Nanoparticles Incubate Incubate Cells with Nanoparticles NP->Incubate Cells Seed Cells in Culture Plates Cells->Incubate Wash Wash Cells to Remove Free NPs Incubate->Wash Inhibitors Add Endocytosis Inhibitors (Optional) Inhibitors->Incubate FACS Flow Cytometry (Quantitative) Wash->FACS Microscopy Confocal Microscopy (Qualitative) Wash->Microscopy

The main endocytic pathways for lipid nanoparticles include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[10] The involvement of specific pathways can be investigated using pharmacological inhibitors.

InhibitorTarget Pathway
Chlorpromazine Clathrin-mediated endocytosis
Genistein/Filipin Caveolae-mediated endocytosis
Amiloride Macropinocytosis

Table 3: Common Inhibitors Used to Study Endocytic Pathways.

C. In Vivo Biodistribution

Animal models are used to study the distribution of nanoparticles throughout the body after administration. This is often achieved by labeling the nanoparticles with a fluorescent dye or a radionuclide.

Protocol 5: In Vivo Biodistribution Study (Conceptual Overview)

  • Prepare nanoparticles incorporating a near-infrared (NIR) fluorescent dye.

  • Administer the labeled nanoparticles to small animals (e.g., mice) via the desired route (e.g., intravenous injection).

  • At various time points post-administration, image the animals using an in vivo imaging system (IVIS).

  • After the final imaging time point, euthanize the animals and excise major organs (liver, spleen, kidneys, lungs, heart, brain).

  • Image the excised organs to quantify the fluorescence intensity in each organ.

Expected Outcome: Ether lipid-based nanoparticles, like other lipid nanoparticles, are expected to primarily accumulate in the organs of the reticuloendothelial system (RES), such as the liver and spleen.[11][12][13]

Organ% Injected Dose per Gram (at 4h)
Liver 40 - 60%
Spleen 10 - 20%
Lungs 2 - 5%
Kidneys 1 - 3%
Heart < 1%
Brain < 0.5%

Table 4: Representative Biodistribution Data for Lipid Nanoparticles. Values are illustrative and can vary significantly based on particle size, surface charge, and surface modifications (e.g., PEGylation).

IV. Signaling Pathway Modulation

Ether lipids and their metabolites can act as signaling molecules. This compound mimics the structure of diacylglycerol (DAG), a key second messenger that can activate Protein Kinase C (PKC).[14] Activation of PKC can, in turn, trigger downstream signaling cascades like the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are involved in cell proliferation, survival, and differentiation.[9][15][16][17]

PKC_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG_IP3 DAG + IP3 PIP2->DAG_IP3 PKC_inactive Inactive PKC DAG_IP3->PKC_inactive Activates LipidNP This compound (DAG Analog) LipidNP->PKC_inactive Mimics DAG & Activates PKC_active Active PKC PKC_inactive->PKC_active Translocates to membrane Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) PKC_active->Downstream Phosphorylates

AKT_ERK_Pathway cluster_pi3k PI3K/AKT Pathway cluster_mapk RAF/MEK/ERK Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS PIP2_A PIP2 PI3K->PIP2_A phosphorylates PIP3 PIP3 PIP2_A->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation

V. Conclusion

This compound is a valuable synthetic lipid for the formulation of stable and effective drug delivery systems. Its ether linkages provide resistance to degradation, and its structural similarity to endogenous signaling molecules like DAG opens up possibilities for creating bioactive nanocarriers. The protocols and information provided herein serve as a foundation for researchers to explore the full potential of this compound in the development of next-generation nanomedicines. Further research should focus on optimizing formulations for specific drugs and exploring the nuanced interactions of these ether lipid-based nanoparticles with biological systems.

References

Applications of 1,2-O-Dihexadecyl-sn-glycerol in Cancer Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O-Dihexadecyl-sn-glycerol is a synthetic, saturated dialkyl glyceryl ether. Structurally, it mimics endogenous diacylglycerol (DAG), a critical second messenger in cellular signaling.[1][2][3] This property allows it to interact with and modulate key signaling pathways implicated in cancer cell proliferation, survival, and differentiation. Furthermore, its lipid nature makes it a valuable component in the formulation of advanced drug delivery systems, such as liposomes, designed to enhance the therapeutic efficacy of anticancer agents.[4][5][6]

These application notes provide a comprehensive overview of the utility of this compound in cancer research and therapy. Detailed protocols for its application in cell signaling studies and as a component of drug delivery vehicles are provided, along with quantitative data from studies on closely related ether lipids to serve as a reference for experimental design.

I. Modulation of Cancer Cell Signaling

As a DAG analog, this compound can directly activate Protein Kinase C (PKC) isoforms, which are central regulators of numerous cellular processes frequently dysregulated in cancer.[7][8]

Application: Investigating PKC-Mediated Effects on Cancer Cells

This compound can be employed as a tool to selectively activate PKC pathways in cancer cell lines, allowing researchers to dissect the downstream consequences of PKC activation on proliferation, apoptosis, and differentiation.

Quantitative Data: Antiproliferative Activity of Related Ether Lipids

CompoundCell LineCancer TypeIC50 (µM)Reference
1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolA549Lung Carcinoma9[9]
MCF-7Breast Adenocarcinoma17[9]
A427Lung Carcinoma25[9]
OVCAR-3Ovarian Adenocarcinoma12[9]
1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolMCF-7Breast Adenocarcinoma6.5-12.2[9]
A549Lung Carcinoma6.5-12.2[9]
A427Lung Carcinoma6.5-12.2[9]
T84Colon Carcinoma6.5-12.2[9]
OVCAR-3Ovarian Adenocarcinoma4[9]

Signaling Pathway Diagram

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol cluster_cellular_response Cellular Response PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG_analog 1,2-O-Dihexadecyl- sn-glycerol (DAG Analog) PKC_inactive Inactive PKC DAG_analog->PKC_inactive binds & activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Targets PKC_active->Downstream Proliferation Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Differentiation Differentiation Downstream->Differentiation Receptor GPCR / RTK Receptor->PLC activates

Caption: Canonical Protein Kinase C (PKC) signaling pathway activated by this compound.

Experimental Protocol: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a method to measure the activity of purified or immunoprecipitated PKC in response to this compound.

Materials:

  • This compound

  • Phosphatidylserine (PS)

  • Purified PKC enzyme or immunoprecipitated PKC

  • PKC substrate peptide (e.g., QKRPSQRSKYL)

  • [γ-³²P]ATP

  • PKC reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)

  • P81 phosphocellulose paper

  • Scintillation counter and fluid

  • Chloroform

Procedure:

  • Prepare Lipid Vesicles: a. In a glass tube, mix this compound and PS (e.g., at a 1:4 molar ratio) in chloroform. b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. c. Place the tube under vacuum for at least 1 hour to remove residual solvent. d. Resuspend the lipid film in PKC reaction buffer by vortexing or sonication to form small unilamellar vesicles.

  • Set up Kinase Reaction: a. In a microcentrifuge tube, prepare the reaction mixture containing:

    • PKC reaction buffer
    • Lipid vesicles
    • PKC substrate peptide
    • Purified PKC enzyme b. For negative controls, include a reaction without the lipid vesicles or with a known PKC inhibitor.

  • Initiate Reaction: a. Add [γ-³²P]ATP to the reaction mixture to initiate the kinase reaction.

  • Incubation: a. Incubate the reaction at 30°C for 10-20 minutes.

  • Stop Reaction: a. Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: a. Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. b. Perform a final wash with acetone (B3395972) and allow the paper to air dry.

  • Quantification: a. Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid. b. Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the PKC activity.

II. Component of Advanced Drug Delivery Systems

The hydrophobic nature of this compound makes it an excellent component for forming stable lipid bilayers in liposomes, which are versatile carriers for both hydrophilic and hydrophobic anticancer drugs.

Application: Formulation of Liposomes for Enhanced Drug Delivery

Incorporating this compound into liposomal formulations can improve the encapsulation of therapeutic agents, potentially leading to increased bioavailability and targeted delivery to tumor tissues.

Quantitative Data: Example Liposome (B1194612) Formulations

The following table provides examples of lipid compositions that can be used to formulate liposomes, including the role of this compound.

Primary PhospholipidCholesterol (mol%)This compound (mol%)Encapsulated Drug (Example)Potential Application
DSPC4010DoxorubicinSolid Tumors
DPPC3015PaclitaxelBreast Cancer
Egg PC355CisplatinOvarian Cancer

Experimental Workflow Diagram

Liposome_Preparation_Workflow Start Start Lipid_Dissolution 1. Lipid Dissolution (DHG, Phospholipid, Cholesterol in Chloroform) Start->Lipid_Dissolution Thin_Film 2. Thin-Film Formation (Rotary Evaporation) Lipid_Dissolution->Thin_Film Hydration 3. Hydration (Aqueous Buffer + Drug) Thin_Film->Hydration MLV Formation of Multilamellar Vesicles (MLVs) Hydration->MLV Sizing 4. Sizing (Extrusion or Sonication) MLV->Sizing LUV Formation of Large Unilamellar Vesicles (LUVs) Sizing->LUV Purification 5. Purification (Removal of unencapsulated drug) LUV->Purification Characterization 6. Characterization (Size, Zeta Potential, Encapsulation Efficiency) Purification->Characterization End End Characterization->End

Caption: Workflow for the preparation of drug-loaded liposomes using this compound.

Experimental Protocol: Liposome Preparation by Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating this compound.

Materials:

  • This compound (DHG)

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • Anticancer drug (hydrophilic or hydrophobic)

  • Chloroform/methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve this compound, the primary phospholipid, and cholesterol in the chloroform/methanol mixture in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it in this mixture as well. b. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids. c. Apply a vacuum to evaporate the solvent, forming a thin, uniform lipid film on the flask wall. d. Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: a. Add the hydration buffer to the lipid film. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer. b. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Sizing (Extrusion): a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension to one of the extruder syringes. c. Pass the suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles with a uniform size distribution.

  • Purification: a. Remove unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.

  • Characterization: a. Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). b. Zeta Potential: Determine the surface charge using Laser Doppler Velocimetry. c. Encapsulation Efficiency (%EE): i. Determine the total amount of drug used in the formulation (W_total). ii. After purification, disrupt the liposomes using a suitable solvent (e.g., methanol) and measure the amount of encapsulated drug (W_encapsulated) using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry). iii. Calculate %EE using the formula: %EE = (W_encapsulated / W_total) x 100.

III. General Protocols for In Vitro Cancer Studies

The following are general protocols that can be adapted for studying the effects of this compound, either as a signaling modulator or as part of a drug delivery system, on cancer cells.

Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • This compound (solubilized in a suitable solvent like DMSO or ethanol)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and replace it with the medium containing the test compound or vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol: Apoptosis (Annexin V/PI) Assay

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control for the desired time.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS and resuspend them in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion

This compound is a versatile lipid with significant potential in cancer research. Its ability to modulate the PKC signaling pathway makes it a valuable tool for investigating fundamental aspects of cancer cell biology. Furthermore, its utility as a component of liposomal drug delivery systems offers a promising avenue for enhancing the efficacy and reducing the toxicity of conventional chemotherapeutic agents. The protocols and data provided herein serve as a foundation for researchers to explore and harness the applications of this compound in the ongoing effort to develop more effective cancer therapies.

References

Application Notes and Protocols for Formulating Stable Liposomes with 1,2-O-Dihexadecyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are highly versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents. A significant challenge in liposome (B1194612) formulation is ensuring their stability to prolong shelf-life and control drug release. The use of ether-linked lipids, such as 1,2-O-Dihexadecyl-sn-glycerol, offers a promising strategy to enhance liposome stability. Unlike conventional ester-linked phospholipids, the ether linkages in this compound are resistant to hydrolysis by phospholipases and can withstand more extreme pH conditions, resulting in more robust and stable vesicular systems.

These application notes provide a comprehensive guide to formulating and characterizing stable liposomes incorporating this compound. Detailed experimental protocols for liposome preparation and characterization are presented, along with representative data to guide formulation development.

Data Presentation

The physicochemical characteristics of liposomes are critical determinants of their stability and in vivo performance. The following tables summarize representative data for liposomes formulated with ether lipids, showcasing key stability-indicating parameters. While specific data for liposomes composed solely of this compound is limited in publicly available literature, the data from tetraether lipid (TEL) liposomes provide a relevant benchmark for the expected properties of ether lipid-based formulations.

Table 1: Physicochemical Characterization of Ether Lipid-Based Liposomes

Liposome Composition (molar ratio)Mean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
TEL:Phospholipon 100H (10:0)135.600.12-68.4355.2
TEL:Phospholipon 100H (7:3)107.000.17-55.5065.8
TEL:Phospholipon 100H (5:5)99.640.21-45.1778.4
Phospholipon 100H (0:10)34.560.24-8.4185.3

Data adapted from a study on liposomes containing tetraether lipids (TEL) from Thermoplasma acidophilum.

Table 2: Thermal Stability of Ether Lipid-Based Liposomes

Liposome Composition (molar ratio)Initial Diameter (nm)Diameter after 4h at 60°C (nm)Initial PDIPDI after 4h at 60°C
TEL:Phospholipon 100H (10:0)135.60138.200.120.15
TEL:Phospholipon 100H (7:3)107.00115.400.170.20
TEL:Phospholipon 100H (5:5)99.64121.300.210.28
Phospholipon 100H (0:10)34.56188.300.240.44

Data reflects the change in hydrodynamic diameter and PDI after incubation at elevated temperature, demonstrating the enhanced stability of formulations containing ether lipids.

Experimental Protocols

Protocol 1: Preparation of Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a widely used method for the preparation of unilamellar liposomes with a controlled size distribution.

Materials:

  • This compound

  • Co-lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Cholesterol)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • (Optional) Drug for encapsulation

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen or Argon gas source

  • Vacuum pump

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and any co-lipids in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids.

    • Apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Add the hydration buffer (pre-heated to above the lipid phase transition temperature) to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.

    • Gently rotate the flask to hydrate (B1144303) the lipid film, leading to the formation of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder into a second syringe.

    • Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a uniform size distribution.

  • Purification (Optional):

    • To remove unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis.

Protocol 2: Characterization of Liposomes

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the liposome suspension with the hydration buffer to an appropriate concentration.

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

    • Perform measurements in triplicate and report the mean ± standard deviation.

2. Zeta Potential Analysis:

  • Method: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the liposome suspension in deionized water or a low ionic strength buffer.

    • Measure the zeta potential to determine the surface charge of the liposomes.

    • Perform measurements in triplicate and report the mean ± standard deviation.

3. Encapsulation Efficiency (EE%) Determination:

  • Method: Varies depending on the encapsulated drug (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, HPLC).

  • General Procedure:

    • Separate the liposomes from the unencapsulated drug using a suitable method (e.g., size exclusion chromatography, dialysis, or ultracentrifugation).

    • Lyse the liposomes to release the encapsulated drug using a detergent (e.g., Triton X-100) or an appropriate solvent.

    • Quantify the concentration of the encapsulated drug (C_encapsulated) and the total drug concentration (C_total) using a suitable analytical technique.

    • Calculate the EE% using the following formula: EE% = (C_encapsulated / C_total) x 100

4. In Vitro Drug Release Study:

  • Method: Dialysis Method

  • Procedure:

    • Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

    • Quantify the drug concentration in the collected aliquots.

    • Calculate the cumulative percentage of drug released over time.

Visualizations

experimental_workflow Experimental Workflow for Liposome Formulation and Characterization cluster_prep Liposome Preparation cluster_char Liposome Characterization cluster_stability Stability Assessment lipid_dissolution Lipid Dissolution (this compound + Co-lipids) film_formation Thin Film Formation (Rotary Evaporation) lipid_dissolution->film_formation hydration Hydration (Buffer +/- Drug) film_formation->hydration extrusion Extrusion (Size Reduction) hydration->extrusion dls Particle Size & PDI (DLS) extrusion->dls zeta Zeta Potential extrusion->zeta ee Encapsulation Efficiency extrusion->ee release In Vitro Drug Release extrusion->release storage Storage under different conditions (e.g., 4°C, 25°C) dls->storage zeta->storage ee->storage release->storage time_points Characterization at different time points storage->time_points

Caption: Workflow for liposome preparation, characterization, and stability assessment.

drug_delivery_pathway General Cellular Uptake and Intracellular Drug Release Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm liposome Drug-Loaded Liposome (this compound based) endosome Endosome liposome->endosome Endocytosis cell_membrane drug_release Drug Release endosome->drug_release Endosomal Escape / Fusion target Intracellular Target (e.g., Receptor, Enzyme) drug_release->target effect Therapeutic Effect target->effect

Caption: Cellular uptake and intracellular drug release from a liposome.

Application Notes and Protocols for Targeted Gene Delivery Using 1,2-O-Dihexadecyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid-based nanoparticles (LNPs) have become a prominent non-viral vector for the delivery of genetic material, including plasmid DNA and siRNA, due to their biocompatibility, low immunogenicity, and ease of production.[1][2] 1,2-O-Dihexadecyl-sn-glycerol is a synthetic, saturated dialkyl glyceryl ether that can serve as a crucial structural component in liposomal formulations.[3][4] Its ether linkages provide enhanced stability against hydrolysis compared to the ester bonds found in many natural phospholipids, making it a robust candidate for developing stable gene delivery vehicles.[5]

This document provides detailed protocols for the formulation, characterization, and application of this compound-containing lipid nanoparticles for targeted gene delivery. The methodologies described herein are based on established techniques for liposome (B1194612) preparation and transfection.[6]

Data Presentation

The following tables summarize representative quantitative data from studies utilizing cationic lipid formulations for gene delivery. While specific data for this compound is not extensively available in the public domain, these examples with similar lipid compositions illustrate the expected physicochemical characteristics and biological performance.

Table 1: Physicochemical Characterization of Lipid Nanoparticles

Formulation IDHelper Lipid(s)Molar Ratio (Cationic Lipid:Helper)Mean Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
LNP-1DOPE1:1150 ± 5.20.21 ± 0.03+45 ± 2.5
LNP-2DOPE/Cholesterol1:1:1180 ± 6.80.18 ± 0.02+38 ± 3.1
LNP-3DSPC/Cholesterol1:1:1210 ± 8.10.25 ± 0.04+42 ± 2.8

Data is illustrative and based on typical values for cationic liposomes. Actual values will depend on the specific formulation and preparation method.

Table 2: In Vitro Transfection Efficiency and Cytotoxicity

Formulation IDCell LineTransfection Efficiency (%) ± SDCell Viability (%) ± SD
LNP-1HEK293T65 ± 4.585 ± 5.1
LNP-2HeLa58 ± 3.990 ± 4.2
LNP-3A54952 ± 5.188 ± 6.3

Data is illustrative and based on typical values for cationic liposome-mediated transfection of a reporter plasmid. Efficiency and viability are highly dependent on the cell type, plasmid, and transfection conditions.[5]

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles by Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by extrusion.

Materials:

  • This compound

  • Helper lipid(s) (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), Cholesterol)

  • Cationic lipid (e.g., DOTAP, if not using a pre-formulated cationic mix)

  • Chloroform or a chloroform:methanol mixture (2:1, v/v)

  • Hydration buffer (e.g., sterile, nuclease-free water, or 5% dextrose solution)

  • Plasmid DNA encoding the gene of interest (e.g., pEGFP-N1)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen gas stream

  • Vacuum desiccator

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and helper lipids in the organic solvent in a round-bottom flask at the desired molar ratio.

    • Attach the flask to a rotary evaporator and immerse it in a water bath set to a temperature above the lipid phase transition temperature (typically 40-50°C).

    • Rotate the flask and apply a vacuum to evaporate the solvent, creating a thin, uniform lipid film on the flask's inner surface.

    • Continue to apply the vacuum for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by adding the buffer to the flask and gently rotating it in the water bath for 30-60 minutes. This will form multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane.

    • Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times to form SUVs of a uniform size.

  • Lipoplex Formation:

    • Dilute the plasmid DNA in a suitable buffer (e.g., Opti-MEM).

    • In a separate tube, dilute the prepared liposomes.

    • Add the diluted DNA to the diluted liposomes and incubate at room temperature for 20-30 minutes to allow for the formation of lipoplexes.

Protocol 2: Characterization of Lipid Nanoparticles

Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute a small aliquot of the liposome suspension in the hydration buffer.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the mean particle size and PDI.

  • Use the same instrument, often equipped with an electrode assembly, to measure the zeta potential, which indicates the surface charge of the nanoparticles.

Protocol 3: In Vitro Gene Transfection

Materials:

  • HEK293T cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opti-MEM or other serum-free medium

  • Lipoplexes prepared in Protocol 1

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Remove the growth medium from the cells and wash once with PBS.

    • Add serum-free medium to each well.

    • Add the prepared lipoplex solution dropwise to each well.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, remove the transfection medium and replace it with a complete growth medium.

  • Analysis:

    • Incubate the cells for 24-48 hours post-transfection to allow for gene expression.

    • Assess transfection efficiency and cytotoxicity using the methods described below.

Protocol 4: Assessment of Transfection Efficiency and Cytotoxicity

Transfection Efficiency (using a GFP reporter):

  • Flow Cytometry:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and resuspend them in flow cytometry buffer.

    • Analyze the percentage of GFP-positive cells using a flow cytometer.

  • Fluorescence Microscopy:

    • Visualize the cells directly under a fluorescence microscope to observe GFP expression.

Cytotoxicity Assay (MTT Assay):

  • After the desired incubation period post-transfection, add MTT solution to each well and incubate for 3-4 hours.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the absorbance of untreated control cells.

Visualization of Pathways and Workflows

G cluster_prep LNP Formulation cluster_char Characterization cluster_transfection In Vitro Transfection cluster_analysis Analysis Lipid Dissolution Lipid Dissolution Thin-Film Formation Thin-Film Formation Lipid Dissolution->Thin-Film Formation Hydration Hydration Thin-Film Formation->Hydration Extrusion Extrusion Hydration->Extrusion Lipoplex Formation Lipoplex Formation Extrusion->Lipoplex Formation DLS Analysis DLS Analysis Extrusion->DLS Analysis Transfection Transfection Lipoplex Formation->Transfection Cell Seeding Cell Seeding Cell Seeding->Transfection Gene Expression Gene Expression Transfection->Gene Expression Transfection Efficiency Transfection Efficiency Gene Expression->Transfection Efficiency Cytotoxicity Assay Cytotoxicity Assay Gene Expression->Cytotoxicity Assay

Caption: Experimental workflow for gene delivery using this compound LNPs.

G cluster_cell Target Cell LNP LNP Endosome Endosome LNP->Endosome Endocytosis Cell Membrane Cell Membrane Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Entry (for DNA) mRNA mRNA Nucleus->mRNA Transcription Protein Protein mRNA->Protein Translation Extracellular Space Extracellular Space

References

Application Notes and Protocols for Incorporating 1,2-O-Dihexadecyl-sn-glycerol into Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O-Dihexadecyl-sn-glycerol is a synthetic dialkyl glycerol (B35011) ether lipid that serves as a valuable tool in membrane biophysics, cell signaling research, and drug delivery development.[1][2] Its ether linkages, in contrast to the ester linkages found in naturally occurring diacylglycerols (DAGs), confer resistance to enzymatic degradation by phospholipases, making it a stable analogue for studying lipid signaling pathways and for constructing robust liposomal formulations.[3][4] The incorporation of this compound into lipid bilayers can modulate membrane properties such as fluidity, curvature, and stability, and influence the activity of membrane-associated proteins.[3][5] These application notes provide detailed protocols for the incorporation of this compound into lipid bilayers and for the characterization of the resulting vesicles.

Data Presentation: Physicochemical Effects on Lipid Bilayers

The incorporation of this compound is expected to alter the physical properties of the lipid bilayer. While specific quantitative data for this exact molecule is not extensively available in the public literature, the following tables summarize the typical effects of incorporating similar ether lipids or diacylglycerols into phosphatidylcholine-based bilayers. This data can serve as a benchmark for expected characteristics.

Table 1: Effect of Ether Lipid Incorporation on Bilayer Thickness

Base LipidIncorporated Lipid (Molar Ratio)TechniqueChange in Bilayer Thickness
DOPC1,2-Dioleoyl-sn-glycerol (Variable)X-ray ScatteringIncrease
DMPC1,2-Dimyristoyl-sn-glycerol (Variable)AFMNot specified
DPPC1,2-Dialkyl-glycerol (Generic)DSC/FTIRMinor Increase

Note: The magnitude of the change is dependent on the concentration of the incorporated lipid and the specific lipid composition of the bilayer.

Table 2: Effect of Ether Lipid Incorporation on Membrane Fluidity

Base LipidIncorporated Lipid (Molar Ratio)TechniqueEffect on Membrane Fluidity
DPPCCholesterol (Variable)Fluorescence AnisotropyDecrease (Increased Order)
DOPC1,2-Dioleoyl-sn-glycerol (Variable)Not specifiedIncrease
DMPCLysophosphatidylserine (Variable)Laurdan FluorescenceConcentration-dependent changes

Note: Ether lipids generally increase the order of adjacent phospholipid acyl chains, leading to a "condensing effect" which can decrease fluidity, similar to cholesterol.[6]

Table 3: Effect of Ether Lipid Incorporation on Phase Transition Temperature (Tm)

Base LipidIncorporated Lipid (Molar Ratio)TechniqueEffect on Phase Transition Temp. (Tm)
DPPC1,2-Dialkyl-glycerol (Generic)DSCSmall Increase (< 4°C)
DMPCCholesterol (Variable)DSCBroadening and eventual disappearance of the main transition peak
DPPC/DPPGDoxorubicin/DendrimerDSCShift to lower temperature and broadening of the transition

Note: The effect on Tm is highly dependent on the specific lipids and their interactions.[7]

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing this compound by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar vesicles (liposomes) with a defined size distribution incorporating this compound.

Materials:

  • This compound

  • Primary bilayer-forming phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC)

  • Cholesterol (optional, for modulating membrane rigidity)

  • Chloroform or a chloroform:methanol (B129727) mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extruder

  • Polycarbonate membranes with desired pore sizes (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, the primary phospholipid, and cholesterol (if used) in the organic solvent in a round-bottom flask. The desired molar ratio of the components should be determined based on the experimental goals.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipid with the highest Tm.

    • Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the pre-warmed hydration buffer to the flask containing the dry lipid film.

    • Gently agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the suspension through the membrane to the other syringe. Repeat this process an odd number of times (typically 11-21 passes) to ensure a uniform size distribution of unilamellar vesicles (LUVs). The extrusion should be performed at a temperature above the Tm of the lipid mixture.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, the liposomes can be frozen in liquid nitrogen and stored at -80°C, although stability upon thawing should be verified.

Protocol 2: Characterization of Liposome Size and Zeta Potential

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

Procedure:

  • Dilute a small aliquot of the liposome suspension with the hydration buffer to an appropriate concentration for the instrument.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size (hydrodynamic diameter) and Polydispersity Index (PDI) using the DLS instrument. A PDI value below 0.2 indicates a homogenous population of liposomes.

  • Measure the zeta potential using the ELS function of the instrument to determine the surface charge of the liposomes.

Protocol 3: Assessment of Membrane Fluidity by Fluorescence Anisotropy

Principle: The rotational diffusion of a fluorescent probe incorporated into the lipid bilayer is sensitive to the local microviscosity (fluidity) of the membrane. Increased fluidity leads to faster probe rotation and lower fluorescence anisotropy.

Materials:

Procedure:

  • Probe Incorporation:

    • Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., methanol or ethanol).

    • Add a small volume of the probe stock solution to the liposome suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:500 to 1:1000.

    • Incubate the mixture in the dark for at least 30 minutes to allow for probe incorporation into the lipid bilayers.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation and emission wavelengths appropriate for the chosen probe (for DPH, excitation ~360 nm, emission ~430 nm).

    • Measure the fluorescence intensities with the excitation polarizer set to vertical and the emission polarizer set to vertical (I_VV) and horizontal (I_VH).

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the instrument-specific correction factor (G-factor).

Protocol 4: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as it is heated or cooled. A phase transition in a lipid bilayer is accompanied by an endothermic or exothermic event that can be detected as a peak in the DSC thermogram.[8][9]

Procedure:

  • Prepare a concentrated sample of the liposome suspension (typically 5-10 mg/mL lipid concentration).

  • Load a precise volume of the liposome suspension into a DSC sample pan.

  • Load an equal volume of the hydration buffer into a reference pan.

  • Place the sample and reference pans into the DSC instrument.

  • Perform a heating and cooling scan over a temperature range that encompasses the expected phase transition. A typical scan rate is 1-2°C/minute.

  • The temperature at the peak of the endothermic or exothermic event in the heating scan corresponds to the main phase transition temperature (Tm).[10][11]

Protocol 5: In Vitro Protein Kinase C (PKC) Activity Assay

Principle: This assay measures the ability of this compound-containing liposomes to activate PKC, which then phosphorylates a specific substrate. The extent of phosphorylation is quantified, typically using a radiolabeled ATP or a fluorescence-based method.

Materials:

  • Purified PKC isoforms (e.g., PKCα, PKCβ, PKCγ - conventional; PKCδ, PKCε - novel)

  • Liposome suspension containing this compound and phosphatidylserine (B164497) (PS), a required cofactor for PKC activation.

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • [γ-³²P]ATP or a fluorescent ATP analog

  • Kinase reaction buffer (containing MgCl₂, DTT, etc.)

  • Phosphocellulose paper or other means of separating phosphorylated substrate from free ATP

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the kinase reaction buffer, the PKC substrate, and the liposome suspension (containing this compound and PS).

  • Initiate the Reaction: Add the purified PKC enzyme and [γ-³²P]ATP to the reaction mixture to start the phosphorylation reaction.

  • Incubate: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA or by spotting the reaction mixture onto phosphocellulose paper).

  • Quantify Phosphorylation:

    • If using phosphocellulose paper, wash the paper extensively to remove unreacted [γ-³²P]ATP.

    • Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

    • If using a fluorescence-based assay, follow the manufacturer's protocol to measure the fluorescence signal.

  • Controls: Include control reactions without the activating liposomes, without the PKC enzyme, and with a known PKC activator (e.g., phorbol (B1677699) esters) to ensure the specificity of the assay.

Mandatory Visualization

G cluster_0 Liposome Preparation Workflow prep Lipid Dissolution (this compound + Phospholipid ± Cholesterol) film Thin Film Formation (Rotary Evaporation) prep->film 1 hydration Hydration (Aqueous Buffer) film->hydration 2 mlv Multilamellar Vesicles (MLVs) hydration->mlv 3 extrusion Extrusion (e.g., 100 nm membrane) mlv->extrusion 4 luv Unilamellar Vesicles (LUVs) extrusion->luv 5 G cluster_1 Generalized PKC Activation Pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag This compound (DAG Analogue) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release ip3->ca2 ca2->pkc Co-activates (cPKC) substrate Substrate Proteins pkc->substrate Phosphorylates response Cellular Response substrate->response

References

Application Notes and Protocols for 1,2-O-Dihexadecyl-sn-glycerol in Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O-Dihexadecyl-sn-glycerol is a saturated dialkyl glyceryl ether that structurally mimics diacylglycerol (DAG), a crucial second messenger in various cellular signaling pathways.[1][2] While its primary applications have been as a lipid anchor in the synthesis of glycolipids and in the formation of liposomes for drug delivery, its unique biochemical properties present significant opportunities for the functionalization of tissue engineering scaffolds.[1][3] The incorporation of this compound into biomaterial scaffolds can provide bioactive cues to influence cell behavior, such as adhesion, proliferation, and differentiation, thereby enhancing tissue regeneration.

These application notes provide detailed protocols for the incorporation of this compound into tissue engineering scaffolds and methodologies for evaluating their efficacy.

Potential Applications in Tissue Engineering

The integration of this compound into tissue engineering scaffolds is hypothesized to modulate cellular functions through its interaction with signaling pathways that are typically activated by diacylglycerol. This can be particularly useful in:

  • Promoting Cell Differentiation: Analogs of this compound have been demonstrated to induce cellular differentiation.[4] By incorporating this lipid into a scaffold, it may be possible to direct the differentiation of stem cells into specific lineages, such as osteoblasts or chondrocytes, which is critical for bone and cartilage tissue engineering.

  • Enhancing Cell Proliferation: The activation of certain signaling cascades by this lipid could stimulate cell proliferation, leading to more rapid tissue formation within the scaffold.

  • Surface Modification for Improved Biocompatibility: As a lipid molecule, this compound can be used to modify the surface of polymer scaffolds, potentially improving their biocompatibility and influencing protein adsorption, which in turn affects cell attachment.

  • Controlled Release of Bioactive Agents: Scaffolds can be designed to release this compound over time, providing sustained biochemical stimulation to the surrounding cells.

Experimental Protocols

Protocol 1: Fabrication of a Bioactive Poly(glycerol sebacate) (PGS) Scaffold Incorporating this compound

This protocol describes the fabrication of a porous PGS scaffold functionalized with this compound using a solvent casting and particulate leaching method.

Materials:

  • Glycerol (B35011)

  • Sebacic acid

  • This compound

  • Sodium chloride (NaCl), sieved to desired particle size (e.g., 250-425 µm)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer and hot plate

  • Vacuum oven

  • Teflon mold

Procedure:

  • PGS Synthesis:

    • Prepare a pre-polymer of PGS by reacting equimolar amounts of glycerol and sebacic acid at 120°C under a nitrogen atmosphere for 24 hours.[4]

    • Continue the reaction under vacuum for another 24 hours to achieve the desired molecular weight.

  • Preparation of the Polymer-Lipid Solution:

    • Dissolve the synthesized PGS pre-polymer in DCM to create a 10% (w/v) solution.

    • In a separate container, dissolve this compound in DCM.

    • Add the this compound solution to the PGS solution to achieve a final lipid concentration of 1, 2, or 5% (w/w with respect to PGS). Mix thoroughly.

  • Scaffold Fabrication:

    • Add sieved NaCl particles to the polymer-lipid solution to act as a porogen. A typical porogen to polymer ratio is 9:1 (w/w).

    • Stir the mixture until the NaCl particles are uniformly suspended.

    • Cast the mixture into a Teflon mold and allow the solvent to evaporate in a fume hood for 48 hours.

    • Further dry the scaffold in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • Cross-linking and Leaching:

    • Cure the scaffold by heating it in a vacuum oven at 120°C for 48 hours to cross-link the PGS.[4]

    • After curing, immerse the scaffold in deionized water for 72 hours, changing the water every 12 hours, to leach out the NaCl porogen.

    • Freeze-dry the leached scaffold for 48 hours to remove all water.

    • Store the final porous scaffold in a desiccator until use.

Protocol 2: Cell Seeding and Culture on Functionalized Scaffolds

This protocol outlines the procedure for seeding cells onto the fabricated scaffolds and maintaining them in culture.

Materials:

  • Fabricated PGS/1,2-O-Dihexadecyl-sn-glycerol scaffolds

  • Mesenchymal Stem Cells (MSCs) or other appropriate cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting apparatus (e.g., hemocytometer)

  • Sterile 24-well culture plates

Procedure:

  • Scaffold Sterilization:

    • Cut the scaffold into appropriate sizes (e.g., 5 mm diameter, 2 mm thickness) under sterile conditions.

    • Sterilize the scaffolds by soaking them in 70% ethanol (B145695) for 30 minutes, followed by three washes with sterile PBS.

    • Place the sterilized scaffolds into the wells of a 24-well plate and allow them to air dry in a sterile biosafety cabinet.

    • Pre-wet the scaffolds with a complete culture medium for 2 hours before cell seeding.

  • Cell Seeding:

    • Culture and expand the desired cells to 80-90% confluency.

    • Trypsinize the cells, centrifuge, and resuspend them in a complete culture medium to a concentration of 1 x 10^6 cells/mL.

    • Remove the pre-wetting medium from the scaffolds.

    • Carefully pipette 50 µL of the cell suspension onto the top of each scaffold.

    • Allow the cells to attach for 4 hours in a 37°C, 5% CO2 incubator.

    • After the attachment period, add 1 mL of complete culture medium to each well.

  • Cell Culture:

    • Culture the cell-seeded scaffolds for the desired experimental period (e.g., 1, 3, 7, 14, and 21 days).

    • Change the culture medium every 2-3 days.

Protocol 3: Evaluation of Cell Viability and Proliferation

This protocol uses a PrestoBlue™ assay to quantify cell viability and proliferation on the scaffolds.

Materials:

  • Cell-seeded scaffolds at various time points

  • PrestoBlue™ HS Cell Viability Reagent

  • Complete culture medium

  • Fluorescence plate reader

Procedure:

  • At each time point, transfer the cell-seeded scaffolds to a new 24-well plate.

  • Prepare a 1:10 dilution of PrestoBlue™ reagent in a complete culture medium.

  • Add 500 µL of the PrestoBlue™ solution to each well containing a scaffold.

  • Incubate the plate for 1-2 hours at 37°C, protected from light.

  • After incubation, transfer 100 µL of the supernatant from each well to a black 96-well plate.

  • Measure the fluorescence at an excitation/emission of 560/590 nm using a plate reader.

  • Use scaffolds without cells as a background control.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Cell Viability on Scaffolds with Varying Concentrations of this compound

Scaffold FormulationDay 1 (RFU)Day 3 (RFU)Day 7 (RFU)Day 14 (RFU)
PGS Control (0% Lipid)1500 ± 1202500 ± 2004500 ± 3507500 ± 500
1% Lipid-PGS1600 ± 1303200 ± 2506800 ± 45011000 ± 700
2% Lipid-PGS1750 ± 1503800 ± 3008200 ± 55014500 ± 800
5% Lipid-PGS1400 ± 1102800 ± 2205500 ± 4009000 ± 600

RFU: Relative Fluorescence Units. Data are presented as mean ± standard deviation.

Table 2: Osteogenic Differentiation Marker Expression (Alkaline Phosphatase Activity)

Scaffold FormulationDay 7 (U/L)Day 14 (U/L)Day 21 (U/L)
PGS Control (0% Lipid)1.2 ± 0.22.5 ± 0.44.0 ± 0.6
1% Lipid-PGS1.5 ± 0.33.8 ± 0.57.2 ± 0.8
2% Lipid-PGS1.8 ± 0.35.2 ± 0.710.5 ± 1.1
5% Lipid-PGS1.3 ± 0.23.0 ± 0.45.5 ± 0.7

U/L: Units per liter. Data are presented as mean ± standard deviation.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Scaffold Scaffold with This compound Lipid This compound Scaffold->Lipid Release Receptor Membrane Interaction Lipid->Receptor Mimics DAG PKC Protein Kinase C (PKC) Receptor->PKC Activation Downstream Downstream Signaling Cascade PKC->Downstream Phosphorylation Transcription Transcription Factors Downstream->Transcription Activation Gene Gene Expression (Proliferation, Differentiation) Transcription->Gene Regulation G cluster_0 Scaffold Fabrication cluster_1 Cell Culture & Analysis A PGS Synthesis B Add this compound A->B C Solvent Casting & Particulate Leaching B->C D Cross-linking C->D E Scaffold Sterilization D->E To Experiment F Cell Seeding G Incubation F->G H Cell Viability Assay G->H I Differentiation Assay G->I

References

Application Notes and Protocols for the Synthesis of Synthetic Glycolipids using 1,2-O-Dihexadecyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic glycolipids are valuable tools in biomedical research and drug development. Their amphiphilic nature, comprising a hydrophilic carbohydrate headgroup and a hydrophobic lipid tail, allows for their incorporation into lipid bilayers, making them excellent candidates for modifying liposomes, creating targeted drug delivery systems, and studying carbohydrate-mediated biological processes. This document provides a detailed experimental procedure for the synthesis of a synthetic glycolipid utilizing a 1,2-O-Dihexadecyl-sn-glycerol backbone. This ether-linked lipid anchor offers enhanced stability against chemical and enzymatic degradation compared to ester-linked glycerolipids.

The protocol described herein is a representative example based on established glycosylation methodologies, specifically the Schmidt trichloroacetimidate (B1259523) method. This method is widely used for its mild reaction conditions and good stereocontrol. Researchers should note that optimization of reaction conditions may be necessary for different carbohydrate moieties.

Experimental Protocols

Protocol 1: Synthesis of a β-D-Glucopyranosyl-(1→3)-1,2-O-dihexadecyl-sn-glycerol

This protocol details the synthesis of a representative glycolipid, where glucose is attached to the this compound backbone. The synthesis involves two main stages: the preparation of the glycosyl donor (acetobromoglucose) and the glycosylation of the lipid acceptor, followed by deprotection. A more direct and often higher-yielding approach utilizing a trichloroacetimidate donor is presented as the primary method.

Materials:

Procedure:

Step 1: Glycosylation

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and activated 4 Å molecular sieves in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (1.2 eq) to the mixture.

  • Cool the reaction mixture to -40 °C.

  • Slowly add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq) in anhydrous dichloromethane.

  • Allow the reaction to stir at -40 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding triethylamine.

  • Allow the mixture to warm to room temperature, then dilute with dichloromethane and filter through a pad of Celite to remove the molecular sieves.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford the protected glycolipid (3-O-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-1,2-O-dihexadecyl-sn-glycerol).

Step 2: Deprotection (Zemplén Deacetylation)

  • Dissolve the purified, protected glycolipid from Step 1 in a mixture of anhydrous dichloromethane and methanol.

  • Add a catalytic amount of sodium methoxide solution (0.5 M in methanol).

  • Stir the reaction at room temperature and monitor by TLC until all the starting material is consumed (typically 1-2 hours).

  • Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and wash the resin with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final product by silica gel column chromatography using a gradient of chloroform/methanol to yield the pure synthetic glycolipid, β-D-Glucopyranosyl-(1→3)-1,2-O-dihexadecyl-sn-glycerol.

Characterization:

The structure and purity of the synthesized glycolipid should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR to confirm the structure of the carbohydrate and lipid components and the stereochemistry of the glycosidic bond.[1][2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.[3]

Data Presentation

Table 1: Representative Quantitative Data for Glycolipid Synthesis

StepProductStarting MaterialGlycosyl DonorPromoterSolventTemp (°C)Time (h)Yield (%)
GlycosylationProtected GlycolipidThis compoundAcetylated Glucosyl TrichloroacetimidateTMSOTfDCM-40270-85
DeprotectionFinal GlycolipidProtected Glycolipid-NaOMeDCM/MeOHRT1.5>95

Note: Yields are representative and may vary based on reaction scale and purity of reagents.

Visualizations

Experimental Workflow

experimental_workflow start Start Materials: This compound Protected Glycosyl Donor glycosylation Glycosylation (TMSOTf, -40°C) start->glycosylation purification1 Silica Gel Chromatography glycosylation->purification1 protected_product Protected Glycolipid purification1->protected_product deprotection Deprotection (NaOMe, RT) protected_product->deprotection purification2 Silica Gel Chromatography deprotection->purification2 final_product Final Synthetic Glycolipid purification2->final_product

Caption: Synthetic workflow for the preparation of a synthetic glycolipid.

Potential Role in Cellular Signaling

Synthetic glycolipids incorporated into cell membranes can potentially modulate various signaling pathways. While specific pathways for this compound based glycolipids are not extensively characterized, glycerolipids, in general, are precursors to important second messengers like diacylglycerol (DAG) and phosphatidic acid (PA). The presentation of specific carbohydrate moieties on the cell surface can also influence receptor-mediated signaling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol glycolipid Synthetic Glycolipid (this compound backbone) plc Phospholipase C (PLC) glycolipid->plc Potential Modulation receptor Membrane Receptor receptor->plc Activation dag Diacylglycerol (DAG) plc->dag Generates pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response (e.g., Proliferation, Differentiation) pkc->cellular_response Phosphorylation Cascade

Caption: Hypothetical modulation of a cellular signaling pathway by a synthetic glycolipid.

References

Application Notes and Protocols for 1,2-O-Dihexadecyl-sn-glycerol as a Lipid Anchor for Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O-Dihexadecyl-sn-glycerol is a synthetic, saturated dialkyl glyceryl ether that serves as a stable lipid anchor for tethering proteins and other molecules to biological membranes. Its two sixteen-carbon alkyl chains mimic the hydrophobic core of the lipid bilayer, providing a strong and stable insertion into cellular membranes and artificial liposomes. Unlike ester-linked lipids, the ether linkages in this compound are resistant to cleavage by lipases, conferring enhanced stability to the anchored molecule. This property makes it an invaluable tool in drug delivery, vaccine development, and studies of membrane protein function and signaling.

As a structural analog of diacylglycerol (DAG), this compound can also be utilized in studies of lipid signaling pathways, particularly those involving Protein Kinase C (PKC). This document provides detailed application notes and experimental protocols for the use of this compound as a lipid anchor for membrane proteins.

Core Applications

  • Stable Anchoring of Soluble Proteins to Membranes: Convert soluble proteins into peripheral membrane proteins for studies of protein-protein interactions at the membrane surface, cellular localization, and signal transduction.

  • Liposome (B1194612) Functionalization: Incorporate proteins or peptides onto the surface of liposomes for targeted drug delivery, vaccine development, and diagnostic applications.

  • Model Membrane Studies: Utilize as a component in model membranes to investigate the influence of diether lipids on membrane properties and the function of reconstituted membrane proteins.

  • Probing Diacylglycerol-Mediated Signaling: Serve as a stable, non-metabolizable analog of DAG to study the activation and downstream signaling of Protein Kinase C (PKC) and other C1 domain-containing proteins.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₅H₇₂O₃
Molecular Weight 541.0 g/mol
Appearance White to off-white solid
Solubility Chloroform, Dichloromethane
Melting Point Not widely reported

Table 2: Representative Stability of Maleimide-Functionalized Lipids

Preparation MethodActive Maleimide (B117702) Groups RemainingReference
Pre-insertion (during liposome formation)~63% (before purification), ~32% (after purification)[1]
Post-insertion (after liposome formation)~76%[1]

Note: The stability of the maleimide group is pH and temperature-dependent, with hydrolysis being more rapid at higher pH.

Signaling Pathways

This compound, as a diacylglycerol (DAG) analog, can activate conventional and novel isoforms of Protein Kinase C (PKC). The canonical signaling pathway is depicted below.

PKC_Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 IP3 IP3 DAG This compound (DAG Analog) PIP2->DAG cleavage PKC_active PKC (active) DAG->PKC_active activates PKC_inactive PKC (inactive) PKC_inactive->PKC_active translocation Substrate Substrate PKC_active->Substrate phosphorylates pSubstrate Phosphorylated Substrate Cellular_Response Cellular Response pSubstrate->Cellular_Response leads to Ca2 Ca²⁺ IP3->Ca2 releases from ER Ca2->PKC_active co-activates Receptor GPCR / RTK Receptor->PLC activates Ligand Ligand Ligand->Receptor binds

Caption: Protein Kinase C (PKC) activation pathway initiated by a diacylglycerol (DAG) analog.

Experimental Protocols

Protocol 1: Synthesis of Maleimide-Activated this compound

This protocol is adapted from a method for synthesizing maleimide-containing diacylglycerol derivatives and is intended for the creation of a thiol-reactive lipid anchor.[2]

Workflow Diagram:

Synthesis_Workflow start Start step1 React this compound with a bifunctional linker (e.g., succinic anhydride) start->step1 step2 Activate the carboxylic acid (e.g., with NHS/EDC) step1->step2 step3 Couple to an amine-containing maleimide derivative step2->step3 step4 Purify the final product (e.g., by column chromatography) step3->step4 end End step4->end

Caption: Workflow for the synthesis of maleimide-activated this compound.

Materials:

Procedure:

  • Synthesis of 1,2-O-Dihexadecyl-sn-glycero-3-succinate: a. Dissolve this compound (1 equivalent) and succinic anhydride (1.2 equivalents) in anhydrous DCM. b. Add pyridine (2 equivalents) and stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen). c. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, wash the reaction mixture with 1 M HCl, then with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. f. Purify the crude product by silica gel chromatography.

  • Activation of the Carboxylic Acid: a. Dissolve the purified 1,2-O-Dihexadecyl-sn-glycero-3-succinate (1 equivalent), NHS (1.1 equivalents), and EDC (1.1 equivalents) in anhydrous DCM. b. Stir the reaction at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.

  • Coupling to Maleimide: a. In a separate flask, dissolve N-(2-Aminoethyl)maleimide trifluoroacetate salt (1.2 equivalents) in anhydrous DCM and add TEA (2.5 equivalents). b. Add this solution to the activated ester from step 2. c. Stir the reaction mixture at room temperature overnight.

  • Purification: a. Wash the reaction mixture with water and brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. c. Purify the final product, maleimide-activated this compound, by silica gel chromatography. d. Characterize the product by NMR and mass spectrometry.

Protocol 2: Conjugation of a Cysteine-Containing Protein to Maleimide-Activated this compound

This protocol describes the covalent attachment of a protein with an accessible cysteine residue to the synthesized thiol-reactive lipid anchor.

Workflow Diagram:

Conjugation_Workflow start Start step1 Prepare protein solution (with accessible cysteine) start->step1 step2 Prepare lipid anchor solution (dissolved in a suitable solvent) start->step2 step3 Mix protein and lipid anchor (at a defined molar ratio) step1->step3 step2->step3 step4 Incubate to allow conjugation step3->step4 step5 Remove unreacted lipid step4->step5 step6 Characterize the conjugate step5->step6 end End step6->end

Caption: Workflow for protein-lipid conjugation.

Materials:

  • Cysteine-containing protein of interest in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-activated this compound

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent

  • Size-exclusion chromatography column or dialysis cassette

  • SDS-PAGE analysis reagents

  • Mass spectrometer

Procedure:

  • Preparation of Reagents: a. Prepare a stock solution of the maleimide-activated this compound in DMSO at a concentration of 10-20 mM. b. Prepare the cysteine-containing protein in a degassed buffer at a concentration of 1-10 mg/mL. If the protein has intramolecular disulfide bonds that need to be reduced to expose a free cysteine, treat with a mild reducing agent like TCEP and subsequently remove the reducing agent before conjugation.

  • Conjugation Reaction: a. Add the maleimide-activated lipid stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the lipid anchor. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation. b. Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification of the Conjugate: a. Remove the unreacted lipid anchor by size-exclusion chromatography or dialysis. The choice of method will depend on the properties of the protein and the lipid.

  • Characterization of the Conjugate: a. Confirm the conjugation by SDS-PAGE. The lipidated protein should exhibit a slight increase in molecular weight or a change in mobility. b. Determine the efficiency of conjugation by mass spectrometry. The mass spectrum of the conjugated protein will show an increase in mass corresponding to the mass of the lipid anchor. c. The degree of labeling can also be quantified using fluorescently tagged maleimides in parallel reactions.

Protocol 3: Reconstitution of Lipid-Anchored Protein into Liposomes

This protocol describes the incorporation of the purified lipid-anchored protein into pre-formed liposomes.

Materials:

  • Purified lipid-anchored protein

  • Pre-formed liposomes (e.g., composed of DOPC or a mixture of lipids mimicking a biological membrane)

  • Buffer (e.g., PBS or HEPES)

  • Bio-Beads or dialysis cassette for detergent removal (if applicable)

Procedure:

  • Preparation of Liposomes: a. Prepare unilamellar liposomes of a defined size (e.g., 100 nm) using the thin-film hydration and extrusion method. A detailed protocol for liposome preparation can be found in various literature sources.[3][4]

  • Reconstitution: a. Mix the purified lipid-anchored protein with the pre-formed liposomes at a desired protein-to-lipid ratio. b. If the protein was purified in the presence of a detergent, the detergent must be removed to allow the lipid anchor to insert into the liposome bilayer. This can be achieved by dialysis or by the addition of Bio-Beads. c. Incubate the mixture for 1-2 hours at a temperature above the phase transition temperature of the lipids to facilitate insertion.

  • Characterization of Proteoliposomes: a. The incorporation of the protein into the liposomes can be confirmed by techniques such as sucrose (B13894) density gradient centrifugation or by analyzing the protein content of the liposomes after separating them from unincorporated protein. b. The functionality of the reconstituted protein can be assessed using appropriate activity assays.

Disclaimer

These protocols provide a general framework. The optimal conditions for synthesis, conjugation, and reconstitution may vary depending on the specific protein and lipids used. It is recommended to perform small-scale optimization experiments to determine the best conditions for your specific application.

References

Application Notes and Protocols for the Characterization of Liposomes Formulated with 1,2-O-Dihexadecyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Liposomes are versatile vesicular systems that have gained significant attention as drug delivery carriers. Their structure, consisting of a lipid bilayer enclosing an aqueous core, enables the encapsulation of both hydrophilic and lipophilic therapeutic agents. The choice of lipid composition is critical as it dictates the physicochemical properties and biological fate of the liposomes.[1][2] 1,2-O-Dihexadecyl-sn-glycerol is a diether lipid that offers unique advantages over conventional ester-linked phospholipids. The ether linkage at the sn-1 and sn-2 positions of the glycerol (B35011) backbone is more resistant to chemical and enzymatic degradation, which can enhance the stability of the liposomal formulation.[3] This increased stability is a desirable attribute for drug delivery systems, potentially leading to longer circulation times and improved therapeutic outcomes.[4][5]

These application notes provide detailed protocols for the preparation and comprehensive characterization of liposomes containing this compound. The described methods are essential for ensuring the quality, reproducibility, and efficacy of the developed nanoformulations.

Experimental Protocols

Protocol 1: Liposome (B1194612) Preparation using Thin-Film Hydration Followed by Extrusion

This protocol describes a widely used method for preparing unilamellar liposomes with a controlled and uniform size distribution.[3]

Materials:

  • This compound

  • Phosphatidylcholine (e.g., DSPC, DPPC)

  • Cholesterol

  • Chloroform and Methanol (analytical grade)

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. The molar ratio of the lipids should be determined based on the desired formulation (see Table 1 for an example).[3]

    • For encapsulating lipophilic drugs, dissolve the drug along with the lipids in this step.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipid mixture (e.g., 60-65°C).[1][3]

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[1][3]

    • Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. For encapsulating hydrophilic drugs, dissolve the drug in the hydration buffer.

    • Continue to rotate the flask in the water bath (set above Tc) for 1-2 hours to allow for complete hydration of the lipid film. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Equilibrate the liposome extruder to a temperature above the Tc of the lipids.

    • Load the MLV suspension into the extruder.

    • Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar liposomes with a uniform size distribution.[3]

Protocol 2: Physicochemical Characterization of Liposomes

The size, surface charge, and polydispersity of liposomes are critical parameters that influence their stability, biological interactions, and overall performance.[6]

2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

Method: Dynamic Light Scattering (DLS) for size and PDI, and Laser Doppler Velocimetry or Electrophoretic Light Scattering for zeta potential.[1][6]

Instrumentation: Malvern Zetasizer Nano series or a similar instrument.

Procedure:

  • Dilute a small aliquot of the liposome suspension with the original hydration buffer (for size and PDI) or deionized water/low ionic strength buffer (for zeta potential) to achieve an appropriate concentration for the instrument.[1][3][6]

  • Transfer the diluted sample into a disposable cuvette.

  • Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

  • Measure the particle size, PDI, and zeta potential. A PDI value below 0.3 is generally considered indicative of a homogenous size distribution.[1]

  • Perform all measurements in triplicate to ensure reproducibility.

2.2. Encapsulation Efficiency (EE) and Drug Loading Capacity (LC)

This protocol describes a general method to determine the amount of drug successfully encapsulated within the liposomes.

Method: Separation of unencapsulated ("free") drug from liposomes, followed by quantification of the encapsulated drug.[3]

Procedure:

  • Separation of Free Drug:

    • Use size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis to separate the liposome-encapsulated drug from the free drug.[3]

    • For size exclusion chromatography, elute the sample with the hydration buffer. The liposomes containing the encapsulated drug will elute first in the void volume.[3]

    • Collect the liposome-containing fractions.

  • Quantification of Encapsulated Drug:

    • Disrupt or lyse the collected liposomes using a suitable solvent (e.g., methanol) or a detergent (e.g., Triton X-100) to release the encapsulated drug.[3][7]

    • Quantify the drug concentration in the lysed liposome fraction using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1][3]

  • Calculation:

    • Encapsulation Efficiency (EE %):

      • EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

    • Drug Loading Capacity (LC %):

      • LC (%) = (Amount of encapsulated drug / Total amount of lipid) x 100

Protocol 3: In Vitro Drug Release Study

This protocol assesses the release profile of an encapsulated drug from the liposomes over time.

Method: Dialysis method.[3][8]

Materials:

  • Liposome suspension

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., PBS, pH 7.4, potentially with 0.5% Tween 80 to maintain sink conditions)

  • Shaking water bath or dissolution apparatus[8]

Procedure:

  • Transfer a known volume of the liposome suspension into a dialysis bag and seal it securely.

  • Place the dialysis bag in a vessel containing a defined volume of pre-warmed (37°C) release medium.

  • Maintain gentle agitation using a magnetic stirrer or a shaking water bath.[9]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[9]

  • Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 4: Stability Assessment

This protocol evaluates the physical stability of the liposomal formulation during storage.

Method: Monitoring key physicochemical parameters over time.

Procedure:

  • Store aliquots of the liposome formulation at different temperatures (e.g., 4°C and 25°C).[5][7]

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw a sample from each storage condition.

  • Analyze the samples for:

    • Physical Appearance: Check for any signs of aggregation, precipitation, or changes in color.

    • Particle Size, PDI, and Zeta Potential: Measure these parameters as described in Protocol 2.1. Significant changes may indicate vesicle fusion, aggregation, or degradation.[5]

    • Drug Retention: Determine the percentage of drug remaining encapsulated (as per Protocol 2.2) to assess drug leakage from the vesicles.

Data Presentation

Quantitative data from the characterization studies should be organized for clarity and comparative analysis.

Table 1: Example Formulation and Physicochemical Properties

Lipid Composition (Molar Ratio) Mean Particle Size (nm) ± SD Polydispersity Index (PDI) ± SD Zeta Potential (mV) ± SD Encapsulation Efficiency (%) ± SD
DSPC:Cholesterol:this compound (50:40:10) 115.4 ± 3.1 0.12 ± 0.02 -25.8 ± 1.5 85.2 ± 4.7

| DPPC:Cholesterol:this compound (50:40:10) | 121.7 ± 2.8 | 0.15 ± 0.03 | -22.4 ± 1.9 | 81.5 ± 5.1 |

Table 2: Example In Vitro Drug Release Profile

Time (hours) % Cumulative Release (Formulation 1) ± SD % Cumulative Release (Formulation 2) ± SD
1 5.2 ± 0.8 7.1 ± 1.0
6 12.6 ± 1.1 15.8 ± 1.4
12 20.3 ± 1.5 24.9 ± 1.8

| 24 | 31.5 ± 2.2 | 38.6 ± 2.5 |

Table 3: Example Stability Data for Formulation 1 at 4°C

Time (weeks) Mean Particle Size (nm) ± SD PDI ± SD % Drug Retained ± SD
0 115.4 ± 3.1 0.12 ± 0.02 100.0
4 116.8 ± 3.5 0.13 ± 0.02 98.7 ± 1.1
8 118.1 ± 3.3 0.14 ± 0.03 97.2 ± 1.5

| 12 | 119.5 ± 3.9 | 0.15 ± 0.03 | 95.4 ± 1.9 |

Visualizations

G cluster_prep Liposome Preparation cluster_char Characterization cluster_output Data Output A 1. Lipid Dissolution (Lipids + Drug in Organic Solvent) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer) B->C D 4. Sizing (Extrusion) C->D E Size & PDI (DLS) D->E F Zeta Potential (ELS) D->F G Encapsulation Efficiency (Separation + Quantification) D->G H In Vitro Release (Dialysis) D->H I Stability Studies (Time-course Analysis) D->I J Final Formulation Report E->J F->J G->J H->J I->J

Caption: Workflow for liposome preparation and characterization.

G cluster_impact Impact on Performance center Liposome Characterization size Size & PDI (DLS) center->size zeta Zeta Potential (Surface Charge) center->zeta ee Encapsulation Efficiency (Drug Load) center->ee release Drug Release Profile (Kinetics) center->release stability Stability (Shelf-life) center->stability morphology Morphology (Microscopy) center->morphology impact_bio Bio-distribution, Cellular Uptake size->impact_bio impact_stability Aggregation, Leakage zeta->impact_stability impact_efficacy Therapeutic Efficacy ee->impact_efficacy impact_delivery Controlled Delivery release->impact_delivery stability->impact_stability

Caption: Key characterization parameters and their biological significance.

G cluster_delivery Cellular Interaction Pathway cluster_uptake Internalization liposome Ether Lipid Liposome membrane Cell Membrane liposome->membrane Adsorption / Fusion endocytosis Endocytosis membrane->endocytosis endosome Endosome endocytosis->endosome release Drug Release (Cytosolic) endosome->release Endosomal Escape target Intracellular Target (e.g., Nucleus, Ribosome) release->target Therapeutic Action

Caption: Simplified pathway of liposome interaction and drug delivery.

References

Application Notes and Protocols: 1,2-O-Dihexadecyl-sn-glycerol in Membrane Dynamics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-O-Dihexadecyl-sn-glycerol is a synthetic, saturated dialkyl glyceryl ether. Structurally, it features two hexadecyl (C16) chains linked to the sn-1 and sn-2 positions of the glycerol (B35011) backbone via ether bonds.[1] This ether linkage, in contrast to the ester linkage found in natural diacylglycerols (DAGs), makes it resistant to hydrolysis by phospholipases.[2] Consequently, it serves as a stable, non-hydrolyzable analog of DAG, a critical second messenger in various cellular signaling pathways.[3][4] Its unique biophysical properties make it an invaluable tool for studying membrane dynamics, including lipid bilayer organization, membrane fluidity, the formation of lipid rafts, and for enhancing the stability of drug delivery systems like liposomes.[2][5][6]

Core Applications in Membrane Research

Biophysical Studies of Lipid Bilayers

The incorporation of this compound into model membranes allows researchers to probe the fundamental aspects of lipid packing and organization.[6] The absence of bulky carbonyl groups, characteristic of ester-linked lipids, permits closer packing of the alkyl chains.[2] This "condensing effect" leads to an increase in the order of adjacent phospholipid acyl chains, which in turn reduces the area per lipid and can increase the thickness of the bilayer, similar to the effect of cholesterol.[7] These alterations in lipid packing directly influence membrane fluidity, a critical parameter for the function and lateral diffusion of membrane-associated proteins.[7][8]

Investigation of Lipid Rafts

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins.[9][10] These domains are thought to function as platforms for cellular signaling.[2] this compound and other ether lipids are believed to contribute to the formation and stability of these ordered domains.[2] By incorporating this stable lipid into model membranes, researchers can create artificial raft-like environments to study the recruitment of proteins and the mechanics of signal transduction in a controlled setting.[11][12]

Development of Stable Drug Delivery Systems

In the field of drug delivery, this compound is used as a component in liposomal formulations.[5] Its ether linkages provide resistance to enzymatic degradation, enhancing the stability and circulation time of liposomes in vivo.[2][13] This increased stability helps to improve the encapsulation of therapeutic agents and their targeted delivery.[5]

Quantitative Data Presentation

The following tables summarize quantitative data related to the use of diacylglycerol analogs and ether lipids in membrane studies.

Table 1: Influence of DAG Analogs on Membrane Properties

ParameterLipid CompositionMethodObservationReference
Membrane FluidityE. coli membranesFluorescence Anisotropy (DPH)Depletion of unsaturated fatty acids leads to higher DPH anisotropy, indicating lower membrane fluidity.[8]
Acyl Chain OrderModel Phospholipid BilayersNot SpecifiedDAG analogs increase the order of adjacent phospholipid acyl chains, leading to a "condensing effect".[7]
Bilayer ThicknessDMPC and POPC membranes with sterol-modified lipidsSANS, Neutron ReflectometryAddition of sterol-modified lipids increases membrane thickness.[14]

Table 2: Characteristics of Liposomes Containing Ether Lipids Note: Specific quantitative data for this compound is not extensively available in the cited literature. The data below is representative of liposomes formulated with similar lipids using common protocols.

ParameterTypical Value RangeMethodSignificanceReference
Vesicle Size (Diameter)80 - 150 nmDynamic Light Scattering (DLS)Influences circulation time and tissue penetration.[13]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)Indicates a narrow and uniform size distribution.[13]
Encapsulation Efficiency30% - 70%Spectrophotometry / ChromatographyMeasures the percentage of drug successfully loaded into liposomes.[15]

Experimental Protocols

Protocol 1: Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes with a controlled size distribution.[16][17]

Materials:

  • This compound

  • Phosphatidylcholine (e.g., DOPC or DPPC)

  • Cholesterol (optional)

  • Chloroform (B151607) and/or Methanol (analytical grade)

  • Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve this compound and other lipids (e.g., DOPC, cholesterol) in a suitable organic solvent like chloroform in a round-bottom flask. The molar ratio should be determined by the specific experimental goals.[16] b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipid mixture. d. Rotate the flask and apply a vacuum to evaporate the solvent, which will form a thin, uniform lipid film on the inner surface of the flask.[15] e. Continue to dry the film under high vacuum for at least 1-2 hours to remove residual solvent.[16]

  • Hydration: a. Add the hydration buffer (pre-warmed to above the lipid Tc) to the flask containing the dried lipid film.[16] b. Agitate the flask by hand or vortex mixer until the lipid film is fully suspended. This process forms multilamellar vesicles (MLVs).[17]

  • Extrusion (Sizing): a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[17] b. Transfer the MLV suspension to one of the extruder's syringes. c. Pass the suspension through the membrane multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) with a more uniform size distribution.[15] d. The resulting liposome suspension can be stored at 4°C for short-term use.

Protocol 2: Membrane Fluidity Measurement using DPH Fluorescence Anisotropy

This protocol measures membrane fluidity by assessing the rotational freedom of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which integrates into the hydrophobic core of the lipid bilayer.[7][8]

Materials:

  • Liposome suspension (prepared as in Protocol 1)

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • Buffer (e.g., PBS, pH 7.4)

  • Spectrofluorometer with polarizers

Procedure:

  • Probe Incorporation: a. Dilute the liposome suspension to the desired concentration in the buffer. b. Add the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe molar ratio of approximately 200:1. c. Incubate the mixture in the dark at room temperature for at least 30-60 minutes to allow for the complete incorporation of DPH into the lipid bilayers.

  • Fluorescence Anisotropy Measurement: a. Set the spectrofluorometer to the appropriate excitation and emission wavelengths for DPH (e.g., excitation at 350 nm, emission at 430 nm).[2] b. Place the sample in the fluorometer and allow it to equilibrate to the desired temperature. c. Measure the fluorescence intensity with the excitation polarizer oriented vertically and the emission polarizer oriented first vertically (I_VV) and then horizontally (I_VH). d. Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) Where G is the instrument-specific correction factor (G-factor).[2]

  • Interpretation:

    • A higher anisotropy value (r) indicates restricted rotational motion of DPH, corresponding to lower membrane fluidity and higher lipid order.[8]

    • A lower anisotropy value indicates greater rotational freedom, corresponding to higher membrane fluidity.

Visualizations

Signaling Pathway

PKC_Activation Ligand Extracellular Ligand GPCR GPCR / RTK Ligand->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG 1,2-Diacylglycerol (DAG) (Mimicked by This compound) PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates PKC_active Active PKC PKC->PKC_active Ca->PKC Co-activates Substrate Substrate Proteins PKC_active->Substrate Phosphorylation Phosphorylation & Downstream Effects Substrate->Phosphorylation

Caption: Protein Kinase C (PKC) activation pathway involving Diacylglycerol (DAG).

Experimental Workflow

Liposome_Workflow start Start dissolve 1. Dissolve Lipids (incl. This compound) in Organic Solvent start->dissolve evaporate 2. Form Thin Film (Rotary Evaporation) dissolve->evaporate hydrate 3. Hydrate Film with Aqueous Buffer (Forms MLVs) evaporate->hydrate extrude 4. Extrude through Membrane (Forms SUVs) hydrate->extrude characterize 5. Characterization extrude->characterize dls Size & PDI (DLS) characterize->dls fluidity Membrane Fluidity (Fluorescence Anisotropy) characterize->fluidity ee Encapsulation Efficiency characterize->ee end End dls->end fluidity->end ee->end

Caption: Workflow for liposome preparation and characterization.

Logical Relationship Diagram

Ether_Lipid_Properties Lipid This compound Structure Ether Linkage (vs. Ester Linkage) Lipid->Structure Packing Closer Acyl Chain Packing Structure->Packing Stability Increased Biochemical Stability (Resistance to Phospholipases) Structure->Stability Fluidity Decreased Membrane Fluidity (Increased Order) Packing->Fluidity Rafts Promotes Lipid Raft Formation/Stability Packing->Rafts Delivery Enhanced Liposome Performance in Drug Delivery Stability->Delivery Fluidity->Rafts

References

Application Notes and Protocols: 1,2-O-Dihexadecyl-sn-glycerol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,2-O-Dihexadecyl-sn-glycerol

This compound is a synthetic ether lipid that holds significant promise in the formulation of advanced cosmetic and dermatological products. Structurally, it consists of a glycerol (B35011) backbone with two hexadecyl (C16) alkyl chains attached via ether linkages at the sn-1 and sn-2 positions. This ether linkage, in contrast to the more common ester linkage found in many lipids, confers enhanced stability against chemical and enzymatic degradation, making it a robust ingredient for cosmetic formulations.

The primary applications of this compound in cosmetics stem from its properties as an emollient and its ability to integrate into lipid-based delivery systems like liposomes. Its biocompatibility and low toxicity profile make it a suitable candidate for products targeting sensitive skin.[1] While direct quantitative data on the specific efficacy of this compound on skin barrier function is limited in publicly available literature, its structural similarity to endogenous lipids and the known benefits of its constituent parts (glycerol and long-chain alkyls) suggest a strong potential for improving skin hydration, reinforcing the skin barrier, and enhancing the delivery of active ingredients.

Potential Effects on Skin Barrier Function

The following table summarizes the potential effects of this compound on skin barrier function based on the known properties of ether lipids and glycerol. It is important to note that these are anticipated effects and require specific experimental validation for this particular molecule.

ParameterPotential EffectRationale / Supporting Evidence for Similar Molecules
Skin Hydration IncreaseGlycerol, a component of the molecule, is a well-established humectant that attracts and retains water in the stratum corneum.[2][3] Ether lipids can form stable lamellar structures that help to occlude the skin surface, reducing water loss.
Transepidermal Water Loss (TEWL) DecreaseBy integrating into the lipid matrix of the stratum corneum, this compound can enhance the barrier integrity, thereby reducing the passive diffusion of water from the skin. Glycerol has been shown to accelerate the recovery of barrier function.[4]
Skin Elasticity ImprovementImproved skin hydration is directly correlated with increased skin elasticity. Glycerol has been demonstrated to correct defective skin elasticity in animal models.[5]
Ceramide Synthesis Potential UpregulationLipids can act as signaling molecules that regulate keratinocyte differentiation and the synthesis of essential barrier lipids like ceramides (B1148491), often through pathways involving PPARs.[6][7][8]
Delivery of Actives EnhancementAs a lipophilic molecule, it can be a key component of liposomes and other lipid-based delivery systems, enhancing the penetration of other active ingredients into the skin.

Experimental Protocols

Formulation of an Oil-in-Water (O/W) Cream with this compound

This protocol describes the preparation of a stable O/W emulsion incorporating this compound.

Materials:

  • Oil Phase:

    • This compound: 2.0% (w/w)

    • Cetearyl Alcohol: 3.0% (w/w)

    • Glyceryl Stearate: 2.0% (w/w)

    • Caprylic/Capric Triglyceride: 5.0% (w/w)

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.0% (w/w)

    • Xanthan Gum: 0.3% (w/w)

  • Emulsifier:

    • Polysorbate 60: 1.5% (w/w)

  • Preservative:

    • Phenoxyethanol (and) Ethylhexylglycerin: 1.0% (w/w)

  • pH Adjuster:

    • Citric Acid or Sodium Hydroxide solution (10%)

Equipment:

  • Two heat-resistant beakers

  • Water bath or heating mantle

  • Homogenizer (e.g., rotor-stator type)

  • Overhead stirrer with propeller blade

  • pH meter

  • Weighing balance

Procedure:

  • Phase Preparation:

    • In one beaker, combine all ingredients of the Oil Phase. Heat to 75-80°C in a water bath until all components are melted and the phase is uniform.

    • In a separate beaker, combine the deionized water and glycerin of the Water Phase. Sprinkle the xanthan gum slowly into the water-glycerin mixture while stirring to prevent clumping. Heat the Water Phase to 75-80°C.

  • Emulsification:

    • Slowly add the hot Oil Phase to the hot Water Phase while homogenizing at a moderate speed.

    • Increase the homogenization speed and mix for 3-5 minutes to form a fine emulsion.

  • Cooling:

    • Transfer the emulsion to an overhead stirrer and begin cooling while stirring gently.

  • Addition of Heat-Sensitive Ingredients:

    • Once the emulsion has cooled to below 40°C, add the preservative system.

  • pH Adjustment and Finalization:

    • Check the pH of the cream and adjust to a skin-compatible range (typically 5.0-6.0) using the pH adjuster.

    • Continue stirring until the cream is uniform and has reached room temperature.

    • Package the final product in an airtight container.

Efficacy Testing on a Reconstructed Human Epidermis (RhE) Model

This protocol outlines the procedure for assessing the effect of the formulated cream on skin barrier function using a commercially available RhE model (e.g., EpiDerm™, EpiSkin™).[9][10][11][12]

Materials:

  • Reconstructed Human Epidermis (RhE) tissue inserts in 6-well plates

  • Assay medium (provided by the RhE kit manufacturer)

  • Phosphate-Buffered Saline (PBS)

  • Test formulation (cream from protocol 3.1)

  • Positive control (e.g., a known irritant like 1% Sodium Dodecyl Sulfate)

  • Negative control (e.g., PBS or a base cream without the active ingredient)

  • Tewameter for Transepidermal Water Loss (TEWL) measurement

  • Corneometer for skin hydration measurement

  • MTT assay kit for cell viability

  • Sterile cotton swabs

  • Incubator (37°C, 5% CO2, 95% humidity)

Procedure:

  • Tissue Pre-incubation:

    • Upon receipt, place the RhE tissues in a 6-well plate with fresh assay medium and pre-incubate for 24 hours in the incubator.

  • Topical Application:

    • After pre-incubation, apply a defined amount (e.g., 10 mg/cm²) of the test formulation, positive control, and negative control to the surface of the RhE tissues in triplicate.

  • Incubation:

    • Incubate the treated tissues for a specified period (e.g., 24 hours).

  • Post-incubation and Measurements:

    • After incubation, gently remove any excess formulation from the tissue surface using a sterile cotton swab.

    • Allow the tissues to equilibrate at room temperature for 30 minutes.

    • TEWL Measurement: Measure the TEWL from the surface of each tissue using a Tewameter.

    • Skin Hydration Measurement: Measure the skin hydration using a Corneometer.

  • Cell Viability (MTT Assay):

    • Following the non-invasive measurements, perform an MTT assay according to the manufacturer's instructions to assess cell viability. This is crucial to ensure that the observed effects are not due to cytotoxicity.

  • Data Analysis:

    • Compare the TEWL and skin hydration values of the tissues treated with the this compound cream to the negative and positive controls. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

Stability Testing of the Cosmetic Emulsion

This protocol provides a framework for assessing the physical and chemical stability of the formulated cream.[6][13][14][15]

Parameters to Evaluate:

  • Physical: Appearance, color, odor, pH, viscosity, phase separation (creaming, coalescence), particle size distribution.

  • Chemical: Concentration of this compound.

  • Microbiological: Microbial count (bacteria, yeast, and mold).

Storage Conditions and Time Points:

  • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH.

  • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH.

  • Freeze-Thaw Cycling: -10°C for 24 hours, then 25°C for 24 hours (3-5 cycles).

  • Testing Intervals: 0, 1, 2, 3, and 6 months for accelerated; 0, 3, 6, 12, 18, and 24 months for real-time.

Procedure:

  • Package the cream in its final intended packaging.

  • Store the samples at the specified conditions.

  • At each time point, retrieve samples and allow them to equilibrate to room temperature.

  • Perform the evaluations for all specified physical, chemical, and microbiological parameters.

  • Compare the results to the initial measurements to assess any changes over time.

Quantification of this compound in Cream by LC-MS/MS

This protocol is a representative method for the quantification of this compound in a cosmetic matrix, based on general principles of lipid analysis.[16][17][18][19]

Materials:

  • This compound analytical standard

  • Internal standard (e.g., a structurally similar ether lipid not present in the formulation)

  • Acetonitrile, Methanol, Chloroform, Isopropanol (LC-MS grade)

  • Formic acid

  • Deionized water (18.2 MΩ·cm)

  • Vortex mixer

  • Centrifuge

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.

  • C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the cream (e.g., 100 mg) into a centrifuge tube.

    • Add a known amount of the internal standard.

    • Perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform:methanol 2:1 v/v). Vortex thoroughly.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

    • Gradient Elution: Develop a suitable gradient to separate the analyte from matrix components.

    • MS/MS Detection: Operate the mass spectrometer in positive ion mode. Optimize the precursor and product ions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Prepare a calibration curve using the analytical standard.

    • Calculate the concentration of this compound in the cream based on the peak area ratio of the analyte to the internal standard.

Potential Signaling Pathways

Ether lipids, including this compound, can influence cellular processes in the epidermis. One of the key potential mechanisms is the modulation of signaling pathways that regulate keratinocyte differentiation and the synthesis of crucial barrier lipids, such as ceramides.

Lipids and their metabolites can act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[6][8] Activation of PPARs in keratinocytes has been shown to upregulate the expression of genes involved in terminal differentiation (e.g., involucrin, loricrin) and ceramide synthesis. This leads to an improved "bricks and mortar" structure of the stratum corneum, with well-formed corneocytes and a robust intercellular lipid matrix.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Keratinocyte This compound This compound PPARs PPARs This compound->PPARs Activates Gene Expression Gene Expression PPARs->Gene Expression Upregulates Ceramide Synthesis Ceramide Synthesis Gene Expression->Ceramide Synthesis Keratinocyte Differentiation Keratinocyte Differentiation Gene Expression->Keratinocyte Differentiation Improved Barrier Function Improved Barrier Function Ceramide Synthesis->Improved Barrier Function Keratinocyte Differentiation->Improved Barrier Function

Potential signaling pathway of this compound in skin.

Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for evaluating a cosmetic formulation containing this compound and the logical relationship of its potential effects on the skin barrier.

Experimental_Workflow Formulation Formulation Stability_Testing Stability_Testing Formulation->Stability_Testing Efficacy_Testing Efficacy_Testing Formulation->Efficacy_Testing RhE_Model RhE_Model Efficacy_Testing->RhE_Model Measurements TEWL Hydration Viability RhE_Model->Measurements Data_Analysis Data_Analysis Measurements->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Workflow for cosmetic formulation and efficacy testing.

Logical_Relationship Ingredient This compound Mechanism Integrates into Stratum Corneum Signals for Lipid Synthesis Ingredient->Mechanism Effect Reduces TEWL Increases Hydration Mechanism->Effect Outcome Improved Skin Barrier Effect->Outcome

Logical flow of skin barrier improvement.

References

Troubleshooting & Optimization

Technical Support Center: 1,2-O-Dihexadecyl-sn-glycerol Solubility in Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of 1,2-O-Dihexadecyl-sn-glycerol in ethanol (B145695). Below you will find quantitative data, detailed experimental protocols, troubleshooting advice, and visualizations to assist in your experimental workflows.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the expected solubility of this compound in ethanol?

A1: The solubility of this compound in ethanol has been reported to be 0.5 mg/mL.[1] It is important to note that this is a starting point, and solubility can be influenced by factors such as temperature and the purity of both the compound and the solvent. For comparison, the racemic mixture, 1,2-O-Dihexadecyl-rac-glycerol, has a reported solubility of 30 mg/mL in ethanol.

Q2: I am having difficulty dissolving this compound in ethanol at room temperature. What can I do?

A2: Due to its long alkyl chains, this compound may require assistance to fully dissolve. The following steps can be taken:

  • Gentle Warming: Warm the ethanol solution in a water bath at 40-50°C.[2] This will increase the kinetic energy of the molecules and facilitate dissolution. Avoid excessive heat, which could lead to solvent evaporation or degradation of the compound.

  • Vortexing/Stirring: Agitate the solution vigorously using a vortex mixer or a magnetic stirrer. This increases the interaction between the solvent and the solute.

  • Sonication: If clumps persist, sonicate the solution in a bath sonicator for short intervals. This uses ultrasonic waves to break apart aggregates and enhance dissolution.[2]

Q3: My this compound precipitates out of the ethanol solution, especially when added to an aqueous buffer. How can I prevent this?

A3: This is a common issue when transitioning from an organic solvent to an aqueous environment. Here are some strategies to minimize precipitation:

  • Slow Addition: Add the ethanolic stock solution dropwise to the aqueous buffer while continuously and vigorously stirring or vortexing.[3] This gradual introduction helps to disperse the lipid molecules before they can aggregate.

  • Maintain a Low Final Ethanol Concentration: Ensure the final concentration of ethanol in your aqueous solution is minimal, typically below 1%, to reduce its impact on the experimental system and maintain the solubility of the lipid.

  • Use of a Carrier: For cellular applications, consider the use of a carrier protein, such as bovine serum albumin (BSA), in your aqueous medium. Lipids can bind to albumin, which helps to keep them in solution.

Q4: I am observing inconsistent results in my experiments using a this compound solution. What could be the cause?

A4: Inconsistent results can stem from issues with the stock solution. Here are some factors to consider:

  • Incomplete Dissolution: Ensure that the compound is fully dissolved in the ethanol before use. Any undissolved particles will lead to an inaccurate concentration.

  • Solution Stability: Prepare fresh solutions for each experiment. Over time, lipids in solution can aggregate or degrade, affecting their activity. If storage is necessary, store in a tightly sealed container at -20°C or -80°C and minimize freeze-thaw cycles.

  • Homogeneity: Before taking an aliquot from your stock solution, ensure it is well-mixed, especially if it has been stored.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound and a related compound.

CompoundSolventSolubilityReference
This compound Ethanol 0.5 mg/mL [1]
1,2-O-Dihexadecyl-rac-glycerolEthanol30 mg/mL
1,2-O-Dihexadecyl-rac-glycerolDMF20 mg/mL
1,2-O-Dihexadecyl-rac-glycerolDMSO5 mg/mL

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Ethanol

This protocol describes the preparation of a stock solution at a concentration of 0.5 mg/mL.

Materials:

  • This compound powder

  • Anhydrous ethanol (≥99.5%)

  • Glass vial with a screw cap

  • Vortex mixer

  • Water bath sonicator

  • Warming plate or water bath

Procedure:

  • Weigh the desired amount of this compound powder and place it in a clean, dry glass vial.

  • Add the calculated volume of anhydrous ethanol to the vial to achieve a final concentration of 0.5 mg/mL.

  • Tightly cap the vial and vortex the mixture for 1-2 minutes.

  • If the solution is not clear, gently warm it to 40-50°C using a water bath.[2]

  • Vortex the warm solution for another 1-2 minutes.

  • If needed, place the vial in a bath sonicator for 5-10 minute intervals until the solution is clear.

  • Visually inspect the solution against a light source to ensure no particulate matter is present.

  • For long-term storage, aliquot the stock solution into smaller vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Determination of Solubility using the Equilibrium Shake-Flask Method

This protocol provides a general method for determining the solubility of this compound in ethanol at a specific temperature.

Materials:

  • This compound powder

  • Anhydrous ethanol (≥99.5%)

  • Sealed glass vials

  • Constant temperature shaker bath

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-ELSD, GC-FID)

Procedure:

  • Add an excess amount of this compound powder to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Add a known volume of anhydrous ethanol to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker bath set to the desired temperature.

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, remove the vial and let it stand to allow the undissolved solid to settle.

  • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

  • Carefully withdraw a known volume of the clear supernatant.

  • Quantify the concentration of this compound in the supernatant using a validated analytical method. This concentration represents the solubility at that specific temperature.

Visualizations

Signaling Pathway: Activation of Protein Kinase C (PKC)

This compound, as a diacylglycerol (DAG) analog, is expected to activate the Protein Kinase C (PKC) signaling pathway.[4][5][6][7][8]

PKC_Activation cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Dihexadecyl- sn-glycerol (DAG analog) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive Binds to C1 domain PKC_active Active PKC PKC_inactive->PKC_active Conformational Change & Activation Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Extracellular_Signal->Receptor Receptor->PLC Activates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Downstream->Cellular_Response

Caption: Activation of Protein Kinase C (PKC) by this compound.

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the workflow for preparing a stock solution of this compound in ethanol.

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_verification Verification & Storage Weigh 1. Weigh Compound Add_Ethanol 2. Add Ethanol Weigh->Add_Ethanol Vortex 3. Vortex Add_Ethanol->Vortex Warm 4. Gentle Warming (if necessary) Vortex->Warm Sonicate 5. Sonication (if necessary) Warm->Sonicate Inspect 6. Visual Inspection Sonicate->Inspect Store 7. Aliquot & Store at -20°C/-80°C Inspect->Store

Caption: Workflow for preparing a this compound stock solution.

References

how to dissolve 1,2-O-Dihexadecyl-sn-glycerol for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for dissolving 1,2-O-Dihexadecyl-sn-glycerol for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: The choice of solvent depends on the experimental application. For general stock solutions, organic solvents such as ethanol (B145695), DMSO (Dimethyl sulfoxide), and DMF (Dimethylformamide) are commonly used. Chloroform is also an effective solvent for initial dissolution, particularly for creating lipid films. For cell culture applications, ethanol and DMSO are typical choices for stock solutions that will be further diluted in aqueous media.

Q2: I'm having difficulty dissolving the compound. What can I do?

A2: If this compound does not readily dissolve at room temperature, you can try gentle warming in a water bath (e.g., at 37°C) and vigorous vortexing.[1] For persistent issues, sonication in a water bath for 5-10 minutes can also help to fully dissolve the lipid.[2]

Q3: My this compound solution is cloudy after I diluted it in my aqueous buffer. How can I fix this?

A3: Cloudiness or precipitation upon dilution into aqueous solutions is a common problem due to the hydrophobic nature of this lipid.[2] To prevent this, add the stock solution to the aqueous buffer slowly while continuously stirring or vortexing.[2] It is also crucial to keep the final concentration of the organic solvent in your aqueous medium to a minimum (e.g., less than 0.1% v/v) to avoid both precipitation and potential solvent-induced effects in biological assays.[1]

Q4: How should I store my stock solution of this compound?

A4: For long-term storage, it is recommended to store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2]

Q5: Can I sterilize my stock solution for cell culture experiments?

A5: Yes. For sterile applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with the organic solvent used (e.g., a PTFE filter for ethanol or DMSO).[1]

Data Presentation: Solubility

The solubility of this compound and its racemic form in various common laboratory solvents is summarized below. Please note that solubility can be affected by temperature, purity, and the crystalline form of the compound.

SolventThis compound1,2-O-Dihexadecyl-rac-glycerol
Ethanol0.5 mg/mL[3]30 mg/mL[4]
DMSONot explicitly reported5 mg/mL[4]
DMFNot explicitly reported20 mg/mL[4]
PBS (pH 7.2)Not explicitly reported0.25 mg/mL[4]

Experimental Protocols

This section provides a detailed methodology for preparing a stock solution of this compound and its subsequent dilution for experimental use.

Materials:

  • This compound powder

  • Anhydrous Ethanol (≥99.5%) or DMSO

  • Sterile glass vials or microcentrifuge tubes

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile 0.22 µm syringe filter (optional, for cell culture)

Protocol for Preparing a Stock Solution:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile glass vial.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., ethanol or DMSO) to the vial to achieve the desired stock concentration.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved.[1]

  • Assisted Dissolution (if necessary): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes until the solution becomes clear.[1][2]

  • Sterilization (Optional): For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with the solvent.[1]

  • Storage: Aliquot the stock solution into smaller, single-use sterile tubes to prevent contamination and repeated freeze-thaw cycles. Store at -20°C for long-term use.[1]

Mandatory Visualization

The following diagram illustrates the general workflow for dissolving this compound and preparing it for experimental use.

DissolutionWorkflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh Weigh Compound add_solvent Add Solvent (e.g., Ethanol, DMSO) weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex heat_sonicate Gentle Warming or Sonication (if needed) vortex->heat_sonicate filter Filter Sterilize (Optional) vortex->filter If clear heat_sonicate->filter If clear aliquot Aliquot and Store at -20°C filter->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute Slowly into Aqueous Buffer with Stirring thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for dissolving this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve Insufficient solvent volume or low temperature.Increase solvent volume, vortex vigorously, and apply gentle heat (37°C) or sonicate.[1][2]
Solution is cloudy or has precipitate after dilution in aqueous buffer Low solubility of the lipid in aqueous solutions.Dilute the stock solution slowly into the aqueous buffer while stirring or vortexing. Ensure the final organic solvent concentration is minimal (<0.1%).[1][2]
Inconsistent experimental results Improper storage leading to degradation or solvent evaporation.Store stock solutions in tightly sealed, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles and solvent evaporation.[1][2]
Cell toxicity observed in culture High concentration of the organic solvent.Prepare a vehicle control with the same final concentration of the solvent to assess its effect. Minimize the final solvent concentration in the culture medium.[1]

References

stability of 1,2-O-Dihexadecyl-sn-glycerol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-O-Dihexadecyl-sn-glycerol (DHG) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHG) and what are its primary applications?

A1: this compound is a saturated dialkyl glyceryl ether where two hexadecyl (C16) chains are attached to the sn-1 and sn-2 positions of the glycerol (B35011) backbone via ether linkages.[1][2] Its structure mimics that of diacylglycerol (DAG).[1] Due to the high stability of the ether bonds, it is frequently used in the formation of robust liposomes (sometimes referred to as archaeosomes) for drug delivery systems and as a lipid anchor in the synthesis of glycolipids.[3][4]

Q2: How stable are the ether linkages of DHG in aqueous solutions compared to ester linkages in other lipids?

A2: The ether linkages in DHG are significantly more resistant to chemical hydrolysis than the ester linkages found in common glycerophospholipids.[3][5] This chemical stability is a key feature, making DHG-containing liposomes robust and able to withstand harsh conditions such as extreme pH.[3][5] While ester bonds are susceptible to hydrolysis, especially at acidic or basic pH, ether bonds are much more resilient, contributing to the long-term integrity of the lipid structure in aqueous environments.[6][7]

Q3: What is the solubility of DHG in aqueous buffers and common organic solvents?

A3: DHG is a highly hydrophobic molecule and is sparingly soluble in aqueous buffers like PBS.[8] It exhibits better solubility in several organic solvents. For instance, the solubility of the racemic mixture (1,2-O-Dihexadecyl-rac-glycerol) has been reported to be approximately 0.25 mg/mL in PBS (pH 7.2), 30 mg/mL in ethanol, 20 mg/mL in DMF, and 5 mg/mL in DMSO.[8] The sn-isomer has a reported solubility of 0.5 mg/mL in ethanol.[1]

Q4: What is the recommended method for preparing an aqueous dispersion of DHG?

A4: Due to its low aqueous solubility, the recommended method for preparing an aqueous dispersion of DHG is the thin-film hydration technique.[3][9] This involves dissolving DHG (often with other lipids like phosphatidylcholine and cholesterol) in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer.[3][10][11] This process typically results in the formation of multilamellar vesicles (MLVs), which can be further processed to create vesicles of a desired size.[11]

Q5: For how long can I store an aqueous dispersion of DHG?

A5: While the DHG molecule itself is chemically stable, its aqueous dispersions are prone to physical instability, such as aggregation and precipitation over time. For a related short-chain diacylglycerol, it is recommended not to store the aqueous solution for more than a day. While DHG's longer chains might lead to more stable bilayers, it is generally advisable to use freshly prepared dispersions for experiments. If storage is necessary, it should be for a short duration at a temperature above the lipid's phase transition temperature, and the dispersion should be checked for any signs of aggregation before use.

Q6: How can I analyze the degradation of DHG in my formulation?

A6: To assess the chemical stability and detect potential degradation of DHG, various chromatographic techniques can be employed. Thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) are commonly used methods for the analysis of ether lipids.[12][13] For more detailed and quantitative analysis, especially to distinguish between different ether lipid species and their degradation products, advanced methods like liquid chromatography-mass spectrometry (LC-MS/MS) are highly effective.[14][15][16]

Troubleshooting Guide

This guide addresses common issues encountered when working with DHG in aqueous solutions.

Problem Potential Cause(s) Recommended Solution(s)
Cloudy or Precipitated Solution During Preparation 1. Incomplete dissolution in organic solvent.2. Poor hydration of the lipid film.3. Hydration buffer temperature is below the lipid's phase transition temperature (Tc).4. High concentration of DHG leading to aggregation.1. Ensure DHG is fully dissolved in the organic solvent before creating the thin film. Gentle warming may be necessary.2. Ensure the lipid film is thin and evenly distributed in the flask for efficient hydration. Avoid thick lipid deposits.3. Warm the hydration buffer to a temperature above the Tc of your lipid mixture (for DHG, this is around 50-53°C) before adding it to the film.[4] Maintain this temperature during hydration.4. Consider reducing the concentration of DHG or co-formulating it with other lipids (e.g., DPPC, cholesterol) to improve the stability of the lipid bilayers.[3][9]
Inconsistent Liposome (B1194612) Size (High Polydispersity Index) 1. Incomplete hydration of the lipid film, resulting in a heterogeneous population of multilamellar vesicles (MLVs).2. Insufficient extrusion or sonication.3. Aggregation of liposomes after preparation.1. Increase hydration time and ensure gentle agitation to fully suspend the lipid film.[11]2. For extrusion, ensure an adequate number of passes (typically 11-21) through the polycarbonate membrane.[11] If using sonication, optimize the sonication time and power, being careful to avoid overheating.3. Analyze the liposome formulation promptly after preparation. If storage is required, keep it at an appropriate temperature and check for changes in particle size before use.
Low Encapsulation Efficiency of Hydrophilic Drugs 1. The lipid concentration is too low.2. The hydration volume is too large relative to the amount of lipid.3. The liposomes are too small or leaky.1. Increase the total lipid concentration to form a sufficient number of vesicles.2. Reduce the volume of the hydration buffer to increase the concentration of the drug to be encapsulated.3. Optimize the lipid composition. Incorporating cholesterol can decrease membrane permeability.[10] Ensure that the extrusion or sonication process is not overly aggressive, which could lead to the formation of very small, leaky vesicles.
Liposome Formulation is Unstable and Aggregates Over Time 1. Unfavorable surface charge leading to vesicle fusion.2. High concentration of liposomes.3. Inappropriate storage temperature.1. Measure the zeta potential of your liposomes. A zeta potential of at least ±30 mV is generally indicative of a stable colloidal dispersion. If needed, incorporate a charged lipid into your formulation.2. Dilute the liposome suspension to a lower concentration.3. Store the formulation at a suitable temperature. For many lipid formulations, refrigeration (4°C) is appropriate, but ensure this is above the gel-to-liquid crystalline phase transition temperature to avoid phase separation and leakage.

Experimental Protocols

Protocol 1: Preparation of DHG-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing large unilamellar vesicles (LUVs) composed of DHG, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and cholesterol.

Materials:

  • This compound (DHG)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform and Methanol (analytical grade)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Round-bottom flask (50 or 100 mL)

  • Rotary evaporator

  • Water bath

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve DHG, DPPC, and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A common molar ratio for stable vesicles is DPPC:Cholesterol:DHG (e.g., 55:40:5). b. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipid mixture (e.g., 50-60°C). c. Gradually reduce the pressure to evaporate the organic solvents, which will result in the formation of a thin, uniform lipid film on the inner wall of the flask. d. Continue to dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[9]

  • Hydration: a. Pre-warm the hydration buffer to a temperature above the lipid mixture's phase transition temperature (e.g., 50-60°C). b. Add the warm buffer to the flask containing the dry lipid film. c. Agitate the flask by hand or vortex until the lipid film is fully suspended. This process may take 30-60 minutes and results in the formation of multilamellar vesicles (MLVs).[11]

  • Extrusion (Sizing): a. Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Transfer the MLV suspension, maintained at a temperature above the Tc, into one of the extruder's syringes. c. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times).[11] This will produce LUVs with a more uniform size distribution.

Protocol 2: Characterization of DHG Liposomes

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration. Measure the particle size and PDI. A PDI value below 0.3 is generally considered acceptable for a monodisperse population.[11]

2. Zeta Potential Analysis:

  • Method: Laser Doppler Velocimetry

  • Procedure: Dilute the liposome suspension in deionized water or a low ionic strength buffer. The measured zeta potential provides information about the surface charge of the liposomes, which is a key indicator of colloidal stability.

Visualized Workflows and Logic

experimental_workflow Diagram 1: Experimental Workflow for DHG Liposome Preparation cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Sizing cluster_3 Step 4: Characterization dissolve Dissolve DHG & other lipids in organic solvent evaporate Evaporate solvent via rotary evaporation dissolve->evaporate dry Dry film under high vacuum evaporate->dry add_buffer Add pre-warmed aqueous buffer dry->add_buffer agitate Agitate to form Multilamellar Vesicles (MLVs) add_buffer->agitate extrude Extrude MLVs through polycarbonate membrane agitate->extrude LUVs Unilamellar Vesicles (LUVs) extrude->LUVs Result dls DLS (Size, PDI) LUVs->dls zeta Zeta Potential (Stability) LUVs->zeta

Caption: Workflow for preparing and characterizing DHG-containing liposomes.

troubleshooting_workflow Diagram 2: Troubleshooting Logic for DHG Aqueous Dispersions cluster_prep Preparation Issues cluster_post Post-Preparation Issues start Problem with Aqueous Dispersion issue_prep Precipitate/Cloudiness during preparation? start->issue_prep issue_post Dispersion unstable (e.g., high PDI, aggregation)? start->issue_post check_temp Is hydration T > Tc? issue_prep->check_temp Yes issue_prep->issue_post No check_film Is lipid film thin & even? check_temp->check_film Yes solution Solution: Adjust Protocol (e.g., Increase T, Co-formulate, Add charged lipid, Optimize extrusion) check_temp->solution No check_conc Is lipid concentration too high? check_film->check_conc Yes check_film->solution No check_conc->solution Yes check_extrusion Sufficient extrusion passes? issue_post->check_extrusion Yes check_charge Is surface charge adequate? check_extrusion->check_charge Yes check_extrusion->solution No check_storage Correct storage conditions? check_charge->check_storage Yes check_charge->solution No check_storage->solution No

Caption: Troubleshooting decision tree for DHG aqueous dispersion issues.

References

storage conditions for 1,2-O-Dihexadecyl-sn-glycerol to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,2-O-Dihexadecyl-sn-glycerol

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the storage and handling of this compound to prevent degradation and ensure experimental consistency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

A1: For maximum stability, this compound should be stored at -20°C.[1][2][3] Some suppliers may also recommend storage at 0-8°C.[4] When stored at -20°C, the compound has been shown to be stable for at least four years.[2][3]

Q2: What are the ideal atmospheric and environmental conditions for storing the compound?

A2: The compound should be stored in a tightly sealed container to prevent exposure to moisture.[5][6] The storage area should be cool, dry, and well-ventilated.[5][6] It is also crucial to keep the compound away from incompatible substances, such as strong oxidizing agents, and sources of ignition.[5][6]

Q3: How does this compound differ from diacylglycerols (DAGs) in terms of stability?

A3: this compound is a dialkyl glyceryl ether, meaning the hexadecyl chains are linked to the glycerol (B35011) backbone via ether bonds.[2] These ether linkages are chemically more stable and resistant to hydrolysis compared to the ester linkages found in diacylglycerols (DAGs). While DAGs can be susceptible to acyl migration and hydrolysis[7], the ether bonds in this compound provide greater stability, which is advantageous for its use in developing stable lipid bilayers for liposomal formulations.[4]

Q4: In what solvents can I dissolve this compound?

A4: this compound is a lipophilic compound with poor solubility in aqueous solutions.[3][8] It is soluble in organic solvents such as ethanol (B145695), Dimethyl sulfoxide (B87167) (DMSO), and Dimethylformamide (DMF).[2][3] For cell culture experiments, preparing a concentrated stock solution in high-quality, anhydrous DMSO or ethanol is a common practice.[7][9]

Troubleshooting Guide

Issue: My this compound precipitates when added to my aqueous cell culture medium or buffer.

This is a frequent challenge due to the compound's hydrophobic nature.

  • Cause 1: Improper Mixing Technique. The lipid does not readily disperse in aqueous solutions and can crash out if not handled correctly.

    • Solution: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO). When preparing the final working solution, add the stock solution dropwise into the pre-warmed (37°C) aqueous medium while gently vortexing or swirling.[7][8] This gradual addition helps to form a fine, homogenous suspension or micelles.[9]

  • Cause 2: High Final Solvent Concentration. The organic solvent used to dissolve the lipid can cause cytotoxicity or insolubility if its final concentration in the medium is too high.

    • Solution: Keep the final concentration of the organic solvent in the cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced artifacts.[9] Always include a vehicle-only control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.[9]

  • Cause 3: Low Temperature of Aqueous Medium. Adding the lipid stock solution to a cold medium can decrease its solubility and promote precipitation.

    • Solution: Always use a pre-warmed (e.g., 37°C) cell culture medium or experimental buffer when preparing your final working solution.[7][9]

Data Presentation

Table 1: Recommended Storage Conditions

ParameterRecommendationSource(s)
Temperature -20°C (for long-term storage)[1][2][3]
0-8°C (for short-term storage)[4]
Stability ≥ 4 years at -20°C[2][3]
Atmosphere Store in a tightly-closed container[5][6]
Environment Cool, dry, well-ventilated area[5][6]
Precautions Keep away from ignition sources and oxidizing agents[5][6]

*Table 2: Solubility Data for 1,2-O-Dihexadecyl-rac-glycerol **

SolventSolubilitySource(s)
Ethanol30 mg/mL[3]
0.5 mg/mL**[2]
Dimethylformamide (DMF)20 mg/mL[3]
Dimethyl sulfoxide (DMSO)5 mg/mL[3]
PBS (pH 7.2)0.25 mg/mL[3]

*Data is for the racemic mixture (rac-glycerol), which has the same chemical formula and similar properties. Solubility can vary based on purity and formulation. ***Data is for the sn-glycerol enantiomer.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

  • Bring the vial of this compound to room temperature.

  • Under sterile conditions, add the required volume of high-quality, anhydrous organic solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration (e.g., 10-50 mM).[7]

  • Ensure the compound is completely dissolved by vortexing. If necessary, gentle warming to 37°C can aid dissolution.[7]

  • Aliquot the stock solution into small, single-use volumes in sterile, tightly-sealed tubes to avoid repeated freeze-thaw cycles and moisture absorption.[7]

  • Store the aliquots at -20°C or -80°C for long-term stability.[7]

Protocol 2: Preparation of a Working Solution for Cell Culture

  • Thaw a single-use aliquot of the concentrated stock solution at room temperature.[7]

  • Pre-warm the required volume of cell culture medium or experimental buffer to 37°C.[9]

  • Calculate the volume of stock solution needed to achieve the final desired working concentration. Ensure the final solvent concentration remains non-toxic to the cells (e.g., <0.5%).[9]

  • While gently swirling or vortexing the pre-warmed medium, add the calculated volume of the stock solution dropwise.[8]

  • Visually inspect the solution to ensure a homogenous suspension.

  • Use the prepared working solution immediately for your experiment. Do not store aqueous dilutions of the lipid.[7]

Visualizations

G cluster_storage Storage Protocol cluster_handling Experimental Handling Store_Solid Store solid at -20°C in a tightly-sealed container Prep_Stock Prepare concentrated stock solution in anhydrous DMSO or Ethanol Store_Solid->Prep_Stock For Use Aliquot Aliquot into single-use tubes Prep_Stock->Aliquot Store_Stock Store aliquots at -20°C or -80°C Aliquot->Store_Stock Thaw Thaw one aliquot Store_Stock->Thaw For Experiment Add_Dropwise Add stock dropwise to medium while mixing Thaw->Add_Dropwise Warm_Medium Warm aqueous medium to 37°C Warm_Medium->Add_Dropwise Use_Immediately Use immediately in experiment Add_Dropwise->Use_Immediately G cluster_checks Troubleshooting Steps cluster_solutions Corrective Actions Start Precipitation Observed in Aqueous Medium Check_Stock Is the stock solution clear? (No precipitation) Start->Check_Stock Check_Solvent Is final solvent concentration <0.5%? Adjust_Conc Adjust volumes to lower solvent concentration Check_Solvent->Adjust_Conc No End Homogenous Suspension Achieved Check_Solvent->End Yes Check_Temp Was the medium pre-warmed to 37°C? Check_Mixing Was stock added dropwise with gentle mixing? Check_Temp->Check_Mixing Yes Warm_Medium Repeat with pre-warmed medium Check_Temp->Warm_Medium No Check_Mixing->Check_Solvent Yes Improve_Mixing Repeat with proper mixing technique Check_Mixing->Improve_Mixing No Check_Stock->Check_Temp Yes Remake_Stock Prepare fresh stock solution Check_Stock->Remake_Stock No Adjust_Conc->Check_Solvent Warm_Medium->Check_Temp Improve_Mixing->Check_Mixing Remake_Stock->Check_Stock

References

Technical Support Center: Purification of Synthetic 1,2-O-Dihexadecyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic 1,2-O-Dihexadecyl-sn-glycerol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Silica (B1680970) Gel Chromatography

Possible Causes:

  • Improper Solvent System: The polarity of the elution solvent may be too high, causing the product to elute too quickly with impurities, or too low, resulting in the product remaining on the column.

  • Column Overloading: Exceeding the binding capacity of the silica gel can lead to poor separation and co-elution of the product with impurities.

  • Product Degradation on Silica: Some lipids can be sensitive to the acidic nature of silica gel, leading to degradation.

  • Irreversible Adsorption: Highly polar impurities or byproducts might bind irreversibly to the silica, trapping some of the product.

Troubleshooting Recommendations:

  • Optimize TLC First: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). A good solvent system should give your product an Rf value of approximately 0.2-0.4.

  • Use a Solvent Gradient: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This often provides better separation than an isocratic elution.

  • Check Sample Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Deactivate Silica Gel: If degradation is suspected, the silica gel can be deactivated by adding a small percentage of a base like triethylamine (B128534) (0.1-1%) to the eluent.

  • Dry Loading: If the crude product has poor solubility in the initial elution solvent, consider dry loading. Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dried silica onto the column.

Issue 2: Product is Not Pure After Column Chromatography (Contaminated with Impurities)

Possible Causes:

  • Inadequate Separation: The chosen solvent system may not be effective at separating the product from specific impurities.

  • Column Channeling: Poorly packed columns can lead to uneven solvent flow and inefficient separation.

  • Fractions Collected are Too Large: Collecting large fractions can lead to the mixing of the product with earlier or later eluting impurities.

Troubleshooting Recommendations:

  • Refine the Solvent System: Test different solvent systems with varying polarities on TLC to achieve better separation between your product and the impurities.

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.

  • Collect Smaller Fractions: Collect smaller fractions and analyze each by TLC to identify the purest fractions containing the desired product.

  • Consider a Second Purification Step: If impurities persist, a second purification method like recrystallization may be necessary.

Issue 3: Difficulty in Recrystallizing the Product

Possible Causes:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Presence of Oily Impurities: Oily impurities can prevent the formation of a crystalline solid.

  • Supersaturation: The solution may be supersaturated, preventing crystal formation.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or very small crystals that are difficult to filter.

Troubleshooting Recommendations:

  • Test Different Solvents: Experiment with a range of solvents or solvent mixtures to find the optimal one for recrystallization. Common solvents for lipids include ethanol, acetone, and mixtures of hexane (B92381) and ethyl acetate (B1210297).

  • Pre-purification: If the product is oily, an initial purification by column chromatography may be necessary to remove the impurities that hinder crystallization.

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: Common impurities can arise from starting materials and side reactions during synthesis. These may include:

  • Unreacted starting materials (e.g., solketal, hexadecyl bromide).

  • Mono-alkylated glycerol (B35011) ethers.

  • Positional isomers (e.g., 1,3-O-Dihexadecyl-glycerol).

  • Byproducts from the removal of protecting groups.

Impurity TypePotential Removal Method
Unreacted Starting MaterialsSilica Gel Chromatography
Mono-alkylated Glycerol EthersSilica Gel Chromatography
Positional IsomersCareful Silica Gel Chromatography, potentially HPLC
Byproducts from DeprotectionAqueous work-up, Silica Gel Chromatography

Q2: What is a good starting solvent system for TLC analysis of this compound?

A2: A good starting point for TLC analysis is a mixture of non-polar and moderately polar solvents. A common system for lipids is a mixture of Hexane and Ethyl Acetate . You can start with a ratio of 9:1 (Hexane:Ethyl Acetate) and adjust the polarity by increasing the proportion of ethyl acetate to achieve an Rf value of 0.2-0.4 for the desired product.

Q3: How can I visualize this compound on a TLC plate?

A3: Since this compound does not have a UV chromophore, you will need to use a staining method for visualization. Common stains for lipids on TLC plates include:

  • Potassium Permanganate (KMnO4) stain: Reacts with compounds that can be oxidized, appearing as yellow spots on a purple background.

  • PMA (Phosphomolybdic Acid) stain: A general stain for organic compounds, often requiring heating to develop the spots.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause lipids to appear as brown spots.

Q4: What are the expected purity levels for synthetic this compound?

A4: Commercially available this compound is often reported with a purity of ≥99% as determined by TLC[1]. Achieving high purity is crucial for its intended applications in drug delivery and biological research.

Experimental Protocols

Protocol 1: Purification by Silica Gel Chromatography

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • TLC plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes

  • Staining solution (e.g., KMnO4)

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or chloroform).

    • Spot the solution on a TLC plate and develop it in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with 9:1 v/v).

    • Visualize the plate using a suitable stain to determine the Rf of the product and impurities. Adjust the solvent system to achieve good separation and an Rf of 0.2-0.4 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane).

    • Carefully apply the sample to the top of the silica gel bed.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution:

    • Begin eluting with the least polar solvent system determined from your TLC analysis.

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. This can be done in a stepwise or continuous gradient.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Monitor the elution of the product by spotting every few fractions on a TLC plate and visualizing with a stain.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for purifying this compound by recrystallization.

Materials:

  • Crude or semi-purified this compound

  • Recrystallization solvent (e.g., ethanol, acetone, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Ice bath

Methodology:

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product and a few drops of the potential solvent.

    • Heat the mixture to see if the solid dissolves. The ideal solvent will dissolve the solid when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper or dry them further in a desiccator under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_result Final Product start Crude Synthetic Product tlc TLC Analysis to Determine Solvent System start->tlc column Silica Gel Column Chromatography tlc->column purity_check Purity Check (TLC/HPLC) column->purity_check recrystallization Recrystallization recrystallization->purity_check Re-assess Purity purity_check->recrystallization If Impure end Pure this compound purity_check->end If Pure

Caption: A general experimental workflow for the purification and analysis of synthetic this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low Purity After Column Chromatography cause1 Poor Solvent System problem->cause1 cause2 Column Overloading problem->cause2 cause3 Column Channeling problem->cause3 solution1 Optimize Solvent System with TLC cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Repack Column Carefully cause3->solution3

Caption: A troubleshooting decision tree for addressing low purity after column chromatography.

References

Technical Support Center: Unilamellar Vesicles with 1,2-O-Dihexadecyl-sn-glycerol (DHG)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preparation of unilamellar vesicles using 1,2-O-Dihexadecyl-sn-glycerol (DHG). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful vesicle formulation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparation of unilamellar vesicles with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor or incomplete hydration of the lipid film. 1. Hydration temperature is too low: DHG is a saturated, long-chain diether lipid, which likely has a high phase transition temperature (Tm). Hydration below the Tm will be inefficient. 2. Uneven lipid film: A thick or non-uniform lipid film will hydrate (B1144303) poorly. 3. Insufficient hydration time: The lipid film may not have had enough time to swell and form vesicles.1. Increase hydration temperature: Ensure the hydration buffer and all subsequent processing steps (e.g., extrusion) are performed at a temperature significantly above the Tm of DHG. For similar long-chain saturated lipids like DSPC, this can be around 65°C.[1] 2. Optimize film formation: Ensure the lipid is fully dissolved in the organic solvent and evaporate the solvent slowly while rotating the flask to create a thin, even film. 3. Increase hydration time: Allow the lipid film to hydrate for at least 1 hour with gentle agitation.
Formation of multilamellar vesicles (MLVs) or large aggregates instead of unilamellar vesicles (LUVs). 1. Inefficient sizing method: Simple hydration of a lipid film naturally produces MLVs.[2][3] 2. Interdigitated gel phase: Saturated ether lipids like DHG may form a highly ordered, interdigitated gel phase, which can be resistant to downsizing. 3. Aggregation of neutral vesicles: DHG is a neutral lipid, and vesicles lacking a surface charge are prone to aggregation due to the absence of electrostatic repulsion.1. Employ extrusion: Use a mini-extruder with polycarbonate membranes of decreasing pore size (e.g., 400 nm followed by 100 nm) to effectively downsize MLVs to LUVs.[4] 2. Process above Tm: Ensure extrusion is performed well above the lipid's phase transition temperature to disrupt ordered phases. 3. Incorporate charged lipids: Include a small percentage (5-10 mol%) of a charged lipid (e.g., dicetyl phosphate (B84403) for negative charge or a cationic lipid) in your formulation to increase electrostatic repulsion between vesicles and prevent aggregation.[5]
Vesicle suspension is cloudy or has visible precipitates. 1. Presence of large, un-extruded MLVs. 2. Vesicle aggregation and fusion over time. 3. Lipid degradation (less common with stable ether lipids). 1. Repeat extrusion: Pass the vesicle suspension through the extruder for additional cycles (typically 11-21 passes are recommended).[4] 2. Incorporate PEGylated lipids: Including a small percentage of a PEGylated lipid can provide steric stabilization and prevent aggregation. 3. Store vesicles properly: Store the final vesicle suspension at 4°C and use them within a reasonable timeframe (e.g., 1-2 weeks).[6]
High polydispersity index (PDI) after extrusion. 1. Insufficient number of extrusion passes. 2. Torn extruder membrane. 3. Extrusion temperature is too low. 1. Increase extrusion cycles: Ensure a sufficient number of passes through the extruder to achieve a homogenous size distribution. 2. Check the membrane: Disassemble the extruder and inspect the polycarbonate membrane for tears. Replace if necessary.[7] 3. Optimize extrusion temperature: Increase the temperature of the extruder to be well above the Tm of your lipid mixture.

Frequently Asked Questions (FAQs)

???+ question "Why are my this compound vesicles aggregating?" this compound is a neutral lipid. Vesicles composed solely of neutral lipids lack electrostatic repulsion and are therefore prone to aggregation and fusion. To mitigate this, consider incorporating a small molar percentage of a charged lipid into your formulation to induce surface charge and promote colloidal stability.

???+ question "What is the expected phase transition temperature (Tm) for DHG, and why is it important?" While specific data for DHG is not readily available, it is a saturated, 16-carbon chain diether lipid. Its Tm is expected to be high, likely comparable to or higher than its ester-linked counterpart, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), which has a Tm of 41°C. For similar long-chain saturated phosphatidylcholines like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), hydration and extrusion are performed at temperatures as high as 65°C.[1] It is crucial to perform all hydration and sizing steps above the Tm to ensure the lipid is in a fluid state, which is necessary for the formation of uniform unilamellar vesicles.

???+ question "Can I use sonication to prepare unilamellar vesicles with DHG?" While sonication can produce small unilamellar vesicles (SUVs), it has several drawbacks, including the potential for lipid degradation and contamination from the sonicator tip.[8] For preparing larger, more uniform unilamellar vesicles (LUVs) with better-defined size distributions, the thin-film hydration followed by extrusion method is generally preferred.

???+ question "How do the ether linkages in DHG affect vesicle properties?" The ether linkages in DHG make the lipid more resistant to chemical and enzymatic degradation (e.g., by phospholipases) compared to ester-linked lipids.[7] This can result in vesicles with enhanced stability, which is advantageous for many drug delivery applications. However, the ether linkage can also influence the packing of the lipid chains, potentially leading to the formation of more ordered or interdigitated phases that can present challenges during vesicle preparation.

???+ question "What are some suitable co-lipids to use with DHG?" To improve the stability and functionality of your DHG vesicles, you can incorporate other lipids. Common choices include:

  • Cholesterol: To modulate membrane fluidity and reduce permeability.
  • Charged lipids (e.g., dicetyl phosphate, stearylamine): To prevent aggregation.
  • PEGylated lipids (e.g., DSPE-PEG2000): To provide steric stabilization and prolong circulation time in vivo.

Quantitative Data Summary

The following table presents typical physicochemical characteristics for unilamellar vesicles prepared with saturated lipids, which can be used as a general reference for what to expect with DHG-containing formulations. Actual values will depend on the specific preparation method and full lipid composition.

Lipid Composition Method Mean Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV)
DSPCThin-Film Hydration & Extrusion100 - 120< 0.1-5 to -15
DSPC:Cholesterol (55:45)Thin-Film Hydration & Extrusion110 - 130< 0.1-3 to -10
2C18E12 (dialkyl ether surfactant)Sonication~51 (bilayer thickness)N/AN/A
2C18E12:DSPC:Chol (1:1:2)Sonication~60 (bilayer thickness)N/AN/A

Data is illustrative and compiled from various sources studying similar lipid systems.[5]

Experimental Protocols

Protocol 1: Preparation of Unilamellar Vesicles by Thin-Film Hydration and Extrusion

This protocol is a widely used method for producing unilamellar vesicles with a controlled size distribution.[4]

Materials:

  • This compound (DHG)

  • Co-lipids (e.g., cholesterol, charged lipid) if desired

  • Chloroform/methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation: a. Dissolve DHG and any other lipids in the chloroform/methanol mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (a temperature of at least 65-70°C is recommended for DHG). d. Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inside of the flask. e. Continue to apply the vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydration: a. Pre-heat the hydration buffer to a temperature above the Tm of the lipids (e.g., 70°C). b. Add the warm buffer to the flask containing the dry lipid film. c. Agitate the flask by hand or in a bath sonicator, keeping it in the warm water bath, until the lipid film is fully suspended. This will form a milky suspension of multilamellar vesicles (MLVs). d. Allow the MLV suspension to hydrate for at least 1 hour at the elevated temperature.

  • Extrusion (Sizing): a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm), and pre-heat the extruder block to the same temperature as the hydration buffer. b. Draw the MLV suspension into a syringe and place it in one side of the extruder. Place an empty syringe on the other side. c. Pass the lipid suspension back and forth through the membrane for an odd number of passes (e.g., 21 times). d. The resulting translucent suspension contains unilamellar vesicles of a more uniform size.

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

DLS is a standard technique for measuring the size distribution and polydispersity of vesicles.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the prepared vesicle suspension in the same buffer used for hydration to a suitable concentration for DLS measurement.

  • Measurement: a. Transfer the diluted sample to a clean cuvette. b. Place the cuvette in the DLS instrument. c. Set the measurement parameters (e.g., temperature, viscosity of the solvent). d. Perform the measurement to obtain the average vesicle diameter (Z-average) and the polydispersity index (PDI). A PDI value below 0.2 indicates a monodisperse population.

  • Zeta Potential (Optional): To assess the surface charge and colloidal stability, measure the zeta potential using the same instrument with an appropriate electrode-containing cuvette.

Visualizations

Diacylglycerol (DAG) Signaling Pathway

This compound (DHG) is a stable analog of diacylglycerol (DAG), a crucial second messenger in cellular signaling. The pathway below illustrates the canonical activation of Protein Kinase C (PKC) by DAG.[9][10][11][12]

DAG_PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 3. Cleaves DAG Diacylglycerol (DAG) (or DHG analog) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 5. Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Conformational Change Downstream Downstream Substrate Phosphorylation PKC_active->Downstream 6. Phosphorylates Ca_release Ca²⁺ Release from ER IP3->Ca_release 4. Triggers Ca_release->PKC_inactive Extracellular_Signal Extracellular Signal Receptor GPCR / RTK Extracellular_Signal->Receptor 1. Binds Receptor->PLC 2. Activates

Caption: Activation of Protein Kinase C (PKC) by Diacylglycerol (DAG).

Experimental Workflow: Vesicle Preparation and Characterization

This diagram outlines the logical flow of preparing and characterizing unilamellar vesicles.

Vesicle_Workflow cluster_prep Vesicle Preparation cluster_char Vesicle Characterization cluster_analysis Data Analysis & Quality Control start 1. Lipid Dissolution (DHG + Co-lipids in Organic Solvent) film 2. Thin-Film Formation (Rotary Evaporation) start->film hydration 3. Hydration (Add Buffer > Tm) film->hydration extrusion 4. Sizing (Extrusion through Membrane) hydration->extrusion dls 5a. Size & PDI Measurement (Dynamic Light Scattering) extrusion->dls Final Vesicle Suspension zeta 5b. Surface Charge Measurement (Zeta Potential) extrusion->zeta tem 5c. Morphology Visualization (Cryo-TEM - Optional) extrusion->tem qc 6. Quality Control Check (Size, PDI, Stability) dls->qc zeta->qc tem->qc qc->start Reformulate if specs not met end Application (e.g., Drug Delivery Studies) qc->end Proceed to Application

References

Technical Support Center: Optimizing Liposome Encapsulation Efficiency with 1,2-O-Dihexadecyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the encapsulation efficiency of liposomes formulated with 1,2-O-Dihexadecyl-sn-glycerol.

Troubleshooting Guides

Low encapsulation efficiency is a common challenge in liposome (B1194612) formulation. The following table outlines potential causes and solutions, with a focus on formulations containing the ether lipid this compound.

Problem Potential Causes Solutions & Optimization Strategies
Consistently Low Encapsulation Efficiency (<10% for hydrophilic drugs, <50% for lipophilic drugs) Drug Properties: Poor aqueous solubility of hydrophilic drugs or poor lipid solubility of lipophilic drugs.For hydrophilic drugs, consider using active loading techniques like creating a pH or ion gradient. For lipophilic drugs, ensure complete solubilization with the lipid mixture in the organic solvent; slight heating or sonication may help.
Lipid Film Formation: Uneven or thick lipid film.Ensure slow and even evaporation of the organic solvent using a rotary evaporator. The resulting film should be a thin, uniform layer on the flask's inner surface.
Hydration Conditions: Inadequate hydration temperature or time.Hydrate the lipid film above the phase transition temperature (Tm) of all lipid components. For formulations with this compound and other saturated lipids like DSPC, this is typically >55°C.[1] Ensure sufficient hydration time (at least 1 hour) with intermittent vortexing.
Lipid Composition: Molar ratio of lipids may not be optimal.Systematically vary the molar ratio of this compound, other phospholipids (B1166683) (e.g., DSPC, DPPC), and cholesterol. The inclusion of cholesterol generally increases bilayer rigidity and can impact encapsulation.[2][3]
Inconsistent Encapsulation Efficiency Between Batches Variability in Protocol Execution: Minor differences in solvent evaporation rate, hydration time, or extrusion pressure.Standardize all protocol steps. Document all parameters for each batch, including evaporation time and temperature, hydration duration, and the number of extrusion cycles.
Inaccurate Lipid or Drug Quantification: Errors in initial weighing of components.Use a calibrated analytical balance and validate the stock concentrations of your drug and lipid solutions.
Low Drug Retention/High Leakage Membrane Fluidity: The lipid bilayer is too fluid, allowing the encapsulated drug to leak out.The use of this compound, an ether lipid, inherently increases membrane stability compared to ester-linked phospholipids due to its resistance to hydrolysis.[4] Increasing the proportion of saturated lipids or cholesterol can further enhance bilayer rigidity.[1][3]
Osmotic Mismatch: Difference in osmolarity between the interior and exterior of the liposomes.Ensure the hydration buffer and the external buffer used for purification have the same osmolarity.
Difficulty Separating Free Drug from Liposomes Inappropriate Separation Technique: The chosen method (e.g., centrifugation, dialysis) is not effective for the specific liposome and drug combination.Size Exclusion Chromatography (SEC) is a robust method for separating liposomes from smaller, unencapsulated drug molecules.[5] Dialysis with an appropriate molecular weight cutoff (MWCO) membrane can also be effective, but may be slower.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using this compound in liposome formulations?

A1: this compound is a dialkyl glycerol (B35011) ether lipid. Unlike phospholipids with ester linkages, the ether bonds in this lipid are resistant to hydrolysis by phospholipases.[4] This results in liposomes with enhanced stability, making them more robust in biological environments and during storage.

Q2: How does the concentration of this compound affect encapsulation efficiency?

A2: While specific quantitative data is limited, the inclusion of saturated, long-chain lipids like this compound generally leads to a more rigid and ordered lipid bilayer.[6] This can improve the retention of encapsulated drugs. However, the optimal concentration will depend on the other lipids in the formulation and the properties of the drug being encapsulated. It is recommended to empirically determine the optimal molar ratio through systematic experimentation.

Q3: What is the role of cholesterol in liposomes containing this compound?

A3: Cholesterol is a crucial component that modulates the fluidity and stability of the lipid bilayer.[2][7] In formulations with saturated lipids like this compound, cholesterol can help to fill in gaps between the lipid molecules, reducing the permeability of the membrane to the encapsulated drug and thereby improving retention and stability.[3] However, excessive cholesterol can sometimes decrease the encapsulation efficiency of certain drugs.[2]

Q4: Which preparation method is best for maximizing the encapsulation efficiency of liposomes with this compound?

A4: The optimal method can depend on the drug's properties.

  • Thin-Film Hydration followed by Extrusion: This is a common and versatile method suitable for both hydrophilic and lipophilic drugs. For hydrophilic drugs, encapsulation efficiency is often improved by multiple freeze-thaw cycles after hydration.[8]

  • Reverse-Phase Evaporation: This method can achieve higher encapsulation efficiencies for hydrophilic molecules compared to the thin-film hydration method as it forms vesicles in a water-in-oil emulsion.[9]

  • Active Loading: For weakly acidic or basic drugs, active loading methods that utilize a transmembrane pH or ion gradient can achieve encapsulation efficiencies greater than 95%.[10]

Q5: How can I accurately measure the encapsulation efficiency?

A5: A common and reliable method involves separating the unencapsulated drug from the liposomes, followed by quantification of the drug in each fraction.

  • Separation: Size Exclusion Chromatography (SEC) is highly effective for this purpose.[5]

  • Quantification: The total drug concentration is measured before separation. After separation, the concentration of the free drug in the eluent is measured. The encapsulated drug can be quantified by lysing the liposomes (e.g., with a detergent like Triton X-100 or a suitable organic solvent) and then measuring the drug concentration. High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy are commonly used for quantification.[11]

The encapsulation efficiency (EE%) is calculated using the following formula:

EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Experimental Protocols

Protocol 1: Preparation of Liposomes using Thin-Film Hydration and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing a hydrophilic drug.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform/Methanol mixture (2:1, v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) containing the hydrophilic drug at a known concentration.

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation: a. Dissolve this compound, DSPC, and cholesterol in the chloroform/methanol mixture in a round-bottom flask at the desired molar ratio (e.g., 45:45:10). b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the Tm of the lipids (e.g., 60-65°C). d. Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, forming a thin, uniform lipid film. e. Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: a. Add the hydration buffer containing the drug, pre-warmed to 60-65°C, to the flask with the lipid film. b. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Sizing by Extrusion: a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). Pre-heat the extruder block to 60-65°C. b. Transfer the MLV suspension to one of the extruder's syringes. c. Pass the suspension through the membrane to the other syringe. Repeat this for an odd number of passes (e.g., 11-21 times) to ensure a uniform size distribution.

Protocol 2: Determination of Encapsulation Efficiency using Size Exclusion Chromatography (SEC)

Materials:

  • Liposome suspension

  • Sephadex G-50 or similar SEC resin

  • Chromatography column

  • Elution buffer (same as the external buffer of the liposomes, e.g., PBS)

  • UV-Vis Spectrophotometer or HPLC system

Methodology:

  • Column Preparation: a. Swell the SEC resin in the elution buffer according to the manufacturer's instructions. b. Pack a column with the swollen resin and equilibrate with at least 3 column volumes of the elution buffer.

  • Separation: a. Carefully load a known volume of the liposome suspension onto the top of the column. b. Begin elution with the buffer. The larger liposomes will pass through the column in the void volume and elute first. The smaller, free drug molecules will enter the pores of the resin and elute later. c. Collect fractions of the eluate.

  • Quantification: a. Total Drug: Before separation, take an aliquot of the original liposome suspension. Lyse the liposomes (e.g., with 1% Triton X-100) and measure the drug concentration (C_total) using a pre-established calibration curve. b. Free Drug: Measure the drug concentration in the fractions corresponding to the elution of the free drug (C_free). c. Encapsulated Drug (Optional but recommended): Pool the fractions containing the liposomes. Lyse the liposomes and measure the drug concentration (C_encapsulated).

  • Calculation:

    • Encapsulation Efficiency (%) = (C_encapsulated / C_total) x 100

    • Alternatively: Encapsulation Efficiency (%) = [(C_total - C_free) / C_total] x 100

Visualizations

TroubleshootingWorkflow Start Low Encapsulation Efficiency CheckDrug Step 1: Evaluate Drug Properties - Hydrophilic or Lipophilic? - Solubility Issues? Start->CheckDrug Initial Observation CheckLipidFilm Step 2: Inspect Lipid Film - Uniform and Thin? CheckDrug->CheckLipidFilm If Drug Properties are Suitable SolutionDrug Adjust Loading Strategy (e.g., Active Loading) CheckDrug->SolutionDrug If Solubility is the Issue CheckHydration Step 3: Verify Hydration Process - Temperature > Tm? - Sufficient Time? CheckLipidFilm->CheckHydration If Film is Good SolutionFilm Optimize Solvent Evaporation (Slow, even rotation) CheckLipidFilm->SolutionFilm If Film is Uneven/Thick CheckComposition Step 4: Analyze Lipid Composition - Optimize Molar Ratios? - Adjust Cholesterol? CheckHydration->CheckComposition If Hydration is Correct SolutionHydration Increase Hydration Temp/Time CheckHydration->SolutionHydration If Temp/Time is Insufficient CheckSizing Step 5: Review Sizing Method - Extrusion Passes? - Sonication Power/Time? CheckComposition->CheckSizing If Composition Seems Reasonable SolutionComposition Systematically Vary Molar Ratios CheckComposition->SolutionComposition If Ratios are Not Optimized SolutionSizing Standardize Sizing Parameters CheckSizing->SolutionSizing If Sizing is Inconsistent End Optimized Encapsulation CheckSizing->End If Sizing is Consistent SolutionDrug->End SolutionFilm->End SolutionHydration->End SolutionComposition->End SolutionSizing->End

Caption: Troubleshooting workflow for low encapsulation efficiency.

LiposomeStructure cluster_bilayer Lipid Bilayer dhg 1,2-O-Dihexadecyl- sn-glycerol dspc DSPC chol Cholesterol lipo_drug Lipophilic Drug lipo_drug->dhg Incorporated within Bilayer core Aqueous Core hydro_drug Hydrophilic Drug hydro_drug->core Encapsulated in

Caption: Liposome with this compound.

References

Technical Support Center: Preventing Aggregation of 1,2-O-Dihexadecyl-sn-glycerol-Containing Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation of stable liposomes incorporating 1,2-O-Dihexadecyl-sn-glycerol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation during their experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the preparation and handling of this compound-containing liposomes.

Q1: My liposome (B1194612) suspension appears cloudy and I see visible aggregates. What is the primary cause of this?

A1: Aggregation in liposome suspensions is often due to a lack of repulsive forces between the vesicles. Neutral liposomes, in particular, have a natural tendency to aggregate to reduce their surface energy in an aqueous environment. The primary causes include:

  • Low Surface Charge: Insufficient electrostatic repulsion between liposomes.

  • Ineffective Steric Hindrance: Lack of a protective hydrophilic layer around the vesicles.

  • Suboptimal Formulation: The lipid composition may not be ideal for stable vesicle formation.

  • Incorrect Preparation Technique: Issues during the hydration or sizing steps can lead to the formation of large, unstable multilamellar vesicles (MLVs).

Q2: How can I increase the stability of my this compound liposomes against aggregation?

A2: There are three main strategies to enhance the stability of your liposomes:

  • Incorporate Charged Lipids: Including a small molar percentage of a charged lipid will impart a net positive or negative surface charge to the liposomes. This creates electrostatic repulsion between the vesicles, preventing them from coming into close contact and aggregating. A zeta potential greater than ±30 mV is generally considered indicative of a stable liposomal suspension[1][2].

  • Add Cholesterol: Cholesterol is a crucial component for modulating membrane fluidity and stability. It can increase the packing of the lipid bilayer, reducing its permeability and increasing its rigidity, which can contribute to overall vesicle stability[3][4][5].

  • Utilize PEGylation: The addition of polyethylene (B3416737) glycol (PEG)-conjugated lipids provides a hydrophilic shield on the surface of the liposomes. This "stealth" layer creates a steric barrier that prevents opsonization by proteins in biological fluids and reduces vesicle-vesicle aggregation[6][7].

Q3: What are some common pitfalls during the thin-film hydration step that can lead to aggregation?

A3: The thin-film hydration process is critical for the formation of uniform liposomes. Common issues include:

  • Incomplete Solvent Removal: Residual organic solvent in the lipid film can interfere with proper hydration and vesicle formation, leading to aggregation. Ensure the film is dried under high vacuum for a sufficient period.

  • Hydration Temperature: The hydration buffer should be heated to a temperature above the gel-liquid crystal phase transition temperature (Tm) of all lipids in the formulation. For this compound, the melting point is between 50-53°C[8]. Therefore, a hydration temperature of 60-65°C is recommended.

  • Inadequate Agitation: Insufficient agitation during hydration can result in incomplete swelling of the lipid film and the formation of large, non-uniform multilamellar vesicles.

Q4: My liposomes have a high Polydispersity Index (PDI) after preparation. How can I achieve a more monodisperse size distribution?

A4: A high PDI indicates a heterogeneous population of liposomes, which can contribute to instability. To achieve a more uniform size distribution:

  • Extrusion: This is the most effective method for sizing liposomes. Passing the multilamellar vesicle suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) will produce unilamellar vesicles with a narrow size distribution[9][10]. Multiple passes through the membrane (typically 11-21) are recommended for optimal results.

  • Sonication: While sonication can also reduce liposome size, it is a harsher method that can lead to lipid degradation and potential contamination from the sonicator tip. Extrusion is generally the preferred method for producing stable, unilamellar vesicles.

Quantitative Data on Liposome Formulations

The following tables provide representative data on how different formulation strategies can impact the physicochemical properties of liposomes containing ether lipids. These values should serve as a guideline for optimizing your own formulations.

Table 1: Effect of Charged Lipids on Zeta Potential and Stability

Formulation (Molar Ratio)Main Lipid ComponentCharged Lipid (10 mol%)Representative Zeta Potential (mV)Stability Prediction
1This compound / Cholesterol (90:10)None (Neutral)-5 to +5Prone to aggregation[11]
2This compound / Cholesterol (80:10)Stearylamine (SA)+30 to +50Stable[1]
3This compound / Cholesterol (80:10)Dihexadecyl phosphate (B84403) (DCP)-30 to -50Stable[1]

Table 2: Influence of PEGylation on Particle Size and Polydispersity Index (PDI)

Formulation (Molar Ratio)Main Lipid ComponentPEG-Lipid (5 mol%)Representative Particle Size (nm)Representative PDI
4This compound / Cholesterol (95:5)None120 - 150< 0.2
5This compound / Cholesterol (90:5)DSPE-PEG(2000)130 - 160< 0.15

Detailed Experimental Protocols

Protocol 1: Preparation of Stable this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with enhanced stability.

Materials:

  • This compound

  • Cholesterol

  • Charged lipid (e.g., Stearylamine for positive charge, or Dihexadecyl phosphate for negative charge) - Optional

  • DSPE-PEG(2000) - Optional

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve this compound and other lipid components (e.g., cholesterol, charged lipid, DSPE-PEG(2000)) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical starting molar ratio for a stable formulation could be this compound:Cholesterol:Charged Lipid (or DSPE-PEG(2000)) of 85:10:5. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to 60-65°C. d. Evaporate the solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask. e. Continue to dry the film under high vacuum for at least 2 hours (or overnight) to ensure complete removal of residual solvent.

  • Hydration: a. Pre-heat the hydration buffer to 60-65°C. b. Add the warm hydration buffer to the flask containing the lipid film. c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended. This will form a milky suspension of multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Extrusion (Sizing): a. Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. Pre-heat the extruder block to 60-65°C. b. Transfer the MLV suspension to one of the extruder syringes. c. Pass the suspension through the membrane to the second syringe. This constitutes one pass. d. Repeat the extrusion for a total of 11 to 21 passes. e. The resulting translucent suspension contains unilamellar vesicles of a relatively uniform size.

Protocol 2: Characterization of Liposomes by Dynamic Light Scattering (DLS)

This protocol outlines the measurement of particle size, polydispersity index (PDI), and zeta potential.

Materials and Equipment:

  • Liposome suspension

  • Hydration buffer

  • Deionized water (for zeta potential)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Cuvettes (disposable or quartz)

Procedure:

  • Particle Size and PDI Measurement: a. Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for the DLS instrument. b. Transfer the diluted sample to a clean cuvette. c. Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C). d. Perform the measurement according to the instrument's software instructions to obtain the Z-average diameter and PDI. A PDI value below 0.2 is generally considered to indicate a monodisperse population.

  • Zeta Potential Measurement: a. Dilute a small aliquot of the liposome suspension in deionized water or a low ionic strength buffer to an appropriate concentration. b. Transfer the diluted sample to a zeta potential measurement cell. c. Place the cell in the instrument. d. Perform the measurement according to the instrument's software instructions. A zeta potential value more positive than +30 mV or more negative than -30 mV is desirable for good stability.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for liposome aggregation.

experimental_workflow Experimental Workflow for Stable Liposome Preparation cluster_prep 1. Lipid Film Preparation cluster_hydration 2. Hydration cluster_sizing 3. Sizing cluster_characterization 4. Characterization dissolve Dissolve Lipids (this compound, Cholesterol, etc.) in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under High Vacuum evaporate->dry add_buffer Add Pre-warmed Hydration Buffer (> Tm) dry->add_buffer Hydrate Film agitate Agitate to Form Multilamellar Vesicles (MLVs) add_buffer->agitate extrude Extrude through 100 nm Membrane (11-21 passes) agitate->extrude Size Reduction ulvs Unilamellar Vesicles (ULVs) extrude->ulvs dls Dynamic Light Scattering (DLS) - Particle Size - Polydispersity Index (PDI) - Zeta Potential ulvs->dls Analyze

Experimental workflow for liposome preparation.

troubleshooting_aggregation Troubleshooting Liposome Aggregation cluster_solutions Troubleshooting Liposome Aggregation start Liposome Aggregation Observed? charge Incorporate Charged Lipids (e.g., 5-10 mol% Stearylamine or DCP) Target Zeta Potential > |30 mV| start->charge Yes peg Incorporate PEG-Lipid (e.g., 2-5 mol% DSPE-PEG2000) start->peg Yes cholesterol Optimize Cholesterol Content (e.g., 10-40 mol%) start->cholesterol Yes extrusion Ensure Sufficient Extrusion (11-21 passes through appropriate pore size) start->extrusion Yes temp Verify Hydration Temperature (> Tm of all lipids, e.g., 60-65°C) start->temp Yes solvent Ensure Complete Solvent Removal (Dry lipid film under high vacuum) start->solvent Yes end Stable Liposome Suspension charge->end peg->end cholesterol->end extrusion->end temp->end solvent->end

References

Technical Support Center: Synthesis of 1,2-O-Dihexadecyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1,2-O-Dihexadecyl-sn-glycerol.

Troubleshooting Low Yields

Low yields in the synthesis of this compound, typically achieved via a Williamson ether synthesis followed by deprotection, can arise from several factors. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Williamson ether synthesis step is resulting in a low yield of the protected intermediate (3-O-Benzyl-1,2-di-O-hexadecyl-sn-glycerol). What are the likely causes?

A1: Low yields in the Williamson ether synthesis are often traced back to issues with the reactants, reaction conditions, or competing side reactions. Here are the primary areas to investigate:

  • Incomplete Deprotonation of the Diol: The reaction requires the formation of a dialkoxide from 3-O-Benzyl-sn-glycerol.

    • Troubleshooting:

      • Base Strength: Ensure you are using a sufficiently strong base to fully deprotonate both hydroxyl groups. Sodium hydride (NaH) is a common and effective choice.

      • Anhydrous Conditions: Sodium hydride reacts violently with water. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, as any moisture will quench the base and reduce the concentration of the active nucleophile.

  • Purity of Reagents:

    • Troubleshooting:

      • Starting Materials: Use high-purity 3-O-Benzyl-sn-glycerol and hexadecyl bromide. Impurities in the starting materials can lead to unwanted side reactions.

      • Solvent Quality: Use anhydrous N,N-dimethylformamide (DMF) or a similar polar aprotic solvent. The presence of water or other protic impurities will negatively impact the reaction.

  • Reaction Temperature and Time:

    • Troubleshooting:

      • The reaction is typically started at a lower temperature (e.g., 0 °C) during the addition of the base and then allowed to warm to room temperature or gently heated to drive the reaction to completion. Insufficient reaction time or temperature can lead to incomplete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Side Reactions:

    • Troubleshooting:

      • E2 Elimination: The primary competing reaction is the E2 elimination of HBr from hexadecyl bromide, which is favored by sterically hindered bases or high temperatures. Using a non-hindered strong base like NaH helps to minimize this.

      • Mono-alkylation: Incomplete deprotonation or insufficient hexadecyl bromide can result in the formation of the mono-alkylated product. Ensure the correct stoichiometry of reagents.

Q2: I am seeing multiple spots on my TLC plate during the Williamson ether synthesis. How can I identify them and improve the selectivity?

A2: Multiple spots on a TLC plate indicate a mixture of starting materials, the desired product, and potentially side products.

  • Identification of Spots:

    • Starting Materials: Run reference spots of your starting materials (3-O-Benzyl-sn-glycerol and hexadecyl bromide) on the same TLC plate.

    • Product: The desired product, 3-O-Benzyl-1,2-di-O-hexadecyl-sn-glycerol, will be significantly less polar than the starting diol and will have a higher Rf value.

    • Side Products: A spot with an intermediate Rf value between the starting diol and the final product could be the mono-alkylated intermediate.

  • Improving Selectivity:

    • Stoichiometry: Ensure you are using a sufficient excess of hexadecyl bromide and base to favor the formation of the di-substituted product.

    • Controlled Addition: Add the hexadecyl bromide slowly to the reaction mixture to maintain a consistent concentration and temperature.

Q3: The deprotection of the benzyl (B1604629) group is incomplete or leading to a low yield of the final product. What should I check?

A3: The final debenzylation step is critical for obtaining pure this compound.

  • Catalyst Activity:

    • Troubleshooting:

      • Catalyst Quality: Use a fresh, high-quality palladium on carbon (Pd/C) catalyst. The activity of the catalyst can diminish over time.

      • Catalyst Loading: Ensure an adequate amount of catalyst is used (typically 5-10 mol%).

  • Hydrogen Source and Pressure:

    • Troubleshooting:

      • Hydrogen Atmosphere: Ensure the reaction vessel is properly purged with hydrogen gas and maintained under a positive pressure of hydrogen (e.g., using a balloon or a hydrogenation apparatus).

      • Solvent: Use a solvent that is compatible with catalytic hydrogenation, such as ethanol (B145695), ethyl acetate (B1210297), or methanol (B129727).

  • Reaction Time:

    • Troubleshooting:

      • Monitor the reaction by TLC until the starting material is completely consumed. Deprotection reactions can sometimes be slow.

Q4: How can I effectively purify the final this compound?

A4: Purification is essential to remove any unreacted starting materials, side products, and residual catalyst.

  • Work-up: After the reaction, the mixture should be filtered to remove the catalyst and washed to remove any inorganic salts.

  • Column Chromatography: Silica (B1680970) gel column chromatography is the most effective method for purifying the final product. A gradient of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used to elute the product. The less polar impurities will elute first, followed by the desired product.

Quantitative Data Summary

StepReagent/ParameterTypical ConditionExpected Outcome/Considerations
Alkylation Starting Material 3-O-Benzyl-sn-glycerolEnsures correct stereochemistry.
Base Sodium Hydride (NaH)Strong, non-hindered base to favor SN2 over E2.
Solvent Anhydrous DMFPolar aprotic solvent to dissolve reactants.
Alkylating Agent Hexadecyl bromidePrimary alkyl halide to minimize elimination.
Temperature 0 °C to RT/gentle heatingControlled temperature to manage reaction rate.
Reaction Time Monitored by TLCTypically several hours to overnight.
Deprotection Catalyst Palladium on Carbon (Pd/C)Standard catalyst for hydrogenolysis.
Hydrogen Source H₂ gasEssential for the reduction reaction.
Solvent Ethanol or Ethyl AcetateProtic solvent suitable for hydrogenation.
Temperature Room TemperatureMild conditions are usually sufficient.
Reaction Time Monitored by TLCCan vary depending on catalyst activity.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is a composite of standard procedures for Williamson ether synthesis and catalytic hydrogenation.

Step 1: Synthesis of 3-O-Benzyl-1,2-di-O-hexadecyl-sn-glycerol (Williamson Ether Synthesis)
  • Preparation: Under an inert atmosphere (argon or nitrogen), add 3-O-Benzyl-sn-glycerol to a round-bottom flask containing anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, ~2.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add hexadecyl bromide (~2.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The product will have a higher Rf value than the starting diol.

  • Work-up: Once the reaction is complete, cautiously quench the excess NaH by the slow addition of methanol at 0 °C. Dilute the mixture with water and extract with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield 3-O-Benzyl-1,2-di-O-hexadecyl-sn-glycerol.

Step 2: Synthesis of this compound (Debenzylation)
  • Preparation: Dissolve the purified 3-O-Benzyl-1,2-di-O-hexadecyl-sn-glycerol in ethanol or ethyl acetate in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask or use a hydrogenation apparatus. Evacuate and backfill the flask with hydrogen several times to ensure an inert atmosphere is replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed. The product will be more polar (lower Rf) than the starting material.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization or silica gel column chromatography if necessary to yield pure this compound.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis cluster_williamson Williamson Synthesis Troubleshooting cluster_deprotection Debenzylation Troubleshooting start Low Yield Observed check_step Identify the problematic step: Williamson Ether Synthesis or Debenzylation? start->check_step williamson Low Yield in Williamson Synthesis check_step->williamson Williamson deprotection Low Yield in Debenzylation check_step->deprotection Debenzylation williamson_q1 Incomplete Deprotonation? williamson->williamson_q1 deprotection_q1 Catalyst Inactive? deprotection->deprotection_q1 williamson_q2 Reagent Purity Issue? williamson_q1->williamson_q2 No williamson_a1 Use stronger base (NaH). Ensure anhydrous conditions. williamson_q1->williamson_a1 Yes williamson_q3 Suboptimal Reaction Conditions? williamson_q2->williamson_q3 No williamson_a2 Use high-purity starting materials. Use anhydrous solvents. williamson_q2->williamson_a2 Yes williamson_q4 Side Reactions Dominating? williamson_q3->williamson_q4 No williamson_a3 Optimize temperature and reaction time. Monitor by TLC. williamson_q3->williamson_a3 Yes williamson_a4 Use non-hindered base. Control temperature. williamson_q4->williamson_a4 Yes end Yield Improved williamson_a1->end williamson_a2->end williamson_a3->end williamson_a4->end deprotection_q2 Insufficient Hydrogen? deprotection_q1->deprotection_q2 No deprotection_a1 Use fresh Pd/C catalyst. Increase catalyst loading. deprotection_q1->deprotection_a1 Yes deprotection_q3 Incomplete Reaction? deprotection_q2->deprotection_q3 No deprotection_a2 Ensure positive H2 pressure. Properly purge system. deprotection_q2->deprotection_a2 Yes deprotection_a3 Increase reaction time. Monitor by TLC. deprotection_q3->deprotection_a3 Yes deprotection_a1->end deprotection_a2->end deprotection_a3->end

Caption: Troubleshooting workflow for low yield.

Synthetic Pathway of this compound

Synthesis_Pathway Synthesis of this compound cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection A 3-O-Benzyl-sn-glycerol reagents1 + 2 eq. Hexadecyl bromide + 2 eq. NaH in Anhydrous DMF A->reagents1 B 3-O-Benzyl-1,2-di-O-hexadecyl-sn-glycerol reagents2 + H2, Pd/C in Ethanol B->reagents2 C This compound reagents1->B reagents2->C

Caption: Synthetic route to the target molecule.

Technical Support Center: Enhancing the Stability of Ether Lipid-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ether lipid-based drug delivery systems. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common stability challenges during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My ether lipid nanoparticle formulation is showing signs of aggregation and an increase in particle size over time. What are the potential causes and solutions?

  • Question: Why is my ether lipid nanoparticle formulation aggregating?

  • Answer: Aggregation in lipid nanoparticle formulations can be caused by several factors, including suboptimal surface charge, inappropriate storage temperature, or issues with the lipid composition. Insufficient zeta potential (a measure of surface charge) can lead to reduced electrostatic repulsion between particles, causing them to clump together. Storage at improper temperatures can also affect lipid mobility and lead to fusion of the nanoparticles.[1][]

    Troubleshooting Steps:

    • Optimize Zeta Potential: Ensure your formulation has a sufficiently high absolute zeta potential (typically > ±30 mV) to maintain colloidal stability. You can modulate the surface charge by incorporating charged lipids into your formulation.

    • Review Storage Conditions: Store your nanoparticle suspension at the recommended temperature, which is often refrigerated (2-8°C) for short-term storage.[3][4][5][6] Avoid repeated freeze-thaw cycles, as this can induce aggregation.[4] For long-term stability, lyophilization (freeze-drying) with a cryoprotectant is recommended.[4]

    • Incorporate PEGylated Lipids: The inclusion of polyethylene (B3416737) glycol (PEG)-conjugated lipids can provide steric hindrance, creating a protective layer around the nanoparticles that prevents aggregation.[7]

2. I am observing drug leakage from my ether lipid liposomes. How can I improve drug retention?

  • Question: What causes the encapsulated drug to leak from my liposomes?

  • Answer: Drug leakage is often a result of instability in the lipid bilayer. This can be influenced by the lipid composition, the phase transition temperature (Tm) of the lipids, and the storage conditions. Formulations with low lipid packing density or those stored at temperatures above their Tm are more prone to leakage.

    Troubleshooting Steps:

    • Incorporate Cholesterol: Cholesterol is a crucial component for enhancing membrane stability and reducing permeability.[7] It intercalates between the lipid molecules, increasing the packing density of the bilayer and thereby reducing drug leakage.[8]

    • Select Lipids with a High Phase Transition Temperature (Tm): Lipids with a higher Tm form more rigid and less permeable membranes at room and physiological temperatures. Using saturated ether lipids can contribute to a higher Tm.

    • Optimize Drug Loading Method: The method used for drug encapsulation can impact stability. Review your loading protocol to ensure it is optimized for your specific drug and lipid system.

3. My formulation's ether lipids seem to be degrading. What are the primary degradation pathways and how can I prevent them?

  • Question: How do ether lipids degrade and what are the prevention strategies?

  • Answer: While ether lipids are significantly more resistant to chemical degradation than ester lipids, they are not entirely immune. The primary degradation pathways for lipids in drug delivery systems are hydrolysis and oxidation.[3][9] Ether lipids are resistant to hydrolysis due to the stable ether bond.[3] However, if the formulation contains any ester-linked components (e.g., helper lipids, PEGylated lipids with ester linkages), those can still be susceptible. Oxidation can occur at any unsaturated (double) bonds within the hydrocarbon chains of the lipids.[3][9]

    Troubleshooting Steps:

    • Use Saturated Lipids: To minimize oxidation, use fully saturated ether lipids which lack double bonds in their hydrocarbon tails.[3]

    • Protect from Light and Oxygen: Store your formulation in amber vials to protect it from light, which can catalyze oxidation.[9][10] Purging the headspace of the vial with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.[3][11]

    • Add Antioxidants: Consider adding a lipid-soluble antioxidant, such as alpha-tocopherol (B171835) (Vitamin E), to your formulation to protect against oxidative damage.[8][10]

    • Control pH: Maintaining a near-neutral pH (around 6.5-7.4) is generally recommended to minimize both acid- and base-catalyzed hydrolysis of any ester-containing components.[3][9]

Quantitative Data Summary

For researchers evaluating the stability of their formulations, the following tables summarize key quantitative parameters from stability studies.

Table 1: Effect of Lipid Composition on Liposome Stability

Lipid Composition (molar ratio)Storage Temperature (°C)Initial Hydrodynamic Diameter (nm)Hydrodynamic Diameter after 4h (nm)Initial Polydispersity Index (PDI)PDI after 4hReference
10:0 TEL:Ph60107.00~112.00~0.17~0.25[12]
7:3 TEL:Ph60107.00~173.10~0.17<0.25[12]
5:5 TEL:Ph6099.64~152.80~0.15<0.25[12]
0:10 TEL:Ph (Pure Phospholipon)6034.56188.300.240.44[12]

TEL: Tetraether lipids; Ph: Phospholipon 100H

Table 2: Influence of Storage Conditions on LNP Stability Over 150 Days

Storage TemperatureStorage pHChange in Gene Silencing EfficacyChange in Particle Size (z-average diameter)Reference
2°C5.0 - 7.0Minimal loss of efficacyStable[4][6]
Room Temperature5.0 - 7.0Significant loss of efficacyIncrease in size[4][6]
-20°C5.0 - 7.0Significant loss of efficacyIncrease in size[4][6]

Experimental Protocols

Protocol 1: Assessment of Physical Stability by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for monitoring the physical stability of ether lipid nanoparticles by measuring particle size and polydispersity index (PDI) over time.

  • Sample Preparation:

    • Prepare your ether lipid nanoparticle formulation at the desired concentration.

    • Divide the formulation into multiple aliquots in appropriate storage vials (e.g., amber glass vials).

    • Store the aliquots under the different conditions being tested (e.g., 4°C, 25°C, 40°C).

  • DLS Measurement (at each time point, e.g., 0, 1, 2, 4, 8 weeks):

    • Before measurement, allow the sample to equilibrate to the temperature of the DLS instrument.

    • Dilute a small aliquot of the nanoparticle suspension with an appropriate filtered buffer (the same as the formulation buffer) to a suitable concentration for DLS analysis. This is to avoid multiple scattering effects.

    • Vortex the diluted sample gently.

    • Transfer the sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., laser wavelength, scattering angle, temperature).

    • Perform at least three replicate measurements for each sample.

  • Data Analysis:

    • Record the z-average diameter and the polydispersity index (PDI).

    • Plot the z-average diameter and PDI as a function of time for each storage condition.

    • An increase in z-average diameter and/or PDI over time indicates particle aggregation and a decrease in physical stability.

Protocol 2: Evaluation of Chemical Stability by HPLC to Quantify Lipid Degradation

This protocol describes how to assess the chemical stability by measuring the degradation of a specific ether lipid over time using High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Charged Aerosol Detector - CAD, or Evaporative Light Scattering Detector - ELSD).

  • Sample Preparation and Storage:

    • Prepare and store your formulation as described in Protocol 1.

  • Lipid Extraction (at each time point):

    • Take a defined volume of your nanoparticle formulation.

    • Perform a lipid extraction using a standard method, such as the Bligh-Dyer or Folch extraction, to separate the lipids from the aqueous components.

    • Evaporate the organic solvent containing the lipids to dryness under a stream of nitrogen.

    • Reconstitute the dried lipid film in a known volume of a suitable solvent for HPLC analysis (e.g., methanol/chloroform mixture).

  • HPLC Analysis:

    • Set up the HPLC system with a suitable column (e.g., a reverse-phase C18 column) and mobile phase gradient.

    • Inject a known volume of the extracted lipid sample.

    • Run the HPLC method to separate the different lipid components.

    • The ether lipid of interest will elute at a specific retention time.

  • Data Analysis:

    • Integrate the peak area of the ether lipid at each time point.

    • Prepare a standard curve using a known concentration of the pure ether lipid to quantify its amount in the samples.

    • Plot the concentration of the intact ether lipid as a function of time for each storage condition.

    • A decrease in the concentration of the parent ether lipid over time indicates chemical degradation.

Visualizations

experimental_workflow cluster_prep Formulation & Storage cluster_testing Stability Testing (at t=0, 1, 2, 4... weeks) cluster_analysis Data Analysis cluster_conclusion Conclusion formulation Prepare Ether Lipid Nanoparticle Formulation aliquot Aliquot into Vials formulation->aliquot storage Store at Different Conditions (T, pH, Light) aliquot->storage dls Physical Stability: Dynamic Light Scattering (DLS) storage->dls hplc Chemical Stability: Lipid Extraction & HPLC storage->hplc size_pdi Analyze Particle Size & PDI (vs. Time) dls->size_pdi lipid_conc Analyze Lipid Concentration (vs. Time) hplc->lipid_conc conclusion Determine Optimal Storage Conditions size_pdi->conclusion lipid_conc->conclusion

Caption: Workflow for assessing the stability of ether lipid nanoparticles.

degradation_pathways cluster_lipids Lipid Types cluster_degradation Degradation Pathways cluster_prevention Prevention Strategies ester_lipid Ester Lipid (e.g., Phosphatidylcholine) hydrolysis Hydrolysis (cleavage of ester bond) ester_lipid->hydrolysis Susceptible oxidation Oxidation (at unsaturated C=C bonds) ester_lipid->oxidation If Unsaturated ether_lipid Ether Lipid (Resistant to Hydrolysis) ether_lipid->oxidation If Unsaturated control_ph Control pH (~7.0) hydrolysis->control_ph Mitigates use_saturated Use Saturated Lipids oxidation->use_saturated Prevents antioxidants Add Antioxidants (e.g., Vitamin E) oxidation->antioxidants Inhibits inert_atm Store under Inert Gas (N2 or Ar) oxidation->inert_atm Prevents troubleshooting_logic cluster_issues Observed Problems cluster_solutions Potential Solutions start Stability Issue Encountered aggregation Aggregation/ Increased Particle Size start->aggregation leakage Drug Leakage start->leakage degradation Lipid Degradation start->degradation optimize_zp Optimize Zeta Potential aggregation->optimize_zp add_peg Incorporate PEG-Lipids aggregation->add_peg control_temp Control Storage Temp. aggregation->control_temp leakage->control_temp add_chol Incorporate Cholesterol leakage->add_chol high_tm Use High Tm Lipids leakage->high_tm use_sat_lipids Use Saturated Lipids degradation->use_sat_lipids add_antiox Add Antioxidants degradation->add_antiox protect_light_o2 Protect from Light/O2 degradation->protect_light_o2

References

analytical techniques to assess the purity of 1,2-O-Dihexadecyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on assessing the purity of 1,2-O-Dihexadecyl-sn-glycerol. It includes frequently asked questions, troubleshooting guides for common analytical techniques, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of this compound?

The primary methods for determining the purity and structure of this compound are Thin-Layer Chromatography (TLC) for rapid qualitative assessment, High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification, and Mass Spectrometry (MS) for molecular weight verification and impurity identification.[1][2]

Q2: My sample is a waxy solid. How should I prepare it for analysis?

For most techniques, the sample must be dissolved in a suitable organic solvent. Chloroform (B151607) or a mixture of chloroform and methanol (B129727) (e.g., 2:1 v/v) is typically effective for dissolving diether lipids like this compound.[3] For HPLC, the sample should be dissolved in the mobile phase or a solvent of weaker or equal elution strength to avoid peak distortion.[4] Always ensure the sample is fully dissolved before injection or spotting.

Q3: Which technique is best for detecting minor impurities?

High-Performance Liquid Chromatography (HPLC), particularly when coupled with a sensitive detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), is highly effective for separating and detecting minor impurities.[1][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it often requires derivatization to increase the volatility of the analyte.[5]

Q4: How can I confirm the stereochemical purity (sn-glycerol configuration)?

Confirming stereochemical purity is challenging and typically requires specialized techniques. Chiral derivatization followed by NMR spectroscopy or chiral chromatography (either HPLC or GC with a chiral column) is the most common approach. For instance, reacting the glycerol (B35011) hydroxyl group with a chiral derivatizing agent can create diastereomers that are distinguishable by NMR.[6]

Purity Assessment Workflow

The following diagram outlines a general workflow for the comprehensive purity analysis of this compound.

cluster_start Initial Assessment cluster_analysis Quantitative & Structural Analysis cluster_results Final Evaluation start Sample Preparation (Dissolve in Organic Solvent) tlc Qualitative Purity Check (TLC) start->tlc hplc Quantitative Purity (HPLC-ELSD/RID) tlc->hplc If single spot, proceed nmr Structural Confirmation (¹H, ¹³C NMR) tlc->nmr data Compile & Analyze Data hplc->data ms Molecular Weight Verification (MS) nmr->ms ms->data report Purity Report Generation data->report

Caption: General workflow for purity analysis of this compound.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting

Q: My spot is streaking up the TLC plate. What should I do?

  • A1: Sample is too concentrated. Dilute your sample solution and re-spot a smaller amount on the plate. Streaking often occurs when the stationary phase is overloaded.[7]

  • A2: Inappropriate solvent system. The solvent may be too polar, or the compound may have acidic/basic properties causing interactions with the silica (B1680970) gel. Try a less polar solvent system or add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the mobile phase.

  • A3: Compound decomposition. The compound might be unstable on the silica plate. This is less common for ether lipids but possible. Run the TLC quickly and visualize it immediately.

start TLC Plate Shows Streaking q1 Is the sample concentration high? start->q1 a1 Action: Dilute sample and re-spot smaller volume. q1->a1 Yes q2 Is the solvent system appropriate? q1->q2 No end Problem Resolved a1->end a2 Action: Adjust solvent polarity. Consider adding modifier (e.g., AcOH, Et₃N). q2->a2 No q3 Is the compound potentially unstable? q2->q3 Yes a2->end a3 Action: Minimize time on silica. Run TLC promptly. q3->a3 Yes a3->end

Caption: Troubleshooting logic for streaking on a TLC plate.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q: The backpressure on my HPLC system is unusually high. What is the cause?

  • A1: Blockage in the system. The most common cause is a clogged column inlet frit or an in-line filter.[8]

  • A2: Precipitated buffer. If using a mobile phase with buffers, salts can precipitate if the organic solvent concentration becomes too high, especially in the pump or mixer.[9]

  • A3: Kinked or blocked tubing. Inspect all PEEK and stainless steel tubing for physical obstructions or kinks.[8]

  • A4: Worn pump seals or faulty check valve. Debris from worn seals can travel downstream and cause blockages. A faulty check valve can also lead to pressure issues.[10]

start High HPLC System Backpressure step1 Action: Disconnect column. Check pressure. start->step1 q1 Is pressure still high? step1->q1 step2 Action: Systematically check for blockages in tubing, injector, and filters. q1->step2 Yes q2 Is pressure normal? q1->q2 No end Problem Resolved step2->end step3 Action: Column is the issue. Back-flush the column. If unresolved, replace frit or the column. q2->step3 Yes step3->end

Caption: Troubleshooting workflow for high HPLC backpressure.

Q: I am seeing peak tailing or splitting in my chromatogram. What can I do?

  • A1: Column overload. Injecting too much sample can cause broad, tailing, or split peaks. Reduce the injection volume or sample concentration.[10]

  • A2: Mismatched injection solvent. The injection solvent should be weaker than or the same as the mobile phase. Injecting in a much stronger solvent can cause peak distortion.[4]

  • A3: Column contamination or degradation. Impurities from previous samples may bind to the column head. A column void (a channel in the packing material) can also cause peak splitting. Try flushing the column with a strong solvent or replacing it.[9]

Data Presentation & Summary

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Alternate Name (S)-2,3-Bis(hexadecyloxy)propan-1-ol[11]
CAS Number 67337-03-5[11]
Molecular Formula C₃₅H₇₂O₃[11]
Molecular Weight 540.94 g/mol [11]
Table 2: Illustrative Analytical Data
TechniqueParameterTypical Expected Value
TLC Rf~0.5 (in 9:1 Hexane:Ethyl Acetate)
HPLC (Normal Phase) Retention Time (tR)Dependent on column and mobile phase
¹H NMR (CDCl₃) Chemical Shift (δ)~3.4-3.7 ppm (glycerol backbone protons), ~0.88 ppm (-CH₃), ~1.25 ppm (-CH₂-)
¹³C NMR (CDCl₃) Chemical Shift (δ)~60-80 ppm (glycerol carbons), ~14-32 ppm (alkyl chain carbons)
Mass Spec (ESI+) [M+Na]⁺~564.0 m/z

Note: The values in Table 2 are illustrative and should be confirmed experimentally with a reference standard.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC)
  • Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[12]

  • Sample Preparation: Prepare a ~1 mg/mL solution of this compound in chloroform.

  • Spotting: Use a capillary tube to spot a small amount of the sample solution onto the origin line. Allow the solvent to fully evaporate.[12]

  • Developing Chamber: Add the developing solvent (e.g., Hexane:Ethyl Acetate 9:1 v/v) to a TLC chamber to a depth of ~0.5 cm. Cover and let the chamber saturate for 5-10 minutes.[12]

  • Development: Place the TLC plate in the chamber, ensuring the origin line is above the solvent level. Allow the solvent front to migrate up the plate until it is ~1 cm from the top.[7]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Let the plate dry. As the compound lacks a UV chromophore, visualize using a chemical stain. A potassium permanganate (B83412) (KMnO₄) stain is effective. Dip the plate in the stain and gently heat with a heat gun until spots appear.[7]

  • Analysis: Calculate the Retention Factor (Rf) value (distance traveled by spot / distance traveled by solvent front). A pure sample should show a single spot.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

This protocol is a starting point for method development, as this compound lacks a UV chromophore, requiring a universal detector like ELSD or RID. A normal-phase separation is often effective for lipids.

  • System: HPLC system equipped with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID).[5]

  • Column: Normal-phase silica or diol column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Hexane and Isopropanol (e.g., 98:2 v/v). All solvents must be HPLC grade.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Settings (ELSD): Nebulizer Temperature: 40°C; Evaporator Temperature: 60°C; Gas Flow (Nitrogen): 1.5 L/min. (These settings may require optimization).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.[5]

  • Injection: Inject 10-20 µL of the sample solution.

  • Analysis: Record the chromatogram. Purity is calculated based on the relative area percentage of the main peak.

Protocol 3: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.[13]

  • Acquisition: Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This requires a longer acquisition time (hundreds or thousands of scans).

  • Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative ratios of protons, confirming the structure. The absence of significant impurity signals indicates high purity. The chemical shifts in the ¹³C NMR spectrum should correspond to the expected carbons of the molecule.[14]

References

Validation & Comparative

Ether-Linked vs. Ester-Linked Lipids: A Comparative Guide for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of lipid chemistry is a critical determinant of a drug delivery system's success. The linkage of the lipid's hydrophobic tails to the glycerol (B35011) backbone—either through an ether or an ester bond—profoundly influences the nanoparticle's stability, drug release profile, and in vivo behavior. This guide provides an objective comparison of ether- and ester-linked lipids, supported by experimental data and detailed protocols to aid in the rational design of lipid-based drug delivery vehicles.

Key Performance Attributes: A Head-to-Head Comparison

The fundamental difference between ether and ester-linked lipids lies in the chemical bond at the sn-1 and sn-2 positions of the glycerol backbone. Ester-linked lipids, such as the commonly used dipalmitoylphosphatidylcholine (DPPC), contain a carbonyl group which is absent in their ether-linked counterparts, like dihexadecylphosphatidylcholine (DHPC). This seemingly subtle variation has significant implications for the physicochemical properties and, consequently, the drug delivery performance of lipid nanoparticles.

Ether-linked lipids are generally recognized for their superior chemical stability.[1] The absence of the carbonyl group makes the ether bond resistant to hydrolysis by esterase enzymes, which are prevalent in biological fluids.[2] This increased stability can translate to longer circulation times in vivo and better protection of the encapsulated drug from degradation. In contrast, the ester linkage is susceptible to enzymatic cleavage, which can be leveraged for controlled drug release at specific sites where esterase activity is elevated.

The choice of linkage also impacts the physical properties of the lipid bilayer. Studies comparing DHPC and DPPC have shown differences in the area per lipid molecule and water permeability.[3][4] These structural variations can influence drug loading capacity and the rate of passive drug leakage from the liposome (B1194612).

Quantitative Data Summary

The following table summarizes key biophysical and performance parameters for representative ether- and ester-linked lipids based on published experimental data.

PropertyEster-Linked (DPPC)Ether-Linked (DHPC)Reference(s)
Area per Lipid (Ų) ~63~65.1[4][5]
Water Permeability (Pf, cm/s at ~50°C) ~0.027~0.022[3][6]
Chemical Stability Susceptible to enzymatic hydrolysisResistant to enzymatic hydrolysis[1][2]

Experimental Protocols

To facilitate a direct comparison of ether- and ester-linked lipid-based drug delivery systems, detailed methodologies for key experiments are provided below.

Liposome Preparation by Thin-Film Hydration

This common technique can be used to prepare both ether- and ester-linked liposomes.

Materials:

  • Ether-linked lipid (e.g., DHPC) or Ester-linked lipid (e.g., DPPC)

  • Cholesterol (optional, for modulating membrane fluidity)

  • Chloroform and Methanol (solvent system)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Drug to be encapsulated

Procedure:

  • Dissolve the lipid(s) and drug (if lipid-soluble) in a chloroform:methanol mixture in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

  • Place the flask under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with an aqueous buffer (containing the drug if water-soluble) by gentle rotation above the lipid's phase transition temperature.

  • To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size.

Determination of Encapsulation Efficiency

This protocol quantifies the amount of drug successfully loaded into the liposomes.

Procedure:

  • Separate the drug-loaded liposomes from the unencapsulated (free) drug using a separation technique such as size exclusion chromatography or centrifugation through a centrifugal filter device.[7]

  • Disrupt the liposomes to release the encapsulated drug using a suitable detergent (e.g., Triton X-100) or solvent.

  • Quantify the concentration of the encapsulated drug using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • The encapsulation efficiency (EE%) is calculated using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

In Vitro Drug Release Assay

This assay measures the rate of drug release from the liposomes under simulated physiological conditions.

Procedure:

  • Place a known concentration of the drug-loaded liposome formulation in a dialysis bag with a molecular weight cut-off that allows the free drug to pass through but retains the liposomes.[8]

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 to simulate blood, or acetate (B1210297) buffer at pH 5.5 to simulate the endosomal environment) maintained at 37°C with constant stirring.[9]

  • At predetermined time points, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the aliquots using an appropriate analytical method.

  • Plot the cumulative percentage of drug released as a function of time.

Serum Stability Assay

This assay assesses the stability of the liposomes in the presence of serum proteins, which can induce drug leakage.

Procedure:

  • Encapsulate a fluorescent marker (e.g., carboxyfluorescein) within the liposomes.

  • Incubate the fluorescently labeled liposomes with fetal bovine serum (FBS) or human serum at 37°C.[10]

  • At various time intervals, measure the increase in fluorescence intensity, which corresponds to the leakage of the marker from the liposomes.

  • The percentage of marker released is calculated relative to the fluorescence intensity after complete liposome lysis with a detergent.[10]

Visualizing Key Concepts

The following diagrams illustrate important concepts and workflows in the comparison of ether- and ester-linked lipids for drug delivery.

experimental_workflow Experimental Workflow for Comparing Lipid Formulations cluster_prep Liposome Preparation cluster_char Characterization cluster_eval Performance Evaluation prep_ether Ether-Linked Liposomes ee Encapsulation Efficiency prep_ether->ee size Size and Zeta Potential prep_ether->size prep_ester Ester-Linked Liposomes prep_ester->ee prep_ester->size release In Vitro Drug Release ee->release stability Serum Stability ee->stability size->release size->stability uptake Cellular Uptake release->uptake stability->uptake

Caption: Workflow for comparing ether- and ester-linked liposomes.

lipid_structure Chemical Structure Comparison cluster_ester Ester-Linked Phospholipid (DPPC) cluster_ether Ether-Linked Phospholipid (DHPC) ester_lipid ether_lipid

Caption: Structures of DPPC (ester-linked) and DHPC (ether-linked).

stability_pathway Degradation Pathways ester Ester-Linked Lipid enzyme Esterase ester->enzyme Hydrolysis ether Ether-Linked Lipid ether->enzyme Resistant degraded Degradation Products enzyme->degraded stable Remains Intact enzyme->stable

Caption: Enzymatic stability of ether- vs. ester-linked lipids.

Conclusion

The selection between ether- and ester-linked lipids for drug delivery is a nuanced decision that depends on the specific therapeutic application. Ether-linked lipids offer enhanced stability, making them suitable for drugs that require protection from degradation and a prolonged circulation time. Conversely, the biodegradable nature of ester-linked lipids can be advantageous for controlled drug release applications. By understanding the fundamental differences and employing rigorous experimental evaluation as outlined in this guide, researchers can make informed choices to optimize the performance of their lipid-based drug delivery systems.

References

The Enduring Signal: Unveiling the Advantages of 1,2-O-Dihexadecyl-sn-glycerol in Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid-mediated signaling, the choice of molecular tools is paramount. While natural diacylglycerols (DAGs) are the endogenous activators of key signaling proteins like Protein Kinase C (PKC), their transient nature poses significant experimental challenges. This guide provides a comprehensive comparison of the synthetic, non-metabolizable DAG analog, 1,2-O-Dihexadecyl-sn-glycerol, with its natural counterparts, highlighting its distinct advantages in providing a stable and sustained signal for robust and reproducible experimental outcomes.

At the heart of cellular communication, diacylglycerols act as critical second messengers, orchestrating a symphony of downstream events. However, their fleeting existence, due to rapid enzymatic degradation, often obscures the intricate details of the signaling cascades they initiate.[1] this compound, a synthetic analog featuring ether linkages in place of the ester bonds found in natural DAGs, emerges as a powerful tool to overcome this limitation. Its resistance to metabolic breakdown offers a prolonged and controlled activation of DAG-effector proteins, enabling a deeper and more precise interrogation of their cellular functions.

Unraveling the Structural Advantage: Ether vs. Ester Linkages

The fundamental difference between this compound and natural diacylglycerols lies in the chemical bond connecting the fatty acid chains to the glycerol (B35011) backbone.

  • Natural Diacylglycerols (Ester-linked): These molecules possess ester bonds which are susceptible to hydrolysis by cellular lipases. This rapid enzymatic breakdown terminates the signaling event.

  • This compound (Ether-linked): The ether linkages in this synthetic analog are resistant to cleavage by most cellular lipases. This inherent stability prevents its rapid degradation, leading to a sustained presence and prolonged biological activity.

This structural distinction is the primary reason for the significant advantages of using this compound in experimental settings.

Performance Comparison: A Tale of Two Signals

The enhanced stability of this compound translates into significant experimental advantages over natural diacylglycerols.

FeatureThis compoundNatural Diacylglycerol (e.g., sn-1,2-dioctanoylglycerol)
Chemical Stability High: Resistant to hydrolysis.Low: Susceptible to hydrolysis by lipases.
Metabolic Stability High: Not readily metabolized.Low: Rapidly metabolized into inactive products.
Duration of Signal Prolonged and sustained.Transient and short-lived.[2]
Experimental Control High: Allows for controlled, long-term stimulation.Low: Rapid degradation complicates long-term studies.
Reproducibility High: Consistent effects due to stability.Variable: Dependent on cellular metabolic activity.
Potency (PKC Activation) Potent activator of PKC isoforms.Potent but transient activator of PKC isoforms.[3]

Delving into the Signaling Pathway: The Role in PKC Activation

Both this compound and natural diacylglycerols are potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in regulating a vast array of cellular processes. The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that recruits the enzyme to the cell membrane and unleashes its catalytic activity.

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_compounds Experimental Tools Signal Agonist (e.g., Growth Factor, Hormone) Receptor Receptor (GPCR/RTK) Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG produces IP3 IP3 PIP2->IP3 produces PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC Downstream Downstream Substrates PKC_active->Downstream phosphorylates PKC_inactive->PKC_active ER Endoplasmic Reticulum IP3->ER binds to Ca2 Ca2+ ER->Ca2 releases Ca2->PKC_inactive co-activates (conventional PKCs) Response Cellular Response (Proliferation, Differentiation, etc.) Downstream->Response Natural_DAG Natural DAG (e.g., sn-1,2-dioctanoylglycerol) Natural_DAG->DAG Lipases Lipases Natural_DAG->Lipases degraded by Synthetic_DAG This compound Synthetic_DAG->DAG Inactive Inactive Metabolites Lipases->Inactive Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis & Comparison Prepare_Cells Prepare Target Cells (e.g., culture, transfect with PKC-GFP) Control Vehicle Control Prepare_Cells->Control Treat_Natural Treat with Natural DAG (e.g., sn-1,2-dioctanoylglycerol) Prepare_Cells->Treat_Natural Treat_Synthetic Treat with This compound Prepare_Cells->Treat_Synthetic Prepare_Reagents Prepare Reagents (this compound, Natural DAG, Assay Buffers) Prepare_Reagents->Control Prepare_Reagents->Treat_Natural Prepare_Reagents->Treat_Synthetic PKC_Activity In Vitro/In-Cell PKC Activity Assay Control->PKC_Activity PKC_Translocation PKC Translocation Imaging Control->PKC_Translocation Downstream_Analysis Downstream Signaling Analysis (e.g., Western Blot for phosphorylated substrates) Control->Downstream_Analysis Treat_Natural->PKC_Activity Treat_Natural->PKC_Translocation Treat_Natural->Downstream_Analysis Treat_Synthetic->PKC_Activity Treat_Synthetic->PKC_Translocation Treat_Synthetic->Downstream_Analysis Quantify_Potency Quantify Potency (EC50, Fold Activation) PKC_Activity->Quantify_Potency Quantify_Duration Quantify Duration of Signal PKC_Translocation->Quantify_Duration Compare_Effects Compare Downstream Effects Downstream_Analysis->Compare_Effects Conclusion Draw Conclusions on Advantages Quantify_Potency->Conclusion Quantify_Duration->Conclusion Compare_Effects->Conclusion

References

biological activity of 1,2-O-Dihexadecyl-sn-glycerol compared to other PKC activators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of several key Protein Kinase C (PKC) activators for researchers, scientists, and drug development professionals. The focus is to present objective performance data, supported by experimental evidence, to aid in the selection of appropriate compounds for research and therapeutic development.

Introduction to Protein Kinase C and its Activators

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses. The activation of conventional and novel PKC isoforms is primarily mediated by the second messenger diacylglycerol (DAG). Several classes of compounds that mimic the action of DAG have been identified and are widely used as pharmacological tools to study PKC function. These include phorbol (B1677699) esters, bryostatins, and ingenol (B1671944) mebutate.

This guide compares the biological activity of the synthetic ether-linked lipid, 1,2-O-Dihexadecyl-sn-glycerol, with other well-characterized PKC activators.

Comparative Analysis of PKC Activator Potency and Isoform Selectivity

The following table summarizes the quantitative data for various PKC activators, focusing on their potency (EC50 or Kᵢ values) and any known isoform preferences. It is important to note that the biological activity of these compounds can be highly dependent on the specific experimental system, including the cell type and the assay conditions.

ActivatorClassPotency (EC₅₀ / Kᵢ)Isoform Preference / Remarks
This compound Ether-linked diacylglycerol analogData not availableLimited evidence suggests that ether-linked diglycerides may not directly activate PKC but could inhibit diacylglycerol kinase or even PKC itself.
Phorbol 12-Myristate 13-Acetate (PMA/TPA) Phorbol EsterPotent activator; EC₅₀ in the nanomolar range (cell-type dependent).Broadly activates conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.
Bryostatin-1 MacrolideKᵢ values: PKCα (1.35 nM), PKCβ2 (0.42 nM), PKCδ (0.26 nM), PKCε (0.24 nM)[1].Shows higher affinity for PKCδ and PKCε[1]. Exhibits a biphasic dose-response.
Ingenol Mebutate Diterpene EsterEffective concentrations in the nanomolar range for cellular effects.Primarily activates PKCδ[2][3][4].
1-Oleoyl-2-acetyl-sn-glycerol (OAG) Diacylglycerol AnalogHalf-maximal activation at ~25 µM in GH3 pituitary cells[5].Broadly activates conventional and novel PKC isoforms.

Signaling Pathways and Mechanisms of Action

The activation of PKC by these compounds initiates a cascade of downstream signaling events. While there are common pathways, some activators exhibit preferences for specific downstream effectors, often linked to their isoform selectivity.

General PKC Activation Pathway

PKC_Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC_active Active PKC DAG->PKC_active Activates Substrate Substrate Proteins PKC_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate PKC_active->pSubstrate GPCR GPCR / RTK GPCR->PLC Activates PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocates to membrane Response Cellular Response pSubstrate->Response

Ingenol Mebutate-Induced PKCδ/MEK/ERK Pathway

Ingenol mebutate shows a preference for activating PKCδ, which in turn can activate the MEK/ERK mitogen-activated protein kinase (MAPK) pathway. This pathway is implicated in the pro-apoptotic and anti-proliferative effects of ingenol mebutate in cancer cells.[3][4][6]

Ingenol_Pathway Ingenol Ingenol Mebutate PKC_delta PKCδ Ingenol->PKC_delta Activates MEK MEK PKC_delta->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Apoptosis Apoptosis / Cell Cycle Arrest ERK->Apoptosis

Experimental Protocols

The following is a generalized protocol for an in vitro PKC activity assay using a radioactive isotope. This method is a gold standard for quantifying kinase activity.

In Vitro PKC Activity Assay ([γ-³²P]ATP)

Objective: To measure the phosphotransferase activity of PKC in the presence of various activators.

Materials:

  • Purified PKC isoforms

  • PKC activator stocks (e.g., PMA, Bryostatin-1, dissolved in DMSO)

  • PKC substrate peptide (e.g., MARCKS-derived peptide)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • [γ-³²P]ATP

  • ATP solution (non-radioactive)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles

  • Stop solution (e.g., 75 mM H₃PO₄)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Lipid Vesicles: Prepare lipid vesicles containing PS and DAG by sonication or extrusion. These are essential for the activation of conventional and novel PKC isoforms.

  • Reaction Mix Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, lipid vesicles, and the specific PKC substrate peptide.

  • Activator Addition: Add the PKC activator of interest at various concentrations to the reaction tubes. Include a vehicle control (DMSO).

  • Enzyme Addition: Add the purified PKC enzyme to the reaction mixture and pre-incubate for a short period at 30°C.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is within the linear range.

  • Stopping the Reaction: Terminate the reaction by adding the stop solution.

  • Substrate Capture: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square. The phosphorylated peptide substrate will bind to the paper.

  • Washing: Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of phosphate (B84403) incorporated into the substrate per unit time to determine the PKC activity. Plot the activity against the activator concentration to determine the EC₅₀ value.

Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, Lipids, Substrate) Start->Prepare_Mix Add_Activator Add PKC Activator Prepare_Mix->Add_Activator Add_Enzyme Add PKC Enzyme Add_Activator->Add_Enzyme Initiate_Reaction Add [γ-³²P]ATP Add_Enzyme->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Spot_Paper Spot on P81 Paper Stop_Reaction->Spot_Paper Wash_Paper Wash P81 Paper Spot_Paper->Wash_Paper Count Scintillation Counting Wash_Paper->Count Analyze Data Analysis (EC₅₀) Count->Analyze End End Analyze->End

Conclusion

The selection of a PKC activator for research or therapeutic development requires careful consideration of its potency, isoform selectivity, and downstream signaling effects. While phorbol esters like PMA are potent and broad-spectrum activators, compounds like Bryostatin-1 and Ingenol Mebutate offer greater isoform selectivity, which can be advantageous for targeting specific cellular pathways.

There is currently a lack of direct evidence in the scientific literature to support the role of this compound as a direct activator of Protein Kinase C. In fact, some studies on structurally related ether-linked lipids suggest they may not activate PKC and could potentially have inhibitory effects on either PKC or other related enzymes in the diacylglycerol signaling pathway. Therefore, for studies requiring direct activation of PKC, the use of well-characterized activators such as phorbol esters, bryostatins, or specific diacylglycerol analogs is recommended.

References

A Comparative Guide to the Stability of Liposomes: The Impact of 1,2-O-Dihexadecyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of liposomes formulated with the ether-linked lipid, 1,2-O-Dihexadecyl-sn-glycerol (DHG), against traditional liposomes composed of ester-linked phospholipids (B1166683) such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). The inclusion of DHG, a diether phosphocholine (B91661) (DHPC), is known to significantly enhance the stability of liposomes, a critical factor for their successful application in drug delivery.[1] This guide presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams to illustrate the underlying principles and workflows.

Executive Summary

Liposomes are versatile nanocarriers for both hydrophilic and hydrophobic drugs, but their clinical application is often hampered by their physical and chemical instability. A promising strategy to overcome this limitation is the incorporation of ether-linked lipids, such as this compound, into the liposomal bilayer. The ether bond in DHG is chemically more stable than the ester bond found in conventional phospholipids like DPPC, rendering the liposomes more resistant to degradation.[1][2] This increased stability translates to a longer shelf-life, reduced drug leakage, and improved performance in vivo.

Data Presentation: A Comparative Analysis

The following tables summarize the expected improvements in the stability of liposomes when this compound is incorporated, as compared to conventional liposomes. The data presented is representative of typical experimental outcomes.

Table 1: Physical Stability Over Time (Storage at 4°C)

Time (Days)Liposome (B1194612) FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0 Conventional (DPPC:Cholesterol)120 ± 2.50.15 ± 0.02-25 ± 1.5
DHG-Liposome (DHG:Cholesterol) 122 ± 2.8 0.16 ± 0.03 -24 ± 1.8
30 Conventional (DPPC:Cholesterol)145 ± 4.10.25 ± 0.04-20 ± 2.1
DHG-Liposome (DHG:Cholesterol) 125 ± 3.1 0.17 ± 0.02 -23 ± 1.9
90 Conventional (DPPC:Cholesterol)180 ± 6.70.38 ± 0.05-15 ± 2.5
DHG-Liposome (DHG:Cholesterol) 128 ± 3.5 0.18 ± 0.03 -22 ± 2.0

Table 2: Drug Leakage at Different Temperatures (24 hours)

Temperature (°C)Liposome FormulationEncapsulated MarkerPercentage Leakage (%)
4 Conventional (DPPC:Cholesterol)Calcein (B42510)~10%
DHG-Liposome (DHG:Cholesterol) Calcein <5%
25 Conventional (DPPC:Cholesterol)Calcein~30%
DHG-Liposome (DHG:Cholesterol) Calcein ~10%
37 Conventional (DPPC:Cholesterol)Calcein>60%
DHG-Liposome (DHG:Cholesterol) Calcein ~20%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Liposome Preparation (Thin-Film Hydration Method)
  • Lipid Film Formation: Dissolve the desired lipids (e.g., DPPC:Cholesterol or DHG:Cholesterol in a 7:3 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids. For drug-loaded liposomes, the drug is dissolved in the hydration buffer.

  • Size Reduction: To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension is subjected to sonication or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

Physical Stability Assessment
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute the liposome suspension in the original hydration buffer.

    • Measure the particle size and PDI using Dynamic Light Scattering (DLS).

    • Repeat the measurements at specified time intervals (e.g., 0, 30, and 90 days) for samples stored at a controlled temperature (e.g., 4°C).

  • Zeta Potential Measurement:

    • Dilute the liposome suspension in the original hydration buffer.

    • Measure the zeta potential using Laser Doppler Velocimetry (LDV).

    • Repeat the measurements at the same time intervals as the particle size analysis.

Drug Leakage Assay (Calcein Leakage)
  • Encapsulation of Calcein: Prepare liposomes as described above, using a self-quenching concentration of calcein (e.g., 50-100 mM) in the hydration buffer.

  • Removal of Unencapsulated Calcein: Separate the calcein-loaded liposomes from the unencapsulated dye using size exclusion chromatography (e.g., a Sephadex G-50 column).

  • Incubation: Incubate the purified liposome suspension at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Fluorescence Measurement: At predetermined time points, measure the fluorescence intensity of the liposome suspension using a fluorometer (Excitation: 495 nm, Emission: 515 nm).

  • Determination of 100% Leakage: Add a lytic agent (e.g., Triton X-100) to the liposome suspension to release all encapsulated calcein and measure the maximum fluorescence intensity.

  • Calculation of Percentage Leakage: Calculate the percentage of calcein leakage at each time point using the following formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where:

    • Ft = fluorescence at time t

    • F0 = initial fluorescence

    • Fmax = maximum fluorescence after adding Triton X-100

Visualizations

Structural Comparison of Lipids

G Structural Comparison of Lipids cluster_0 Ester-Linked Phospholipid (e.g., DPPC) cluster_1 Ether-Linked Phospholipid (e.g., DHG) DPPC Glycerol Backbone Phosphate Headgroup Ester Linkage Saturated Acyl Chains DHG Glycerol Backbone Phosphate Headgroup Ether Linkage Saturated Alkyl Chains DPPC:f2->DHG:f2 More susceptible to hydrolysis DHG:f2->DPPC:f2 More resistant to hydrolysis

Caption: Comparison of ester and ether linkages in phospholipids.

Experimental Workflow for Stability Assessment

G Workflow for Liposome Stability Assessment cluster_prep Liposome Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis at Time Points (t=0, 30, 90 days) prep1 Lipid Film Hydration prep2 Extrusion/Sonication prep1->prep2 storage Store at controlled temperature (e.g., 4°C) prep2->storage analysis1 Particle Size & PDI (DLS) storage->analysis1 analysis2 Zeta Potential (LDV) storage->analysis2 analysis3 Drug Leakage Assay storage->analysis3

Caption: Experimental workflow for assessing the long-term stability of liposomes.

Mechanism of Enhanced Stability

G Mechanism of Enhanced Stability with DHG cluster_conventional Conventional Liposome (Ester-Linked) cluster_dhg DHG-Liposome (Ether-Linked) ester_bond Ester Bond hydrolysis Hydrolysis ester_bond->hydrolysis degradation Liposome Degradation & Drug Leakage hydrolysis->degradation ether_bond Ether Bond resistance Resistance to Hydrolysis ether_bond->resistance stability Enhanced Stability & Reduced Drug Leakage resistance->stability

Caption: The ether linkage in DHG enhances liposome stability by resisting hydrolysis.

References

In Vivo Performance of 1,2-O-Dihexadecyl-sn-glycerol (DHG)-Based Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of nanoparticles formulated with 1,2-O-Dihexadecyl-sn-glycerol (DHG) against other common lipid-based nanoparticle alternatives. The information presented is supported by experimental data to aid in the selection of optimal drug delivery platforms for preclinical and clinical research.

Introduction: The Significance of Ether Linkages in Nanoparticle Stability

This compound is a diether lipid, distinguished from more commonly used ester-linked lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) by the presence of ether bonds connecting the hydrophobic alkyl chains to the glycerol (B35011) backbone. This structural difference has significant implications for the in vivo performance of nanoparticles. Ether linkages are inherently more resistant to chemical and enzymatic degradation, particularly by phospholipases, which are prevalent in biological environments. This increased stability can translate to longer circulation times, reduced premature drug leakage, and improved overall therapeutic efficacy.

Comparative Analysis of Physicochemical and In Vivo Properties

The selection of a lipid excipient is a critical determinant of a nanoparticle's in vivo fate. This section compares key performance parameters of DHG-based nanoparticles with those of well-established alternatives.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data for DHG-based nanoparticles and their alternatives. It is important to note that direct head-to-head in vivo comparative studies for DHG-based nanoparticles are limited in the literature. Therefore, some of the presented data is inferred from studies on ether-linked lipids in general, in comparison to ester-linked lipids.

Table 1: Physicochemical Properties
Lipid Type Linkage Type Phase Transition Temperature (Tm) Membrane Packing
This compound (DHG)Ether~48 °C (for DHPC)More ordered and tightly packed
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)Ester~55 °CLess ordered compared to ether lipids
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)Ester~41 °CFluid at physiological temperature
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)Ester~23 °CHighly fluid at physiological temperature
Table 2: In Vivo Performance Indicators
Nanoparticle Formulation Key Lipid In Vivo Stability Circulation Half-life (t1/2) Primary Accumulation Sites
DHG-based Liposomes (inferred)DHG (Ether-linked)High resistance to enzymatic degradation.[1]Potentially longer than ester-linked counterpartsLiver, Spleen.[1]
DSPC-based LiposomesDSPC (Ester-linked)Susceptible to enzymatic degradationVariable, dependent on formulation (e.g., PEGylation)Liver, Spleen, Tumors (via EPR effect)
DOPE-containing LiposomesDOPE (Ester-linked)Prone to form non-bilayer structures, can enhance endosomal escapeGenerally shorter unless stabilizedLiver, Tumors
Polymeric Nanoparticles (e.g., PLGA)N/ABiodegradable via hydrolysis of ester bondsTunable based on polymer molecular weight and compositionLiver, Spleen, Tumors

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments.

In Vivo Biodistribution Study Protocol
  • Nanoparticle Preparation and Labeling:

    • Synthesize nanoparticles (e.g., DHG-based liposomes) using a standard method such as thin-film hydration followed by extrusion.

    • For quantitative analysis, radiolabel the nanoparticles with a gamma-emitting isotope (e.g., Indium-111) or incorporate a fluorescent dye.

  • Animal Model:

    • Utilize appropriate animal models (e.g., tumor-bearing mice for cancer studies).

    • Administer the labeled nanoparticles intravenously via the tail vein.

  • Sample Collection and Analysis:

    • At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize the animals.

    • Collect blood and major organs (liver, spleen, kidneys, lungs, heart, and tumor).

    • Measure the radioactivity in each sample using a gamma counter or quantify fluorescence using an in vivo imaging system.

    • Express the data as a percentage of the injected dose per gram of tissue (%ID/g).[1]

Pharmacokinetic Study Protocol
  • Nanoparticle Administration:

    • Administer the nanoparticle formulation to the animal model (e.g., rats) via intravenous injection at a defined dose.

  • Blood Sampling:

    • Collect blood samples at various time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24 hours) post-injection.

  • Drug Quantification:

    • Process the blood samples to separate plasma.

    • Quantify the concentration of the encapsulated drug in the plasma using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Plot the plasma concentration-time curve.

    • Calculate key pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and clearance (CL) using appropriate software.[2]

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy where targeted nanoparticles are often employed.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Activates NP Targeted Nanoparticle (e.g., with anti-EGFR Ab) NP->EGFR Binds & Inhibits

Caption: EGFR signaling pathway and nanoparticle-based inhibition.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for the in vivo evaluation of a novel nanoparticle formulation.

in_vivo_workflow cluster_prep Formulation & Characterization cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Conclusion prep Nanoparticle Formulation (e.g., DHG-based) labeling Labeling (Fluorescent or Radioactive) prep->labeling physchem Physicochemical Characterization (Size, Zeta, Drug Load) labeling->physchem injection IV Injection into Animal Model physchem->injection pk_study Pharmacokinetic Study (Blood Sampling) injection->pk_study bd_study Biodistribution Study (Organ Collection) injection->bd_study efficacy_study Therapeutic Efficacy (Tumor Growth Monitoring) injection->efficacy_study pk_analysis Pharmacokinetic Modeling pk_study->pk_analysis bd_analysis Quantification of Tissue Accumulation bd_study->bd_analysis efficacy_analysis Tumor Growth Inhibition Analysis efficacy_study->efficacy_analysis conclusion Comparative Performance Evaluation pk_analysis->conclusion bd_analysis->conclusion efficacy_analysis->conclusion

Caption: Workflow for in vivo evaluation of nanoparticles.

Conclusion

Nanoparticles formulated with the ether-linked lipid this compound hold significant promise for in vivo drug delivery applications. The inherent resistance of the ether bond to enzymatic degradation suggests a potential for enhanced stability and prolonged circulation compared to their ester-linked counterparts. This can lead to improved drug accumulation at target sites and potentially greater therapeutic efficacy. While direct, comprehensive in vivo comparative studies are still emerging, the fundamental biophysical properties of ether lipids provide a strong rationale for their further investigation and development in advanced drug delivery systems. Researchers are encouraged to consider these advantages when designing novel nanoparticle formulations for challenging therapeutic applications.

References

A Comparative Guide to Alternatives for 1,2-O-Dihexadecyl-sn-glycerol in Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of lipid components is a critical determinant of a liposomal formulation's success, influencing its stability, drug encapsulation efficiency, and in vivo performance. 1,2-O-Dihexadecyl-sn-glycerol, a diether lipid, is known for its high chemical stability due to the ether linkages replacing the more common ester bonds found in many phospholipids (B1166683). This increased stability can be advantageous for developing robust drug delivery systems. However, a range of alternative lipids, each with unique physicochemical properties, are available and may offer distinct advantages depending on the specific application.

This guide provides an objective comparison of several alternatives to this compound, focusing on their performance in liposome (B1194612) formulations. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in making informed decisions for their drug delivery research.

Performance Comparison of Liposomal Lipids

The choice of the primary structural lipid in a liposome formulation significantly impacts its key performance characteristics. Below is a comparative summary of this compound and its alternatives. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature. The data presented is compiled from various studies to provide a general overview.

LipidAcyl/Alkyl ChainPhase Transition Temp (Tm)Encapsulation Efficiency (%)Stability (Drug Retention)Key Features & Implications
This compound (DHG) C16:0 (Hexadecyl) Ether~48°C73-85% (for hydrophilic drugs)[1]HighEther linkages provide superior resistance to chemical and enzymatic degradation, leading to more stable liposomes suitable for long-term storage and harsh conditions.[1]
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) C18:0 (Stearoyl) Ester~55°C[2][3]~87% (for CBD)[4], 2.95% (for inulin)[3]High (85-87% retention over 48h)[3]Long saturated acyl chains lead to a rigid, ordered, and less permeable membrane at physiological temperatures, minimizing premature drug leakage.[2]
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) C16:0 (Palmitoyl) Ester~41°C[3]~63% (for CBD)[4], 2.13% (for inulin)[3]Moderate (61-62% retention over 24-48h)[3]Tm is close to physiological temperature, which can lead to increased drug release at the target site. Less stable than DSPC.[5]
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) C14:0 (Myristoyl) Ester~23°C[6]96% (for fluorescein-sodium)[7], 2.25% (for inulin)[3]Low (47-54% retention over 15 min)[3]Exists in a fluid, liquid-crystalline state at physiological temperature, leading to more permeable and less stable liposomes.[6]
Tetraether Lipids (e.g., from Thermoplasma acidophilum) C40 Isoprenoid EtherHigh (stable up to 85°C)[8]~20-23% (for 5(6)-carboxyfluorescein)[9]Very HighBipolar lipids that span the entire membrane, forming a monolayer that is exceptionally stable against high temperatures, extreme pH, and enzymatic degradation.[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are detailed protocols for key experiments cited in the comparison of liposomal formulations.

Liposome Preparation: Thin-Film Hydration Followed by Extrusion

This is a widely used method for producing unilamellar liposomes with a controlled size distribution.[10][11][12][13][14]

Materials:

  • Lipid(s) of choice (e.g., this compound, DSPC, Cholesterol)

  • Chloroform and/or Methanol (B129727) (analytical grade)

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Film Formation: Dissolve the desired lipids in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. The molar ratio of the lipids should be selected based on the desired formulation.

  • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the primary lipid.

  • Apply a vacuum to evaporate the organic solvent, creating a thin, uniform lipid film on the inner surface of the flask. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[12]

  • Hydration: Add the hydration buffer, pre-warmed to a temperature above the lipid Tc, to the flask containing the dry lipid film.

  • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Extrusion (Sizing): Assemble the liposome extruder with the desired polycarbonate membrane pore size (e.g., 100 nm).

  • Transfer the MLV suspension to one of the extruder syringes.

  • Force the suspension back and forth through the membrane for a set number of passes (e.g., 11-21 times) to produce unilamellar vesicles (LUVs) with a more uniform size distribution.[14]

Stability Assay: Calcein (B42510) Leakage

This assay measures the release of an encapsulated fluorescent marker over time to assess liposome stability and membrane integrity.[7][15][16]

Materials:

  • Calcein

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Triton X-100 (10% solution)

  • Fluorometer

Protocol:

  • Liposome Preparation with Encapsulated Calcein: Prepare liposomes using the thin-film hydration method as described above, using a self-quenching concentration of calcein (e.g., 50-100 mM) in the hydration buffer.

  • Removal of Unencapsulated Calcein: Separate the calcein-loaded liposomes from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column equilibrated with PBS. Collect the liposome-containing fractions (typically the void volume).

  • Leakage Measurement: Dilute the purified liposome suspension in PBS to a suitable concentration in a cuvette.

  • Incubate the cuvette at a desired temperature (e.g., 37°C) and monitor the increase in fluorescence over time using a fluorometer (Excitation: 495 nm, Emission: 515 nm). The initial fluorescence (F₀) represents the baseline leakage.

  • At the end of the experiment, add a small volume of 10% Triton X-100 to completely lyse the liposomes and release all encapsulated calcein. Measure the maximum fluorescence (F_max).

  • Calculation of Percent Leakage: The percentage of calcein leakage at a given time point (t) is calculated using the following formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100 where F_t is the fluorescence at time t.

Encapsulation Efficiency Determination: High-Performance Liquid Chromatography (HPLC)

This method is used to quantify the amount of drug successfully encapsulated within the liposomes.[17][18][19]

Materials:

  • Drug-loaded liposome suspension

  • Mobile phase for HPLC

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Size-exclusion chromatography (SEC) column or centrifugal filter units (e.g., Amicon Ultra)

  • Methanol or other suitable solvent to dissolve lipids

Protocol:

  • Separation of Free Drug: Separate the unencapsulated (free) drug from the liposomes. This can be achieved by:

    • Size-Exclusion Chromatography: Pass the liposome suspension through an SEC column. The liposomes will elute in the void volume, while the smaller, free drug molecules will be retained and elute later.

    • Centrifugal Filtration: Place the liposome suspension in a centrifugal filter unit with a molecular weight cutoff that retains the liposomes but allows the free drug to pass through. Centrifuge according to the manufacturer's instructions.

  • Quantification of Free Drug: Analyze the collected filtrate (containing the free drug) by HPLC to determine the concentration of the unencapsulated drug (C_free).

  • Quantification of Total Drug: Take a known volume of the original, unseparated liposome suspension. Add methanol or another suitable solvent to disrupt the liposomes and release the encapsulated drug. Analyze this solution by HPLC to determine the total drug concentration (C_total).

  • Calculation of Encapsulation Efficiency: The encapsulation efficiency (EE%) is calculated using the following formula: EE% = [(C_total - C_free) / C_total] * 100

In Vitro Cytotoxicity Assay: MTT Assay

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for evaluating the cytotoxicity of drug-loaded liposomes.[20][21][22][23][24]

Materials:

  • Cell line of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the drug-loaded liposomes, free drug, and empty liposomes (as controls). Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells: % Cell Viability = (Absorbance_treated / Absorbance_control) * 100

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram outlines the general workflow for the preparation and characterization of liposomes.

ExperimentalWorkflow cluster_prep Liposome Preparation cluster_char Characterization cluster_invitro In Vitro Studies lipid_dissolution Lipid Dissolution (e.g., DHG, DSPC, Chol) film_formation Thin Film Formation (Rotary Evaporation) lipid_dissolution->film_formation hydration Hydration (Aqueous Buffer +/- Drug) film_formation->hydration sizing Sizing (Extrusion) hydration->sizing size_zeta Particle Size & Zeta Potential sizing->size_zeta ee Encapsulation Efficiency sizing->ee stability Stability (e.g., Calcein Leakage) sizing->stability release In Vitro Drug Release sizing->release cytotoxicity Cytotoxicity Assay (MTT) sizing->cytotoxicity uptake Cellular Uptake sizing->uptake

A generalized workflow for the preparation and characterization of liposomal formulations.

Potential Cellular Signaling Pathways Influenced by Ether Lipids

Ether lipids, including this compound, and their metabolites can participate in cellular signaling cascades. The incorporation of such lipids into liposomes may, upon cellular uptake and lipid metabolism, influence these pathways.

SignalingPathways cluster_membrane Cell Membrane cluster_cell Intracellular Signaling liposome Ether Lipid-Containing Liposome pkc Protein Kinase C (PKC) liposome->pkc Metabolites (e.g., DAG analogs) pi3k PI3K liposome->pi3k Metabolites (e.g., DAG analogs) erk ERK pkc->erk akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation apoptosis Inhibition of Apoptosis akt->apoptosis erk->proliferation

Potential influence of ether lipid metabolites on cellular signaling pathways like PKC and PI3K/Akt.

Conclusion

While this compound offers the advantage of high stability due to its ether linkages, several alternatives present a range of properties that can be tailored to specific drug delivery needs. Saturated phospholipids like DSPC also provide high stability and are widely used in clinically approved formulations. Lipids with lower phase transition temperatures, such as DMPC, may be suitable for applications requiring more fluid membranes and faster drug release. For extreme stability requirements, tetraether lipids represent a promising, albeit less common, alternative. The choice of lipid should be guided by the desired characteristics of the final liposomal product, including its stability, drug release profile, and intended biological interactions. The experimental protocols provided herein offer a starting point for the systematic evaluation of these different lipid components in the development of novel and effective liposomal drug delivery systems.

References

Ether vs. Ester Lipid Vesicles: A Comparative Analysis of Drug Release Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of lipid chemistry in vesicular drug delivery systems is a critical determinant of therapeutic efficacy. This guide provides an objective comparison of drug release from vesicles formulated with ether lipids versus traditional ester lipids, supported by experimental data and detailed methodologies.

The fundamental difference between these two classes of lipids lies in the linkage of the hydrophobic acyl chains to the glycerol (B35011) backbone. Ester lipids possess an ester bond (-O-C=O), which is susceptible to hydrolysis, while ether lipids feature a more chemically stable ether bond (-O-). This seemingly subtle molecular variation has profound implications for the stability of the resulting vesicles and, consequently, their drug release characteristics. Ether lipid-based vesicles are emerging as a robust alternative to their ester-based counterparts, offering enhanced stability and more controlled drug release profiles, particularly for long-term delivery applications.

Key Performance Metrics: A Tabular Comparison

The following tables summarize the key differences in physicochemical properties and drug release behavior between ether and ester lipid vesicles, based on available experimental data.

Table 1: Physicochemical Properties of Ether vs. Ester Lipids

PropertyEther LipidsEster LipidsSignificance in Drug Delivery
Chemical Linkage Ether (-O-)Ester (-O-C=O)The ether bond is significantly more resistant to chemical hydrolysis over a wider pH range compared to the ester bond.[1]
Enzymatic Stability High resistance to degradation by esterase enzymes.[1]Readily degraded by esterases, which are prevalent in the body.[1]Enhanced enzymatic stability of ether lipids leads to longer circulation times and more predictable in vivo drug release.
Membrane Permeability Generally lower permeability to water and small solutes.[2][3]Higher permeability compared to ether lipid bilayers.Lower permeability of ether lipid vesicles contributes to better drug retention and reduced leakage.
Bilayer Stability Increased resistance to degradation by lysosomal enzymes in vivo.More susceptible to enzymatic degradation within cells.Ether lipid vesicles are more likely to remain intact for longer periods within the endo-lysosomal pathway, allowing for more sustained intracellular drug release.

Table 2: Comparative Drug Release Characteristics

ParameterEther Lipid VesiclesEster Lipid VesiclesRationale
Drug Leakage LowerHigherThe higher chemical and enzymatic stability of the ether linkage, coupled with potentially lower membrane permeability, results in reduced premature drug leakage.[1][3]
Release Profile Slower, more sustained releaseFaster, often with an initial burst releaseThe robust nature of the ether lipid bilayer slows down the diffusion of the encapsulated drug across the membrane.
Controllability More predictable and controllable releaseRelease can be more variable due to susceptibility to environmental factors (pH, enzymes).The inherent stability of ether lipids allows for a more consistent and reproducible drug release profile.

Note: The data presented is a synthesis from multiple sources and direct head-to-head quantitative comparisons of drug release for the same drug under identical conditions are limited in publicly available literature. The comparative release characteristics are based on the well-documented superior stability of ether lipids.

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and evaluation of lipid vesicles. Below are standard protocols for vesicle preparation and in vitro drug release assessment that can be applied to both ether and ester lipid formulations for comparative analysis.

Protocol 1: Liposome (B1194612) Preparation by Thin-Film Hydration-Extrusion

This is a common and reliable method for producing unilamellar vesicles of a defined size.

Materials:

  • Ether or Ester Phospholipid (e.g., 1,2-dihexadecyl-sn-glycero-3-phosphocholine (DHPC) for ether, or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) for ester)

  • Cholesterol (optional, for membrane stabilization)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Drug to be encapsulated

Procedure:

  • Lipid Film Formation: Dissolve the lipid (and cholesterol, if used) in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with the aqueous buffer containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature (Tc) of the lipid while agitating the flask. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is repeated multiple times to ensure homogeneity.[4]

  • Purification: Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

Protocol 2: In Vitro Drug Release Assay using the Dialysis Method

This method is widely used to assess the release of a drug from nanoparticles into a release medium over time.[5]

Materials:

  • Drug-loaded liposome suspension

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Release medium (e.g., PBS, pH 7.4, sometimes with serum to mimic physiological conditions)

  • Shaking incubator or water bath maintained at 37°C

Procedure:

  • Sample Preparation: Place a known volume of the drug-loaded liposome suspension into the dialysis bag and securely seal it.

  • Release Study: Immerse the sealed dialysis bag in a known volume of the pre-warmed release medium.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Visualizing the Concepts

The following diagrams, created using the DOT language, illustrate the key structural differences and experimental workflows.

cluster_ester Ester Lipid Structure cluster_ether Ether Lipid Structure ester_lipid Glycerol Backbone ester_headgroup Polar Head Group ester_lipid->ester_headgroup ester_link1 Ester Bond (-O-C=O) ester_lipid->ester_link1 ester_link2 Ester Bond (-O-C=O) ester_lipid->ester_link2 ester_chain1 Fatty Acid Chain 1 ester_chain2 Fatty Acid Chain 2 ester_link1->ester_chain1 ester_link2->ester_chain2 ether_lipid Glycerol Backbone ether_headgroup Polar Head Group ether_lipid->ether_headgroup ether_link1 Ether Bond (-O-) ether_lipid->ether_link1 ether_link2 Ether Bond (-O-) ether_lipid->ether_link2 ether_chain1 Fatty Alcohol Chain 1 ether_chain2 Fatty Alcohol Chain 2 ether_link1->ether_chain1 ether_link2->ether_chain2

Caption: Molecular structures of ester and ether lipids.

start Lipid Dissolution in Organic Solvent film Thin-Film Formation (Rotary Evaporation) start->film hydration Hydration with Aqueous Drug Solution film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion through Polycarbonate Membranes mlv->extrusion ulv Unilamellar Vesicles (ULVs) extrusion->ulv purification Purification (Dialysis/Chromatography) ulv->purification final Drug-Loaded Vesicles purification->final

Caption: Experimental workflow for liposome preparation.

cluster_release Comparative Drug Release start Drug-Loaded Vesicles in Dialysis Bag release_medium Immerse in Release Medium (e.g., PBS at 37°C) start->release_medium sampling Sample Release Medium at Time Intervals release_medium->sampling quantification Quantify Released Drug (e.g., HPLC, UV-Vis) sampling->quantification analysis Calculate Cumulative Drug Release (%) quantification->analysis ester_vesicle Ester Lipid Vesicle drug_release_ester Faster Release ester_vesicle->drug_release_ester ether_vesicle Ether Lipid Vesicle drug_release_ether Slower Release ether_vesicle->drug_release_ether

Caption: Workflow for in vitro drug release testing.

References

Validating the Role of 1,2-O-Dihexadecyl-sn-glycerol in Mimicking Membrane Domains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,2-O-Dihexadecyl-sn-glycerol's performance in mimicking membrane domains, particularly lipid rafts, against other common alternatives. The information presented is supported by experimental data from various studies to assist in the selection of appropriate molecules for creating artificial membrane systems for research and drug development purposes.

Introduction to Membrane Domains and the Role of Mimics

Cell membranes are not homogenous structures but are organized into specialized microdomains, often called lipid rafts. These domains are enriched in specific lipids, such as cholesterol and sphingolipids, and play crucial roles in cellular processes like signal transduction.[1][2][3] The study of these domains in their native environment is challenging, leading researchers to use model membrane systems. Molecules like this compound, a synthetic ether lipid, are employed to create artificial domains that mimic the properties of natural lipid rafts.[1][2][3]

This compound is a diether lipid, meaning its acyl chains are linked to the glycerol (B35011) backbone via ether bonds, in contrast to the more common ester bonds found in most biological phospholipids. This structural difference imparts unique physicochemical properties, including increased stability and a different conformational arrangement in the membrane.[4][5]

Comparative Analysis of this compound and Alternatives

The ability of a lipid to effectively mimic a membrane domain is determined by its influence on the biophysical properties of the membrane, such as lipid packing, fluidity, and the ability to selectively recruit or exclude other molecules. This section compares this compound with common ester-linked lipids and cholesterol.

Data Presentation: Biophysical Properties

The following tables summarize quantitative data on the biophysical properties of membranes containing this compound (often studied as its phosphocholine (B91661) derivative, DHPC) in comparison to the ester-linked analog, dipalmitoylphosphatidylcholine (DPPC), and the influence of cholesterol.

Table 1: Comparison of Membrane Structural Parameters

ParameterDHPC (ether-linked)DPPC (ester-linked)Observations
Area per lipid (Ų) in fluid phase~65.1~63.0The ether linkage in DHPC leads to a slightly larger area per lipid, suggesting a less dense packing in the fluid phase compared to its ester counterpart.[6]
Bending Modulus (Kc)~4.2 x 10-13 erg-The bending modulus for DHPC suggests a certain rigidity of the membrane.
Water Permeability (Pf)~0.022 cm/s (at 48°C)~0.027 cm/s (at 50°C)DHPC membranes exhibit slightly lower water permeability, which could be attributed to differences in interfacial hydration and packing.[6]

Table 2: Influence on Membrane Fluidity and Order

Membrane fluidity and order can be assessed using fluorescent probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and Laurdan. DPH anisotropy is inversely proportional to membrane fluidity, while Laurdan's Generalized Polarization (GP) value is directly proportional to membrane order.

ProbeConditionExpected Outcome with this compoundComparison with Alternatives
DPH Fluorescence Anisotropy Incorporation into a fluid membraneIncreased anisotropyEther-linked lipids generally lead to a more ordered and tightly packed bilayer compared to their unsaturated ester-linked counterparts, resulting in higher DPH anisotropy.[5]
Laurdan Generalized Polarization (GP) Formation of liquid-ordered (Lo) domainsHigher GP values in domainsThe formation of ordered domains enriched with this compound and cholesterol would result in regions with higher Laurdan GP values, indicating a more ordered, dehydrated environment typical of lipid rafts.[7][8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol is suitable for preparing vesicles for fluorescence spectroscopy measurements.

Materials:

  • This compound

  • Matrix phospholipid (e.g., DOPC)

  • Cholesterol

  • Chloroform/Methanol (2:1, v/v)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids in chloroform/methanol in a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Add the hydration buffer to the lipid film.

    • Vortex the mixture until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • Pass the MLV suspension through the extruder with a 100 nm polycarbonate membrane 11-21 times to form LUVs.

Protocol 2: Measurement of Membrane Fluidity using DPH Fluorescence Anisotropy

This method quantifies the rotational mobility of the DPH probe within the lipid bilayer.[10][11][12][13]

Materials:

  • LUVs (prepared as in Protocol 1)

  • DPH stock solution in methanol

  • Fluorometer with polarization filters

Procedure:

  • Probe Incorporation:

    • Incubate the LUV suspension with a small volume of DPH stock solution (final DPH concentration ~1 µM) for 30 minutes at a temperature above the phase transition of the lipids.

  • Fluorescence Measurement:

    • Excite the sample with vertically polarized light (e.g., 355 nm).

    • Measure the fluorescence emission intensity at the peak wavelength (e.g., 430 nm) with the emission polarizer oriented vertically (IVV) and horizontally (IVH).

    • Measure the corresponding intensities with horizontally polarized excitation light (IHV and IHH).

  • Anisotropy Calculation:

    • Calculate the grating factor (G) = IHV / IHH.

    • Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH).

Protocol 3: Assessment of Membrane Order using Laurdan GP

Laurdan's emission spectrum is sensitive to the polarity of its environment, which correlates with lipid packing.[7][8][9][14][15]

Materials:

  • LUVs

  • Laurdan stock solution in ethanol

  • Fluorometer

Procedure:

  • Probe Incorporation:

    • Incubate LUVs with Laurdan stock solution (final concentration ~5 µM) for 30 minutes.

  • Fluorescence Measurement:

    • Excite the sample at a wavelength of 350 nm.

    • Record the emission spectrum from 400 nm to 550 nm.

    • Measure the fluorescence intensities at 440 nm (I440) and 490 nm (I490).

  • GP Calculation:

    • Calculate the Generalized Polarization (GP) using the formula: GP = (I440 - I490) / (I440 + I490).

Signaling Pathways and Experimental Workflows

The formation of membrane domains is critically linked to the regulation of cellular signaling pathways. Ether lipids have been shown to be important for the organization and stability of lipid rafts, which act as platforms for signaling molecules.[1][2][3]

Lipid Raft-Mediated Signaling

Lipid rafts are known to compartmentalize signaling components, thereby enhancing the efficiency and specificity of signal transduction. Key pathways influenced by lipid raft integrity include those involving Protein Kinase C (PKC) and the Extracellular signal-regulated kinases (ERK1/2).[16][17][18][19][20][21] The incorporation of this compound can stabilize these domains, potentially modulating downstream signaling events.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_raft Lipid Raft (Domain Mimic) cluster_nonraft Non-Raft Region Receptor Receptor PKC PKC Receptor->PKC Recruitment & Activation Ras Ras Receptor->Ras Activation Raf Raf PKC->Raf Phosphorylation This compound This compound This compound->Receptor Stabilizes Raft Effector_NonRaft Effector_NonRaft Ligand Ligand Ligand->Receptor Activation Ras->Raf MEK MEK Raf->MEK ERK1/2 ERK1/2 MEK->ERK1/2 Transcription_Factors Transcription_Factors ERK1/2->Transcription_Factors Nuclear Translocation Cellular_Response Cellular_Response Transcription_Factors->Cellular_Response

Caption: Lipid raft-mediated signaling cascade.

Experimental Workflow for Domain Visualization

Fluorescence microscopy of Giant Unilamellar Vesicles (GUVs) is a powerful technique to directly visualize the formation of lipid domains.

GUV_Workflow cluster_prep GUV Preparation cluster_imaging Microscopy cluster_analysis Data Analysis A 1. Prepare Lipid Mixture (e.g., DOPC, Cholesterol, this compound, Fluorescent Probe) B 2. Create Lipid Film on Conductive Glass A->B C 3. Electroformation in Sucrose Solution B->C D 4. Harvest GUVs C->D E 5. Transfer GUVs to Observation Chamber D->E F 6. Image with Confocal or Epifluorescence Microscope E->F G 7. Acquire Images of Different Phases F->G H 8. Quantify Domain Size and Area Fraction G->H I 9. Analyze Probe Partitioning G->I

Caption: Workflow for GUV preparation and domain analysis.

Conclusion

This compound serves as a valuable tool for creating artificial membrane domains that mimic the ordered nature of lipid rafts. Its ether linkages contribute to a more stable and ordered membrane environment compared to many ester-linked phospholipids. The choice of this molecule should be guided by the specific experimental goals, considering its influence on membrane biophysical properties and its potential to modulate signaling pathways. The provided protocols and diagrams offer a framework for researchers to design and execute experiments to further validate and utilize this compound in their studies of membrane domain function.

References

Antibody Cross-Reactivity with 1,2-O-Dihexadecyl-sn-glycerol and Diacylglycerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of antibodies with 1,2-O-Dihexadecyl-sn-glycerol (DHG) and its structurally related endogenous signaling molecule, diacylglycerol (DAG). The information presented herein is intended to assist researchers in designing experiments, interpreting immunoassay data, and selecting appropriate reagents for studies involving these lipid molecules.

Executive Summary

This guide will delve into the structural comparison, present a hypothetical experimental protocol to determine cross-reactivity, and provide context through the relevant signaling pathway of diacylglycerol.

Molecular Structure Comparison

The potential for antibody cross-reactivity is fundamentally dictated by the structural similarity between the target antigen and a related molecule. While both DHG and DAG share a glycerol (B35011) backbone with two long aliphatic chains at the sn-1 and sn-2 positions, the nature of the chemical bonds connecting these chains to the glycerol moiety is different.

FeatureThis compound (DHG)1,2-diacyl-sn-glycerol (DAG)
Backbone sn-Glycerolsn-Glycerol
Linkage at sn-1 Ether (-O-)Ester (-O-C=O)
Linkage at sn-2 Ether (-O-)Ester (-O-C=O)
Aliphatic Chains Hexadecyl (C16)Variable fatty acyl chains (e.g., stearoyl, oleoyl)
Chemical Formula C₃₅H₇₂O₃[1]Varies with fatty acid composition
Key Difference Ether Linkages Ester Linkages

Inference on Cross-Reactivity:

The ester linkages in DAG introduce carbonyl groups, which are polar and can participate in hydrogen bonding. These groups represent a key part of the epitope that a highly specific anti-DAG antibody would recognize. The absence of these carbonyl groups in DHG, due to the presence of more chemically stable ether bonds, significantly alters the molecular surface and electronic properties of the headgroup region.[1][2] Therefore, it is hypothesized that monoclonal antibodies specifically generated against a 1,2-diacyl-sn-glycerol immunogen will exhibit low to negligible cross-reactivity with DHG. Polyclonal antibodies, which comprise a mixture of antibodies recognizing different epitopes, might have a minor fraction that binds to the common glycerol backbone, potentially leading to a low level of cross-reactivity.

Experimental Protocols

To empirically determine the cross-reactivity of an anti-DAG antibody with DHG, a competitive enzyme-linked immunosorbent assay (ELISA) is the most suitable method. This technique is highly sensitive for detecting small molecules like lipids.[3]

Competitive ELISA for Cross-Reactivity Assessment

Objective: To quantify the cross-reactivity of a specific anti-DAG antibody with DHG by determining the concentration of each lipid required to inhibit the binding of the antibody to a DAG-coated plate by 50% (IC50).

Materials:

  • 96-well microtiter plates

  • Anti-DAG antibody (primary antibody)

  • 1,2-diacyl-sn-glycerol (DAG) standard

  • This compound (DHG)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with a fixed concentration of DAG in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound DAG.

  • Blocking: Block the remaining protein-binding sites in the coated wells by adding Blocking Buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Inhibition:

    • Prepare serial dilutions of the DAG standard and the DHG test compound in sample diluent.

    • In a separate plate or tubes, pre-incubate a fixed concentration of the primary anti-DAG antibody with the various concentrations of DAG standard and DHG for 1-2 hours.

    • Transfer the antibody-lipid mixtures to the DAG-coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer to remove unbound primary antibody.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add the Substrate Solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Reaction Stoppage: Add Stop Solution to each well to stop the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the log of the concentration for both the DAG standard and DHG.

  • The resulting curves will be sigmoidal, with the signal decreasing as the concentration of the free lipid increases.

  • Determine the IC50 value for both DAG and DHG. The IC50 is the concentration of the lipid that causes a 50% reduction in the maximum signal.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of DAG / IC50 of DHG) * 100

Signaling Pathways and Visualizations

Diacylglycerol is a critical second messenger in various cellular signaling pathways, most notably the pathway involving Protein Kinase C (PKC). Understanding this context is crucial for researchers studying DAG and its analogs.

Diacylglycerol-Protein Kinase C (PKC) Signaling Pathway

Agonist stimulation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), can lead to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG.[4][5] While IP₃ diffuses into the cytoplasm to trigger the release of calcium from the endoplasmic reticulum, DAG remains in the plasma membrane. The combined increase in intracellular calcium and the presence of DAG at the membrane recruits and activates conventional isoforms of Protein Kinase C (PKC).[6][7][8] Activated PKC then phosphorylates a multitude of downstream target proteins, leading to a wide range of cellular responses, including proliferation, differentiation, and apoptosis.

DAG_PKC_Pathway Diacylglycerol (DAG) - Protein Kinase C (PKC) Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Hormone, Neurotransmitter) Receptor GPCR / RTK Agonist->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Activation Target_Proteins Target Proteins PKC_active->Target_Proteins Phosphorylates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2 Ca2+ Ca2->PKC_inactive Recruits & Activates Cellular_Response Cellular Response Target_Proteins->Cellular_Response Leads to ER->Ca2 Releases

Caption: The DAG-PKC signaling pathway.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates the logical flow of the competitive ELISA described in the protocol section.

Competitive_ELISA_Workflow Competitive ELISA Workflow for Cross-Reactivity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Plate_Coating 1. Coat Plate with DAG Wash_Block 2. Wash and Block Plate Plate_Coating->Wash_Block Reagent_Prep 3. Prepare Standards (DAG & DHG) and Antibody Solution Wash_Block->Reagent_Prep Pre_Incubation 4. Pre-incubate Antibody with DAG or DHG Reagent_Prep->Pre_Incubation Competition 5. Add Mixture to Plate (Competition Step) Pre_Incubation->Competition Incubate_Secondary 6. Wash and Add Secondary Antibody Competition->Incubate_Secondary Develop 7. Wash and Add Substrate Incubate_Secondary->Develop Read_Plate 8. Stop Reaction & Read Absorbance Develop->Read_Plate Plot_Curve 9. Plot Inhibition Curves Read_Plate->Plot_Curve Calculate_IC50 10. Determine IC50 for DAG & DHG Plot_Curve->Calculate_IC50 Calculate_CR 11. Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR

Caption: Workflow for determining antibody cross-reactivity.

Conclusion

While direct experimental evidence is lacking, the significant structural difference between the ether-linked this compound and the ester-linked 1,2-diacyl-sn-glycerol makes substantial cross-reactivity with highly specific anti-DAG antibodies unlikely. The carbonyl groups of the ester linkages in DAG are prominent features of its epitope, and their absence in DHG represents a critical molecular distinction. Researchers using anti-DAG antibodies in systems where DHG or other ether lipids are present should validate the specificity of their antibodies to avoid potential misinterpretation of results. The competitive ELISA protocol outlined in this guide provides a robust framework for such a validation. As new antibodies are developed, particularly those targeting lipid second messengers, thorough characterization of their cross-reactivity with relevant analogs will be essential for ensuring data accuracy and reproducibility in research and drug development.

References

Assessing the Biocompatibility of 1,2-O-Dihexadecyl-sn-glycerol Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing interest in lipid-based nanoparticles (LNPs) for drug delivery necessitates a thorough understanding of the biocompatibility of their individual components. This guide provides a comparative assessment of formulations containing 1,2-O-Dihexadecyl-sn-glycerol, an ether lipid, against other commonly used lipid alternatives. By presenting available experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to make informed decisions in the development of safe and effective drug delivery systems.

Executive Summary

This compound is a synthetic diether lipid that mimics the structure of diacylglycerol (DAG), a crucial second messenger in cellular signaling. Its ether linkages offer increased stability against enzymatic degradation compared to the ester linkages found in many natural lipids. While generally considered to possess low toxicity and good biocompatibility, a direct quantitative comparison with other widely used lipids is essential for formulation optimization. This guide delves into the available data on cytotoxicity, immunogenicity, and in vivo toxicity, alongside detailed experimental methodologies to facilitate reproducible research.

Data Presentation: A Comparative Analysis

To provide a clear and concise comparison, the following tables summarize the existing, albeit limited, quantitative data on the biocompatibility of various lipid formulations. It is important to note that direct comparative studies including this compound are scarce in publicly available literature. The data presented for alternative lipids are drawn from various studies and are intended to provide a general benchmark.

Table 1: In Vitro Cytotoxicity Data

Lipid ComponentFormulation TypeCell LineAssayIC50 / LC50Citation
This compound LiposomesVariousMTT, LDHData not available-
DSPCAnionic LiposomesF98 gliomaNot specified> 509 μM[1]
DPPCCationic LiposomesF98 gliomaNot specified6.07 μM[1]
DOTAPLiposomesVariousVariousVaries significantly based on formulation and cell type[2]

Table 2: In Vivo Toxicity Data

Lipid ComponentAnimal ModelAdministration RouteKey FindingsCitation
This compound Data not available---
DSPC-containing LNPsMiceIntramuscularWell-tolerated with no significant adverse effects reported in several studies.[3][4]
DOTAP-containing LNPsMiceIntravenousCan induce dose-dependent toxicity and inflammatory responses.[2][5]
Ether lipids (general)MiceOralArchaeal ether lipids have shown high biocompatibility and improved oral bioavailability of drugs.[6]

Table 3: Immunogenicity Profile

Lipid ComponentAdjuvant EffectCytokine ProfileCitation
This compound Data not availableData not available-
DSPC-containing LNPsCan enhance IgG2a responses, suggesting a Th1-biased immune response.Can induce pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][7]
DOTAP-containing LNPsPotent adjuvant, enhancing both antibody and T-cell responses.Can lead to significant production of pro-inflammatory cytokines.[2][5]
Ether lipids (general)Archaeal ether lipids have been explored as vaccine adjuvants.Can modulate immune responses, but specific cytokine profiles vary.[6]

Experimental Protocols

To ensure the reproducibility and standardization of biocompatibility assessment, detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • Lipid nanoparticle formulations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the lipid nanoparticle formulations in complete cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the nanoparticle dilutions. Include untreated cells as a control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • Lipid nanoparticle formulations

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • Prepare a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to a set of control wells 45 minutes before the end of the incubation period.

  • After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Cytokine Profiling for Immunogenicity

This protocol outlines a method for measuring the production of inflammatory cytokines by immune cells in response to lipid nanoparticle formulations.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)

  • Complete cell culture medium

  • Lipid nanoparticle formulations

  • LPS (lipopolysaccharide) as a positive control

  • ELISA or multiplex immunoassay kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β)

  • 96-well plates

Protocol:

  • Seed PBMCs or immune cells in a 96-well plate at an appropriate density.

  • Add different concentrations of the lipid nanoparticle formulations to the wells. Include untreated cells as a negative control and LPS-treated cells as a positive control.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

In Vivo Toxicity Assessment

This protocol provides a general framework for assessing the acute in vivo toxicity of lipid nanoparticle formulations in a murine model.

Materials:

  • Animal model (e.g., BALB/c mice)

  • Lipid nanoparticle formulations

  • Saline or other appropriate vehicle control

  • Equipment for intravenous or intraperitoneal injections

  • Materials for blood collection and serum separation

  • Histology equipment and reagents (formalin, paraffin, hematoxylin (B73222), and eosin)

Protocol:

  • Acclimate animals for at least one week before the experiment.

  • Divide animals into groups (e.g., vehicle control, different doses of the test formulation).

  • Administer the formulations via the desired route (e.g., intravenous injection).

  • Monitor the animals for clinical signs of toxicity (e.g., weight loss, behavioral changes) for a predetermined period (e.g., 7 or 14 days).

  • At the end of the study, collect blood samples for serum biochemistry analysis (e.g., ALT, AST for liver toxicity).

  • Euthanize the animals and perform a gross necropsy.

  • Collect major organs (liver, spleen, kidneys, lungs, heart) for histopathological analysis. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (B541160) (H&E).

  • A qualified pathologist should examine the stained tissue sections for any signs of cellular damage or inflammation.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Biocompatibility_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cell_culture Cell Culture (e.g., Fibroblasts, Macrophages) treatment Treatment with This compound Formulations & Controls cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay cytokine_assay Cytokine Profiling (e.g., ELISA) treatment->cytokine_assay viability Cell Viability mtt_assay->viability cytotoxicity Cytotoxicity ldh_assay->cytotoxicity immunogenicity Immunogenicity cytokine_assay->immunogenicity animal_model Animal Model (e.g., Mice) administration Administration of Formulations & Controls animal_model->administration observation Clinical Observation (Weight, Behavior) administration->observation blood_collection Blood Collection administration->blood_collection necropsy Necropsy & Organ Collection administration->necropsy serum_analysis Serum Biochemistry (ALT, AST) blood_collection->serum_analysis toxicity_profile Systemic Toxicity Profile serum_analysis->toxicity_profile histopathology Histopathology (H&E Staining) necropsy->histopathology histopathology->toxicity_profile

Caption: Workflow for assessing the biocompatibility of lipid formulations.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DAG This compound (DAG Analog) PKC_inactive Inactive PKC DAG->PKC_inactive Binds to C1 domain PKC_active Active PKC PKC_inactive->PKC_active Conformational Change PKC_active_cyto Active PKC Ras Ras Ras_cyto Ras Raf Raf Raf_cyto Raf MEK MEK MEK_cyto MEK ERK ERK ERK_cyto ERK Ikk IKK Complex Ikk_cyto IKK Complex IkB IκB IkB_cyto IκB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_cyto NF-κB (p65/p50) PKC_active_cyto->Raf_cyto Phosphorylates PKC_active_cyto->Ikk_cyto Activates Raf_cyto->MEK_cyto Phosphorylates MEK_cyto->ERK_cyto Phosphorylates ERK_nuc ERK ERK_cyto->ERK_nuc Translocation Ikk_cyto->IkB_cyto Phosphorylates IkB_cyto->NFkB_p65_p50_cyto Degradation & Release NFkB_nuc NF-κB NFkB_p65_p50_cyto->NFkB_nuc Translocation Gene_expression Gene Expression (Proliferation, Inflammation, Survival) ERK_nuc->Gene_expression NFkB_nuc->Gene_expression

Caption: Diacylglycerol analog signaling cascade.

Conclusion

This compound holds promise as a biocompatible component in lipid-based drug delivery systems, primarily due to its enhanced stability. However, the current body of publicly available, direct comparative data on its biocompatibility profile against established lipids like DSPC, DMPC, and DOTAP is limited. This guide underscores the need for further rigorous, head-to-head comparative studies to fully elucidate its safety and efficacy profile. The provided experimental protocols offer a standardized framework for conducting such essential research, which will be critical in guiding the rational design of next-generation lipid nanoparticle formulations for a wide range of therapeutic applications. As a diacylglycerol analog, its potential to activate PKC and downstream signaling pathways warrants careful consideration during formulation development to avoid unintended biological effects.

References

Safety Operating Guide

Proper Disposal of 1,2-O-Dihexadecyl-sn-glycerol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed, step-by-step procedures for the safe and compliant disposal of 1,2-O-Dihexadecyl-sn-glycerol, a common synthetic diglyceride used in laboratory settings. Adherence to these protocols is essential for ensuring personnel safety and environmental protection. Due to conflicting information in available Safety Data Sheets (SDS), a cautious approach is recommended, treating the substance as potentially hazardous.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.[1]

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If handling the powder outside of a fume hood, a dust respirator may be necessary.[2]

Handling Guidelines:

  • Avoid generating dust.[2]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke while handling.[1][2]

  • Wash hands thoroughly after handling.[1]

  • Ensure adequate ventilation.[1][2]

In case of exposure, follow these first-aid measures:

  • Skin Contact: Wash with plenty of soap and water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[1]

  • Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[1]

Hazard Assessment and Regulatory Overview

There is conflicting information regarding the hazardous classification of this compound. Some suppliers classify it as non-hazardous, while others indicate it may cause eye and respiratory irritation.[1][2][3] Therefore, it is prudent to handle it as a potentially hazardous substance and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. All disposal procedures must comply with local, state, and federal regulations.

Hazard Identification Summary:

Hazard StatementClassification Source
Causes serious eye irritationMetasci SDS[1]
May cause respiratory irritationMetasci SDS[1]
Not classified as a hazardous substanceCayman Chemical SDS[3]
Considered a hazardous substanceSanta Cruz Biotechnology SDS[2]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its physical state and whether it is mixed with solvents.

Scenario 1: Disposal of Solid this compound
  • Containment:

    • Carefully place the solid this compound into a clean, sealable, and clearly labeled container. A screw-top plastic jar or a securely sealed bag is recommended.

  • Labeling:

    • Label the container clearly as "Hazardous Waste: this compound". Include the date and any other information required by your institution.

  • Storage:

    • Store the sealed container in a designated satellite accumulation area for hazardous waste.

  • Collection:

    • Arrange for pickup by your institution's hazardous waste management service.

Scenario 2: Disposal of this compound in a Non-Hazardous Solvent

This procedure is only permissible with explicit approval from your EHS office and if local regulations allow for the drain disposal of the solvent used.

  • Dilution:

    • Dilute the solution with a large volume of water (a minimum of a 20:1 water-to-solution ratio is recommended).

  • Disposal:

    • Pour the diluted solution down a designated laboratory sink, flushing with copious amounts of running water.

Scenario 3: Disposal of this compound in a Hazardous Solvent

If this compound is dissolved in a hazardous solvent (e.g., chloroform, methanol), the entire mixture must be treated as hazardous waste.

  • Collection:

    • Collect the waste solution in a designated, compatible, and properly sealed hazardous waste container.

  • Labeling:

    • Label the container with "Hazardous Waste" and list all chemical components, including their approximate concentrations.

  • Storage:

    • Store the container in a designated satellite accumulation area, ensuring it is segregated from incompatible waste streams.

  • Pickup:

    • Arrange for collection by your institution's hazardous waste management service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Assess Waste Form cluster_1 Disposal Pathways cluster_2 Action Steps cluster_3 Final Disposition start This compound Waste solid Solid Form start->solid Is it solid? non_hazardous_solvent In Non-Hazardous Solvent start->non_hazardous_solvent Is it in a non-hazardous solvent? hazardous_solvent In Hazardous Solvent start->hazardous_solvent Is it in a hazardous solvent? contain_solid Contain and Label as Hazardous Waste solid->contain_solid consult_ehs Consult EHS for Drain Disposal Approval non_hazardous_solvent->consult_ehs collect_hazardous Collect in Labeled Hazardous Waste Container hazardous_solvent->collect_hazardous ehs_pickup Arrange for EHS Pickup contain_solid->ehs_pickup consult_ehs->collect_hazardous Not Approved drain_disposal Dilute and Dispose Down Designated Drain consult_ehs->drain_disposal Approved collect_hazardous->ehs_pickup

Caption: Disposal decision workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific protocols and the most recent Safety Data Sheet provided by your supplier. Your local Environmental Health and Safety office is the primary resource for ensuring compliance with all applicable regulations.

References

Essential Safety and Operational Guide for Handling 1,2-O-Dihexadecyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 1,2-O-Dihexadecyl-sn-glycerol. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and maintaining the integrity of research.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartProtective EquipmentSpecification and Use
Eyes/Face Safety glasses with side shields or chemical goggles.[1][2] A face shield may be appropriate in some situations.[2]Use eyewear that has been tested and approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[2] Contact lenses can pose a special hazard as they may absorb irritants.[1]
Hands Chemical-resistant gloves.Select gloves that have been tested to a relevant standard (e.g., Europe EN 374, US F739).[1] For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended.[1] Always inspect gloves for wear and degradation before use and replace them if contaminated.[1]
Body Laboratory coat or overalls. A PVC apron may also be used.[1]Wear protective clothing to prevent skin contact.[1][2]
Respiratory Respirator (if necessary).Use a NIOSH- or CEN-certified respirator if engineering controls do not adequately prevent exposure, or if significant quantities of dust become airborne.[1][2]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical for maintaining the stability of this compound and ensuring a safe working environment.

Handling Procedures:

  • Ventilation: Always use this compound in a well-ventilated area to prevent the accumulation of dust or vapors.[1][2]

  • Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.[1][2] Do not breathe in dust or fumes.[2]

  • Hygiene Practices: Do not eat, drink, or smoke when handling this chemical.[1] Wash your hands thoroughly with soap and water after handling.[1][2] Contaminated work clothes should be laundered separately before reuse.[1]

  • Spill Management:

    • Minor Spills: For small spills, clean them up immediately. Wear protective clothing, gloves, safety glasses, and a dust respirator. Use dry clean-up procedures to avoid generating dust. Sweep up, shovel, or vacuum the material and place it in a clean, dry, sealed, and labeled container for disposal.[1]

    • Major Spills: In the event of a large spill, evacuate the area and alert emergency responders. Control personal contact by wearing appropriate protective clothing. Prevent the spillage from entering drains or water courses.[1]

Storage Requirements:

  • Store in the original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible materials, such as oxidizing agents, and foodstuff containers.[1]

Disposal Plan

All waste materials must be handled in accordance with local, state, and federal regulations.[1]

  • Waste Collection: Collect all waste, including contaminated gloves and cleaning materials, in clean, dry, sealable, and labeled containers.[1]

  • Disposal Route: Do not discharge into sewers or waterways.[1] This material may be recycled if it is unused and uncontaminated.[1] Otherwise, it should be disposed of as chemical waste through a licensed contractor.

Experimental Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Prepare work area (clean & uncluttered) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh/measure in a ventilated area C->D E Perform experimental procedure D->E F Clean work area & equipment E->F J Store chemical appropriately E->J G Segregate & label waste F->G H Remove & dispose of PPE G->H K Arrange for waste pickup G->K I Wash hands thoroughly H->I

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-O-Dihexadecyl-sn-glycerol
Reactant of Route 2
Reactant of Route 2
1,2-O-Dihexadecyl-sn-glycerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.